molecular formula C15H16N2O B1594817 1,3-Di-p-tolylurea CAS No. 621-00-1

1,3-Di-p-tolylurea

Cat. No.: B1594817
CAS No.: 621-00-1
M. Wt: 240.3 g/mol
InChI Key: HIIZOYBOCSCLPH-UHFFFAOYSA-N
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Description

1,3-Di-p-tolylurea is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 104483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(4-methylphenyl)urea
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InChI

InChI=1S/C15H16N2O/c1-11-3-7-13(8-4-11)16-15(18)17-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HIIZOYBOCSCLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H16N2O
Source PubChem
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DSSTOX Substance ID

DTXSID70211141
Record name 1,3-Di-p-tolylurea
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Molecular Weight

240.30 g/mol
Source PubChem
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CAS No.

621-00-1
Record name N,N′-Bis(4-methylphenyl)urea
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Record name 1,3-Di-p-tolylurea
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Foundational & Exploratory

Introduction: The Significance of the Diarylurea Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,3-Di-p-tolylurea: Structure, Synthesis, and Therapeutic Potential as a Kinase Inhibitor

The urea functional group is a cornerstone in medicinal chemistry, integral to a multitude of bioactive compounds and clinically approved drugs.[1] Its remarkable capacity to form stable, dual hydrogen bonds—acting as both a hydrogen bond donor (via the N-H groups) and an acceptor (via the carbonyl oxygen)—makes it a privileged scaffold for establishing high-affinity interactions with biological targets like enzymes and receptors.[2] Among urea-containing compounds, the N,N'-diarylurea motif has emerged as a particularly fruitful scaffold in modern drug discovery, especially in the development of targeted cancer therapies.[3]

This compound, a symmetrical diarylurea, embodies the core structural features that make this class of molecules compelling for researchers. While a simple molecule, it serves as a valuable prototype for understanding the structure-activity relationships (SAR) that govern the biological activity of more complex, clinically relevant analogues such as Sorafenib and Regorafenib.[3][4] This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and key applications of this compound, with a focus on its role as a protein kinase inhibitor for professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound, also known as N,N'-bis(4-methylphenyl)urea, possesses a simple yet functionally significant structure. It consists of a central urea carbonyl group symmetrically substituted with two p-tolyl rings. The methyl groups at the para position of the phenyl rings are key features that influence the molecule's solubility, lipophilicity, and potential for metabolic transformation.

The molecule's geometry allows the N-H protons and the carbonyl oxygen to be perfectly positioned to engage in the critical hydrogen bonding interactions that underpin its biological activity.[2]

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference(s)
IUPAC Name 1,3-bis(4-methylphenyl)urea[5]
CAS Number 621-00-1[6]
Molecular Formula C₁₅H₁₆N₂O[6]
Molecular Weight 240.30 g/mol [6]
Melting Point 264 °C[7]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and dimethylformamide.[8][9]
XlogP (Predicted) 3.7[5]
Expected ¹H NMR Shifts δ ~8.5-9.0 (s, 2H, NH), δ ~7.0-7.4 (m, 8H, Ar-H), δ ~2.3 (s, 6H, Ar-CH₃). Solvent dependent.[10][11]
Expected ¹³C NMR Shifts δ ~153-158 (C=O), δ ~129-138 (Ar-C), δ ~118-122 (Ar-C), δ ~21 (Ar-CH₃). Solvent dependent.[10][12]
Expected FTIR Peaks ~3300 cm⁻¹ (N-H stretch), ~1630-1650 cm⁻¹ (C=O stretch, "Urea I band"), ~1550 cm⁻¹ (N-H bend/C-N stretch, "Urea II band"), ~3000-3100 cm⁻¹ (Ar C-H), ~2850-2950 cm⁻¹ (Alkyl C-H).

Note: Spectroscopic data are expected values based on the analysis of analogous urea compounds and fundamental principles of spectroscopy. Actual experimental values may vary based on solvent, concentration, and instrumentation.

Synthesis and Characterization: A Validated Protocol

The synthesis of symmetrical diarylureas like this compound is most commonly and efficiently achieved through the reaction of an aryl isocyanate with a corresponding primary arylamine. This method is robust, high-yielding, and forms the basis for the laboratory-scale preparation of this compound class.

Causality in Experimental Design

The chosen protocol leverages the high reactivity of the isocyanate functional group. The carbon atom in the isocyanate (-N=C=O) is highly electrophilic and is readily attacked by the nucleophilic nitrogen of the amine (p-toluidine). The reaction is typically performed in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to prevent the isocyanate from reacting with water, which would produce an unstable carbamic acid that decomposes to the starting amine and carbon dioxide. The reaction is often run at room temperature and proceeds to completion, forming the stable urea linkage.

Detailed Step-by-Step Synthesis Protocol

Objective: To synthesize this compound from p-tolyl isocyanate and p-toluidine.

Materials:

  • p-Toluidine (1.0 eq)

  • p-Tolyl isocyanate (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • n-Hexane

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-toluidine (1.07 g, 10 mmol, 1.0 eq) in 30 mL of anhydrous DCM.

  • Reaction Initiation: Slowly add p-tolyl isocyanate (1.33 g, 10 mmol, 1.0 eq) to the stirred solution at room temperature over 10 minutes. A white precipitate may begin to form immediately.

  • Reaction Completion: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

  • Work-up and Isolation: Upon completion, filter the reaction mixture through a Buchner funnel to collect the white precipitate. Wash the solid with a small amount of cold DCM (2 x 10 mL) to remove any unreacted starting materials.

  • Purification: Transfer the crude solid product to a beaker and triturate with 30 mL of n-hexane. This process washes away non-polar impurities. Filter the solid again and dry under vacuum. The product is typically of high purity after this step. For exacting applications, recrystallization from hot ethanol can be performed.

  • Characterization (Self-Validation):

    • Determine the melting point of the dried solid. A sharp melting point at ~264 °C indicates high purity.[7]

    • Acquire ¹H NMR, ¹³C NMR, and FTIR spectra to confirm the chemical structure, comparing the results to the expected values in Table 1.

    • The expected yield is typically >90%.

G cluster_reactants Reactants cluster_process Process cluster_product Product & Validation p_toluidine p-Toluidine (in Anhydrous DCM) reaction Stir at RT (2 hours) p_toluidine->reaction p_tolyl_isocyanate p-Tolyl Isocyanate p_tolyl_isocyanate->reaction Slow Addition filtration Filtration & Washing (DCM, Hexane) reaction->filtration Precipitate Forms drying Drying under Vacuum filtration->drying product This compound (White Solid) drying->product characterization Characterization (MP, NMR, FTIR) product->characterization Purity & Identity Confirmation

Caption: Synthetic workflow for this compound.

Application in Drug Development: A Potent Kinase Inhibitor Scaffold

The primary interest in this compound and its derivatives for drug development professionals lies in their potent activity as protein kinase inhibitors.[3] Many cancers are driven by aberrant signaling pathways controlled by kinases. Diarylureas have been successfully developed as Type II kinase inhibitors, which are compounds that bind to and stabilize the inactive "DFG-out" conformation of the kinase, preventing it from binding ATP and phosphorylating its downstream targets.[2]

Core Mechanism of Action

The efficacy of diarylureas as kinase inhibitors stems from a specific set of molecular interactions within the ATP-binding pocket of the kinase domain.[2]

  • Hinge Binding: One of the aryl rings and the adjacent N-H group of the urea moiety typically occupy the adenine-binding region, forming a critical hydrogen bond with the "hinge" region of the kinase.

  • Urea Moiety Interaction: The central urea group forms a hallmark pair of hydrogen bonds. One N-H group donates a hydrogen bond to the side chain of a conserved glutamate residue in the αC-helix, while the carbonyl oxygen accepts a hydrogen bond from the backbone N-H of a conserved aspartate residue in the DFG motif.[2] This interaction is crucial for stabilizing the inactive DFG-out conformation.

  • Hydrophobic Pocket Occupancy: The second aryl ring (the p-tolyl group in this case) extends into a hydrophobic pocket adjacent to the ATP site, which is only accessible in the DFG-out conformation. This interaction confers both potency and selectivity.[2]

By locking the kinase in this inactive state, diarylurea inhibitors effectively shut down the signaling cascade, leading to reduced cell proliferation and, in many cases, apoptosis of cancer cells.[3] This mechanism is central to the action of multi-kinase inhibitors like Sorafenib, which targets Raf kinases, VEGFR, and PDGFR.[4]

G cluster_kinase Kinase Active Site (Inactive 'DFG-out' State) cluster_pathway Cellular Signaling hinge Hinge Region hydrophobic_pocket Allosteric Hydrophobic Pocket dfg_motif DFG Motif (Aspartate) alphaC_helix αC-Helix (Glutamate) inhibitor This compound inhibitor->hinge H-Bond inhibitor->hydrophobic_pocket Hydrophobic Interaction inhibitor->dfg_motif H-Bond inhibitor->alphaC_helix H-Bond no_signal Signaling Blocked inhibitor->no_signal Leads to atp ATP atp->hinge Binding Blocked product Phosphorylated Product (Signal Propagation) substrate Substrate Protein

Caption: Mechanism of Type II kinase inhibition by diarylureas.

Conclusion

This compound serves as an exemplary model for the N,N'-diarylurea class of compounds. Its straightforward synthesis and well-defined structure provide a robust platform for both academic research and industrial drug discovery. The fundamental insights gained from studying its chemical properties and mechanism of action as a kinase inhibitor are directly translatable to the design and optimization of next-generation targeted therapies. For researchers and drug development professionals, understanding the core principles embodied by this compound is essential for harnessing the full therapeutic potential of this privileged chemical scaffold.

References

  • MDPI. (n.d.). Diarylureas. Encyclopedia. Retrieved January 5, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

  • Frontiers in Chemistry. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Retrieved January 5, 2026, from [Link]

  • PubMed. (2009). Virtual screening for Raf-1 kinase inhibitors based on pharmacophore model of substituted ureas. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 1,3-diphenyl thiourea (a) theoretical (b) experimental. Retrieved January 5, 2026, from [Link]

  • Defence Research and Development Canada. (2009). 13C Solution NMR Spectra of Poly(ether)urethanes. Retrieved January 5, 2026, from [Link]

  • PubMed Central (PMC). (2018). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. Retrieved January 5, 2026, from [Link]

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  • PubMed Central (PMC). (2020). Research and development of N,N′-diarylureas as anti-tumor agents. Retrieved January 5, 2026, from [Link]

  • PubMed Central (PMC). (2017). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2024). The crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, C14H13ClN2O. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Analysis of the infrared and Raman spectra of the symmetrically substituted 1,3-diphenylurea and 1,3-diphenylacetone (dibenzyl ketone). Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of solid polyurea. Retrieved January 5, 2026, from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved January 5, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294). Retrieved January 5, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000294). Retrieved January 5, 2026, from [Link]

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An In-depth Technical Guide to 1,3-Di-p-tolylurea (CAS Number 621-00-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-p-tolylurea, with the CAS number 621-00-1, is a symmetrical diaryl urea that has garnered interest within the scientific community as a versatile chemical intermediate and a potential scaffold for the development of novel therapeutic agents. The diaryl urea motif is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved kinase inhibitors.[1][2] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development.

Physicochemical Properties

This compound is a white crystalline solid that is soluble in various organic solvents but demonstrates limited solubility in water.[3] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₅H₁₆N₂O[4]
Molecular Weight 240.30 g/mol [4]
Melting Point 265 °C[3]
Boiling Point 298.6 ± 29.0 °C (Predicted)[3]
Density 1.187 ± 0.06 g/cm³ (Predicted)[3]
XLogP3 3.7[5]
Appearance White crystalline solid[3]

Synthesis and Purification

Experimental Protocol: Synthesis from p-Tolyl Isocyanate and p-Toluidine

This protocol describes a reliable method for the synthesis of this compound.

Materials:

  • p-Toluidine

  • p-Tolyl isocyanate

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanes

  • Magnetic stirrer

  • Round-bottom flask

  • Reflux condenser

  • Büchner funnel and filter flask

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve p-toluidine (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere.

  • To this stirred solution, add p-tolyl isocyanate (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, a white precipitate of this compound will form.

  • Filter the precipitate using a Büchner funnel and wash the solid with a small amount of cold THF, followed by a thorough wash with hexanes to remove any unreacted starting materials.

  • Dry the purified product under vacuum to yield this compound as a white solid.

Causality of Experimental Choices:

  • Anhydrous THF: The use of an anhydrous solvent is crucial to prevent the reaction of the highly reactive isocyanate with water, which would lead to the formation of an unstable carbamic acid that readily decarboxylates to form the corresponding amine, reducing the yield of the desired urea.

  • Nitrogen Atmosphere: A nitrogen atmosphere is employed to exclude moisture from the reaction, further preventing the unwanted side reaction of the isocyanate with water.

  • Washing with Hexanes: Hexanes are used to wash the final product as this compound is insoluble in this non-polar solvent, while the starting materials have some solubility, allowing for their effective removal.

G cluster_reactants Reactants p_toluidine p-Toluidine reaction Reaction p_toluidine->reaction + p_tolyl_isocyanate p-Tolyl Isocyanate p_tolyl_isocyanate->reaction THF Anhydrous THF THF->reaction Solvent product This compound reaction->product Precipitation & Filtration

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆): [3]

  • δ 8.48 (s, 2H): This singlet corresponds to the two equivalent N-H protons of the urea linkage. The chemical shift in the downfield region is characteristic of amide/urea protons.

  • δ 7.32 (d, J = 7.8 Hz, 4H): This doublet represents the four aromatic protons ortho to the urea nitrogen.

  • δ 7.07 (d, J = 7.8 Hz, 4H): This doublet corresponds to the four aromatic protons meta to the urea nitrogen.

  • δ 2.24 (s, 6H): This singlet is assigned to the six equivalent protons of the two methyl groups on the tolyl rings.

¹³C NMR (101 MHz, DMSO-d₆): [3]

  • δ 153.1: Carbonyl carbon (C=O) of the urea.

  • δ 137.7: Aromatic carbon attached to the nitrogen (C-N).

  • δ 131.0: Aromatic carbon attached to the methyl group (C-CH₃).

  • δ 129.6: Aromatic CH carbons ortho to the urea linkage.

  • δ 118.7: Aromatic CH carbons meta to the urea linkage.

  • δ 20.8: Methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

Predicted IR Absorptions:

  • ~3300 cm⁻¹ (N-H stretch): A strong, sharp band characteristic of the N-H stretching vibration in the urea moiety.

  • ~1630-1660 cm⁻¹ (C=O stretch, "Urea I band"): A very strong absorption due to the carbonyl stretching vibration.

  • ~1590-1620 cm⁻¹ (N-H bend, "Urea II band"): A strong band arising from the N-H bending vibration coupled with C-N stretching.

  • ~3000-3100 cm⁻¹ (Aromatic C-H stretch): Medium to weak bands.

  • ~1500 and ~1400 cm⁻¹ (Aromatic C=C stretch): Medium to strong bands.

  • ~810-840 cm⁻¹ (para-disubstituted C-H bend): A strong out-of-plane bending vibration characteristic of 1,4-disubstituted benzene rings.

Mass Spectrometry

Experimental mass spectrometry data for this compound is not widely published. However, the expected molecular ion peak ([M]⁺) would be observed at m/z 240.30, corresponding to its molecular weight. The protonated molecule ([M+H]⁺) would be observed at m/z 241.31 in techniques like electrospray ionization (ESI). Fragmentation patterns would likely involve cleavage of the urea linkage.

Crystal Structure

A definitive crystal structure of this compound is not available in the common crystallographic databases. However, the crystal structures of several related diaryl ureas have been reported.[6][7] These structures typically reveal a planar or near-planar conformation of the urea moiety. The overall molecular conformation is influenced by intramolecular hydrogen bonding and steric interactions between the aryl substituents. In the solid state, diaryl ureas often form extensive intermolecular hydrogen bonding networks, with the N-H groups acting as hydrogen bond donors and the carbonyl oxygen serving as a hydrogen bond acceptor. These interactions dictate the crystal packing arrangement.

Applications in Drug Development: A Scaffold for Kinase Inhibitors

The diaryl urea scaffold is a cornerstone in the design of type II kinase inhibitors.[1] These inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly motif at the start of the activation loop is flipped.[1][3] This binding mode offers a high degree of selectivity compared to type I inhibitors that target the active "DFG-in" conformation.

The urea moiety plays a critical role in the binding of these inhibitors by forming key hydrogen bonds with the kinase hinge region.[2][8] The two tolyl groups of this compound would occupy the hydrophobic pockets of the ATP-binding site.

G cluster_kinase Kinase Active Site hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket dfg_out DFG-out Conformation diaryl_urea This compound diaryl_urea->hinge H-bonds from -NH-CO-NH- diaryl_urea->hydrophobic_pocket Tolyl groups occupy diaryl_urea->dfg_out Stabilizes

Caption: Binding mode of diaryl urea kinase inhibitors.

Numerous diaryl urea derivatives have been synthesized and evaluated as potent inhibitors of various kinases implicated in cancer and inflammatory diseases, such as VEGFR, PDGFR, Raf kinases, and p38 MAP kinase.[9][10][11] For instance, Sorafenib and Regorafenib are FDA-approved multi-kinase inhibitors that feature a diaryl urea core structure.[12][13]

While there is a lack of specific biological activity data for this compound as a kinase inhibitor in the public domain, its structural similarity to known inhibitors suggests its potential as a lead compound or a valuable building block for the synthesis of more complex and potent kinase inhibitors. Researchers can utilize this compound as a starting material to introduce additional functional groups on the tolyl rings to optimize binding affinity and selectivity for specific kinase targets.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. While specific toxicity data is limited, it is prudent to avoid inhalation of dust, and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemically tractable and versatile molecule with significant potential as a building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the established importance of the diaryl urea scaffold in drug discovery, particularly as kinase inhibitors, make it a compound of considerable interest for researchers in both academic and industrial settings. This technical guide provides a solid foundation of its chemical and physical properties, spectroscopic data, and a rationale for its application in the development of novel therapeutics. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

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  • Han, L., et al. (2024). The crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, C14H13ClN2O.
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Sources

A Technical Guide to the Spectroscopic Characterization of 1,3-Di-p-tolylurea

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1,3-Di-p-tolylurea (CAS 621-00-1), a symmetrically substituted diaryl urea. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this compound and its analogs. By integrating foundational spectroscopic principles with detailed experimental protocols and data interpretation, this guide serves as a practical reference for laboratory applications.

Introduction: The Significance of Spectroscopic Analysis for Diaryl Ureas

This compound, with the molecular formula C₁₅H₁₆N₂O, belongs to the diaryl urea class of compounds.[1] Molecules within this scaffold are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural properties. Accurate and unambiguous structural confirmation is the bedrock of any scientific investigation, and for this, a multi-technique spectroscopic approach is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. Due to the absence of published experimental NMR spectra for this compound, this section will utilize data from the closely related analog, 1-benzyl-3-p-tolyl-urea, to predict and interpret the expected spectra. The structural similarities provide a strong basis for these predictions.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment
~8.3Singlet2HN-H
~7.3Doublet4HAr-H (ortho to NH)
~7.1Doublet4HAr-H (meta to NH)
~2.3Singlet6HAr-CH₃

Interpretation and Causality:

  • N-H Protons (~8.3 ppm): The protons attached to the nitrogen atoms are expected to appear as a singlet in the downfield region. Their chemical shift is influenced by the electron-withdrawing effect of the adjacent carbonyl group and the aromatic rings. The exact position can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

  • Aromatic Protons (~7.1-7.3 ppm): The two p-tolyl groups are chemically equivalent. The aromatic protons will exhibit a typical AA'BB' system, which often appears as two doublets. The protons ortho to the electron-donating amino group are slightly more shielded and appear upfield compared to the meta protons.

  • Methyl Protons (~2.3 ppm): The two methyl groups are also equivalent and will give rise to a sharp singlet. The integration of this peak relative to the aromatic and NH protons (6H) is a key diagnostic feature.

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum will also reflect the molecular symmetry, showing a reduced number of signals.

Predicted Chemical Shift (δ) ppm Assignment
~153C=O
~137Ar-C (ipso, attached to N)
~133Ar-C (para, attached to CH₃)
~129Ar-CH (meta to N)
~119Ar-CH (ortho to N)
~21Ar-CH₃

Interpretation and Causality:

  • Carbonyl Carbon (~153 ppm): The urea carbonyl carbon is characteristically deshielded and appears significantly downfield.

  • Aromatic Carbons (~119-137 ppm): Due to symmetry, only four signals are expected for the aromatic carbons. The ipso-carbon attached to the nitrogen and the carbon bearing the methyl group will have distinct chemical shifts from the protonated aromatic carbons.

  • Methyl Carbon (~21 ppm): The methyl carbon signal will appear in the typical aliphatic region.

Experimental Protocol for NMR Data Acquisition

A self-validating NMR experiment requires careful sample preparation and instrument setup.

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often preferred for ureas due to its ability to better solubilize the compound and slow down N-H proton exchange, leading to sharper NH signals.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

  • Instrumentation and Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • ¹H NMR:

      • Acquire a standard one-pulse experiment with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

      • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

      • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • ¹³C NMR:

      • Acquire a proton-decoupled spectrum to obtain singlets for each carbon.

      • A larger number of scans will be required (e.g., 128 or more) due to the low natural abundance of ¹³C.

      • Use a spectral width of ~200-220 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound has been studied, including with ¹⁸O-labeling, providing a solid experimental basis for its interpretation.[2][3]

Experimental IR Spectroscopic Data

The key absorption bands for this compound are summarized below.

Wavenumber (cm⁻¹) Intensity Assignment
~3300Strong, BroadN-H Stretching
~3030MediumAromatic C-H Stretching
~2920MediumMethyl C-H Stretching
~1630Very StrongC=O Stretching (Amide I band)
~1595StrongAromatic C=C Stretching
~1540StrongN-H Bending and C-N Stretching (Amide II band)
~1240StrongC-N Stretching
~815Strongp-Disubstituted Benzene C-H Bending (out-of-plane)

Interpretation and Causality:

  • N-H Stretching (~3300 cm⁻¹): The broadness of this band is indicative of intermolecular hydrogen bonding between the N-H groups and the carbonyl oxygen of neighboring molecules in the solid state.

  • C=O Stretching (~1630 cm⁻¹): This is the most intense band in the spectrum and is characteristic of the urea carbonyl group. Its position is lower than that of a typical ketone due to resonance with the nitrogen lone pairs. Isotopic labeling with ¹⁸O causes a significant shift of this band to a lower wavenumber, confirming its assignment to the C=O stretch.[2][3]

  • Amide II Band (~1540 cm⁻¹): This band arises from a combination of N-H bending and C-N stretching vibrations and is characteristic of secondary amides and ureas.

  • p-Disubstituted Benzene (~815 cm⁻¹): The strong absorption in this region is a hallmark of a 1,4-disubstituted aromatic ring, corresponding to the out-of-plane bending of the two adjacent C-H bonds.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Sample Preparation:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure clamp.

  • Instrumentation and Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through fragmentation patterns.

Predicted Mass Spectrometric Data

The molecular weight of this compound is 240.30 g/mol .[1] In a typical mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at m/z 240.

Predicted Fragmentation Pattern:

The primary fragmentation of diaryl ureas upon ionization involves cleavage of the C-N bonds.

  • [M]⁺˙ at m/z 240: The molecular ion.

  • Fragment at m/z 133: This would correspond to the p-tolyl isocyanate radical cation, [CH₃-C₆H₄-NCO]⁺˙, formed by cleavage of a C-N bond.

  • Fragment at m/z 107: This corresponds to the p-toluidine radical cation, [CH₃-C₆H₄-NH₂]⁺˙, or a related fragment.

  • Fragment at m/z 91: This is the tropylium ion, [C₇H₇]⁺, a common fragment from toluene-containing compounds, formed by cleavage of the methyl group from the p-tolyl fragment.

Experimental Protocol for MS Data Acquisition (Electron Ionization - GC/MS)

For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC/MS) with Electron Ionization (EI) is a suitable technique.

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation and Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC/MS system.

    • The GC will separate the compound from any impurities. A suitable temperature program for the GC oven should be used to ensure good chromatographic separation.

    • The separated compound will then enter the mass spectrometer's ion source, where it will be ionized by a beam of high-energy electrons (typically 70 eV for EI).

    • The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) and detected, generating the mass spectrum.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques. The following workflow illustrates the logical progression for the structural elucidation of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis & Purification of this compound MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Synthesis->MS Determine MW IR Infrared (IR) Spectroscopy - Functional Groups (C=O, N-H, Ar-H) Synthesis->IR Identify Func. Groups NMR NMR Spectroscopy (¹H & ¹³C) - Connectivity - Symmetry Synthesis->NMR Map Skeleton Structure Structural Confirmation of this compound MS->Structure IR->Structure NMR->Structure

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide has provided a detailed framework for the spectroscopic analysis of this compound. By combining predicted data based on close structural analogs with experimentally derived information and established spectroscopic principles, a comprehensive understanding of its ¹H NMR, ¹³C NMR, IR, and MS characteristics can be achieved. The detailed protocols offer a practical basis for researchers to acquire high-quality data, ensuring the scientific integrity of their work. This integrated approach is fundamental for the unambiguous structural elucidation required in modern chemical and pharmaceutical research.

References

  • Lapidot, A., Pinchas, S., & Samuel, D. (1963). 208. The infrared absorption of normal and 18O-labelled NN′-di-p-tolylurea and NN′-dicyclohexylurea. Journal of the Chemical Society (Resumed), 1128-1133. [Link]

  • Lapidot, A., Pinchas, S., & Samuel, D. (1963). The Infrared Absorption of Normal and W-labelled - NN' - Di - p - to1 y lurea and NN' - Dicyclohexylurea. ElectronicsAndBooks. [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Thermal Decomposition Properties of 1,3-Di-p-tolylurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-p-tolylurea, a symmetrically substituted diaryl urea, is a compound of interest in various fields, including medicinal chemistry and materials science. Diaryl ureas are recognized as a "privileged structure" in drug discovery, forming the backbone of numerous kinase inhibitors used in oncology.[1][2][3] The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and formulation. Understanding the thermal decomposition properties of this compound is paramount for ensuring its integrity and predicting its behavior under thermal stress.

This technical guide provides an in-depth analysis of the thermal decomposition of this compound, delineating its decomposition pathway, identifying its products, and outlining the analytical methodologies employed for its characterization. The insights presented herein are aimed at providing a comprehensive understanding for researchers and professionals working with this and related compounds.

Thermal Decomposition Mechanism and Products

The thermal decomposition of this compound proceeds through a primary dissociation pathway, yielding p-toluidine and p-tolyl isocyanate. This reaction is analogous to the well-documented thermal decomposition of other symmetrically substituted diaryl ureas, such as 1,3-diphenyl urea, which breaks down into aniline and phenyl isocyanate at elevated temperatures.[4][5]

The decomposition can be represented by the following reaction:

C₁₅H₁₆N₂O (this compound) → C₇H₉N (p-Toluidine) + C₈H₇NO (p-Tolyl Isocyanate) [6]

This dissociation is an equilibrium reaction, and the enthalpy of this reaction for the solid phase has been determined to be 146.1 ± 0.9 kJ/mol.[6]

The proposed mechanism for this decomposition is a four-center pericyclic reaction, which has been supported by theoretical studies on the thermal decomposition of urea derivatives.[6] This pathway is generally favored over initial bond fission.

It is important to note that at elevated temperatures, particularly in the gas phase, the isocyanate product can potentially undergo secondary reactions. These may include self-polymerization or reactions with the starting material or the amine product. However, studies on the analogous 1,3-diphenyl urea have shown high selectivity towards the formation of aniline and phenyl isocyanate, especially when the decomposition is carried out in a diluted gas phase.[4]

Thermal Analysis of this compound

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would be expected to show a single, significant mass loss step corresponding to its decomposition into volatile products, p-toluidine and p-tolyl isocyanate. The onset of this decomposition for diaryl ureas typically occurs at temperatures above 200°C. For instance, the decomposition of 1,3-diphenyl urea is reported to start at temperatures above 240°C.[1]

Table 1: Expected TGA Data for this compound (based on analogous compounds)

ParameterExpected Value Range
Onset Decomposition Temp. (T_onset)240 - 280 °C
Peak Decomposition Temp. (T_peak)280 - 350 °C
Total Mass Loss~100%
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram for this compound would reveal its melting point and the enthalpy of fusion. Following the melting endotherm, an endothermic peak corresponding to the decomposition of the compound would be observed. The area under this peak represents the enthalpy of decomposition.

Table 2: Expected DSC Data for this compound

ParameterExpected Value Range
Melting Point (T_m)260 - 270 °C
Enthalpy of Fusion (ΔH_fus)To be determined experimentally
Decomposition Peak (T_decomp)280 - 350 °C
Enthalpy of Decomposition (ΔH_decomp)To be determined experimentally

Experimental Protocols

To experimentally determine the thermal decomposition properties of this compound, the following protocols are recommended:

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

  • Experimental Conditions:

    • Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

    • Heating Rate: A linear heating rate of 10 °C/min is standard.

    • Temperature Range: 30 °C to 600 °C.

  • Data Analysis: Determine the onset temperature of decomposition (T_onset), the temperature of maximum mass loss rate (T_peak) from the derivative thermogravimetric (DTG) curve, and the total percentage of mass loss.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a sealed aluminum pan. An empty sealed pan should be used as a reference.

  • Experimental Conditions:

    • Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.

    • Heating Rate: A linear heating rate of 10 °C/min.

    • Temperature Range: 30 °C to 400 °C.

  • Data Analysis: Determine the melting point (T_m) and the enthalpy of fusion (ΔH_fus) from the first endothermic peak. Determine the decomposition temperature (T_decomp) and the enthalpy of decomposition (ΔH_decomp) from the subsequent endothermic event.

Visualization of Decomposition and Workflow

Decomposition Pathway

This compound This compound p-Toluidine p-Toluidine This compound->p-Toluidine Δ p-Tolyl Isocyanate p-Tolyl Isocyanate This compound->p-Tolyl Isocyanate Δ

Caption: Thermal decomposition of this compound.

Analytical Workflow

cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation Sample This compound TGA Thermogravimetric Analysis Sample->TGA DSC Differential Scanning Calorimetry Sample->DSC Decomposition_Temperature Decomposition Temperature TGA->Decomposition_Temperature Mass_Loss Mass Loss (%) TGA->Mass_Loss Decomposition_Kinetics Decomposition Kinetics TGA->Decomposition_Kinetics Enthalpy_Changes Enthalpy of Fusion & Decomposition DSC->Enthalpy_Changes

Caption: Workflow for thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound is a well-defined process characterized by its dissociation into p-toluidine and p-tolyl isocyanate. This guide has provided a thorough overview of the decomposition mechanism, the expected thermal behavior based on analogous compounds, and detailed protocols for its experimental characterization using TGA and DSC. For professionals in drug development and materials science, a comprehensive understanding of these thermal properties is crucial for ensuring the stability, quality, and safety of products containing this and related diaryl urea compounds.

References

Solubility Profile of 1,3-Di-p-tolylurea: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Di-p-tolylurea, also known as N,N'-bis(4-methylphenyl)urea, is a symmetrically substituted diaryl urea. Its molecular structure, characterized by a central polar urea moiety flanked by two nonpolar p-tolyl groups, imparts a distinct solubility profile that is critical to its application in various fields, including organic synthesis, polymer chemistry, and drug discovery. A comprehensive understanding of its solubility in common laboratory solvents is paramount for researchers and drug development professionals to ensure efficient reaction conditions, effective purification, and reliable formulation.

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the interplay of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[1]

For this compound, its solubility is influenced by several key factors:

  • Polarity: The molecule possesses a polar urea core capable of acting as both a hydrogen bond donor (N-H groups) and acceptor (C=O group). This allows for favorable interactions with polar solvents. Conversely, the two p-tolyl groups are nonpolar and contribute to hydrophobic interactions, favoring solubility in less polar organic solvents.[2]

  • Hydrogen Bonding: The ability to form hydrogen bonds is a significant driver of solubility in protic solvents like alcohols. The urea functional group can engage in hydrogen bonding with solvents that can also act as hydrogen bond donors or acceptors.

  • Molecular Structure: The bulky and rigid nature of the two p-tolyl groups can hinder the solvation process, particularly in highly ordered solvents like water. These steric factors can reduce solubility compared to smaller urea derivatives.[2]

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature. This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[2]

Solubility Profile of this compound

Based on data from structurally similar compounds, such as 1,3-diphenylurea, a qualitative and semi-quantitative solubility profile for this compound can be projected. It is crucial to note that these values are estimations and should be confirmed experimentally for precise applications.

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

Solvent ClassSolventPredicted SolubilityRationale & References
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble (~30 mg/mL)The high polarity and hydrogen bond accepting capability of DMSO should effectively solvate the urea core. Data for 1,3-diphenylurea shows solubility in this range.
Dimethylformamide (DMF)Soluble (~30 mg/mL)Similar to DMSO, DMF is a polar aprotic solvent that is expected to be a good solvent for this compound.
AcetoneModerately SolubleThe ketone group can act as a hydrogen bond acceptor, leading to moderate solubility.[3]
Tetrahydrofuran (THF)Slightly SolubleTHF is less polar than acetone and may exhibit lower solvating power for the polar urea group.
Polar Protic MethanolModerately SolubleThe hydroxyl group can participate in hydrogen bonding with the urea moiety, promoting solubility.[2]
EthanolModerately SolubleSimilar to methanol, ethanol can act as a hydrogen bond donor and acceptor.[2]
IsopropanolSlightly SolubleThe increased nonpolar character of isopropanol compared to methanol and ethanol may lead to reduced solubility.
WaterSparingly Soluble to Insoluble (≤6.3 µg/mL)The hydrophobic nature of the two p-tolyl groups is expected to dominate, leading to very low aqueous solubility. This is consistent with data for other diaryl ureas.[4]
Nonpolar TolueneSlightly SolubleThe p-tolyl groups of the solute will have favorable interactions with the aromatic solvent.
Diethyl EtherSparingly SolubleThe low polarity of diethyl ether makes it a poor solvent for the polar urea functional group.
HexaneInsolubleAs a nonpolar alkane, hexane is unlikely to effectively solvate the polar urea core of the molecule.

Experimental Determination of Solubility: The Shake-Flask Method

For accurate and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for measuring the equilibrium solubility of a compound.

Protocol

1. Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). Agitation ensures thorough mixing and facilitates dissolution.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the filtered sample solution using a validated analytical method, such as HPLC.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the filtered sample by interpolating its response on the calibration curve. This concentration represents the equilibrium solubility.

3. Data Analysis and Reporting:

  • The solubility should be reported in standard units such as mg/mL or g/L at the specified temperature.

  • It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess This compound prep_solvent Add known volume of solvent equilibration Incubate with agitation (24-48h at constant T) prep_solvent->equilibration settle Settle undissolved solid equilibration->settle filtration Filter supernatant (0.22 µm filter) settle->filtration quantification Determine sample concentration filtration->quantification standards Prepare standard solutions hplc Analyze standards and sample by HPLC standards->hplc calibration Construct calibration curve hplc->calibration calibration->quantification

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Factors Influencing Solubility and Practical Implications

The solubility of this compound is not only dependent on the solvent but also on various experimental conditions. Understanding these factors is crucial for accurate and reproducible results.

Solvent Property and Solubility Relationship Diagram

solubility_factors solubility Solubility of This compound polarity Solvent Polarity polarity->solubility 'Like dissolves like' h_bond Hydrogen Bonding Capacity h_bond->solubility Favorable interactions temp Temperature temp->solubility Generally increases structure Solute Molecular Structure (p-tolyl groups) hydrophobicity Hydrophobicity structure->hydrophobicity hydrophobicity->solubility Decreases in polar solvents

Caption: Interplay of factors influencing the solubility of this compound.

The solubility data of this compound has significant practical implications:

  • In Organic Synthesis: The choice of solvent can influence reaction rates and yields. A solvent in which the reactants are soluble but the product is sparingly soluble can facilitate product isolation through precipitation.

  • In Purification: Recrystallization, a common purification technique, relies on the differential solubility of the compound in a solvent at different temperatures. A solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures would be an ideal choice for recrystallization.

  • In Drug Development: For any potential pharmaceutical application, understanding the aqueous solubility is a critical first step. Low aqueous solubility can be a major hurdle for oral bioavailability and may necessitate the use of formulation strategies such as co-solvents or amorphous solid dispersions.

Conclusion

This technical guide has provided a comprehensive overview of the solubility profile of this compound. While specific quantitative data remains elusive in the public domain, a robust understanding of its solubility can be inferred from the behavior of structurally related diaryl ureas. The provided experimental protocol for the shake-flask method offers a reliable means for researchers to determine precise solubility data in their solvents of interest. A thorough grasp of the theoretical principles and practical considerations outlined in this guide will empower scientists and drug development professionals to effectively utilize this compound in their research and development endeavors.

References

  • Solubility of Things. (n.d.). 1,3-Diphenylurea. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Yalkowsky, S. H., & He, Y. (2003).
  • Diaryl Ureas as an Antiprotozoal Chemotype. (2021). ACS Infectious Diseases, 7(6), 1578–1583. [Link]

  • AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

  • Bio-protocol. (n.d.). Equilibrium solubility measurement. Retrieved from [Link]

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The Diverse Biological Landscape of Aryl Urea Derivatives: From Kinase Inhibition to Antimicrobial Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: The aryl urea scaffold, characterized by a central urea moiety flanked by aromatic rings, represents a "privileged structure" in medicinal chemistry. Its remarkable versatility stems from the urea's ability to form critical hydrogen bonds with biological targets, a feature elegantly exploited in the design of numerous therapeutic agents. This guide provides an in-depth exploration of the significant biological activities of aryl urea derivatives, with a primary focus on their role as potent kinase inhibitors in oncology and their emerging potential as broad-spectrum antimicrobial agents. We will dissect the molecular mechanisms, present key structure-activity relationship (SAR) insights, and detail the self-validating experimental protocols essential for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.

The Aryl Urea Scaffold: A Cornerstone of Modern Medicinal Chemistry

Urea and its derivatives have a rich history in chemistry and biology, but the strategic incorporation of aryl groups unlocked a vast potential for targeted therapies.[1] The N,N'-diarylurea core is deceptively simple, yet it confers a unique combination of structural rigidity and hydrogen-bonding capability. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as an acceptor. This arrangement is fundamental to its interaction with numerous enzymes and receptors, particularly within the ATP-binding pockets of kinases.[2][3] The successful development of multi-kinase inhibitors like Sorafenib and Regorafenib validated the aryl urea scaffold as a clinically significant pharmacophore, spurring extensive research into its broader therapeutic applications.[4][5][6]

Anticancer Activity: The Kinase Inhibition Paradigm

The most profound impact of aryl urea derivatives has been in oncology, primarily through the inhibition of protein kinases that are critical drivers of tumor growth, proliferation, and angiogenesis.[7][8]

Mechanism of Action: Targeting Oncogenic Signaling Pathways

Aryl urea derivatives function as Type II kinase inhibitors, binding to and stabilizing the inactive "DFG-out" conformation of the kinase. The urea moiety is pivotal, forming hallmark hydrogen bonds with a conserved glutamate residue in the αC-helix and the backbone N-H of the DFG motif's aspartate residue.[2] This mechanism provides a strong foundation for their inhibitory activity against several key oncogenic kinases.

  • Raf/MEK/ERK (MAPK) Pathway: This pathway is a central signaling cascade that regulates cell proliferation. Sorafenib, a diaryl urea, was initially developed as a potent inhibitor of Raf kinases (c-Raf/Raf-1 and B-Raf), thereby blocking downstream signaling to MEK and ERK and inhibiting tumor cell proliferation.[9][10][11]

  • Receptor Tyrosine Kinases (RTKs): Many aryl ureas exhibit multi-target activity by inhibiting RTKs involved in angiogenesis (the formation of new blood vessels that supply tumors). Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[3][10] By blocking these receptors on endothelial cells, these compounds effectively cut off the tumor's blood and nutrient supply.[9] Other RTKs like c-Kit and Fms-like tyrosine kinase 3 (FLT3) are also common targets.[4][12]

  • LIM Kinase (LIMK): More recent research has identified bis-aryl ureas as potent and selective inhibitors of LIMK.[13] LIMK is involved in regulating actin dynamics, and its inhibition can suppress cancer cell invasion and migration, highlighting a distinct anticancer mechanism for this compound class.[4][13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Ras Ras VEGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis) ERK->Proliferation Sorafenib Sorafenib (Aryl Urea Derivative) Sorafenib->VEGFR Inhibits Sorafenib->Raf Inhibits VEGF VEGF VEGF->VEGFR

Figure 1: Mechanism of Aryl Urea Kinase Inhibitors like Sorafenib.
Data Presentation: Comparative Inhibitory Activity

The potency of aryl urea derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values. Structure-Activity Relationship (SAR) studies have shown that electron-withdrawing groups on the terminal phenyl ring often enhance activity.[14]

CompoundTarget Kinase(s)Target Cell LineIC₅₀ / GI₅₀ (µM)Reference
SorafenibVEGFR-2, RafHT-29 (Colon Cancer)2.54[2]
(E)-styryl p-bromophenyl ureaVEGFR-2, PD-L1HT-29 (Colon Cancer)0.44[2][15]
Compound 18f LIMK1PC-3 (Prostate Cancer)< 1 (Cell-based)[13]
Compound 19 VEGFR-2T24 (Bladder Cancer)3.97[14]
Compound 29 VEGFR-2HUVEC (Endothelial)8.46[14]

Table 1: Representative anticancer activities of aryl urea derivatives.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the cytotoxic or cytostatic effects of a compound on cancer cells.[16] Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[16][17]

Causality Behind Choices:

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) is used to assess the spectrum of activity. Crucially, a non-malignant human cell line (e.g., HEK-293) is included to determine a selectivity index (SI), a measure of cancer-specific toxicity.[2][18] An SI > 1 suggests the compound is more toxic to cancer cells than normal cells.

  • Controls: A vehicle control (e.g., DMSO ≤ 0.5%) is mandatory to ensure the solvent does not affect cell viability. A positive control (e.g., a standard-of-care drug like Doxorubicin) validates the assay's sensitivity and provides a benchmark for potency.[17]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells and non-malignant control cells in 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.[17]

  • Compound Treatment: Prepare a serial dilution of the aryl urea derivative in a complete culture medium. Replace the old medium with 100 µL of the medium containing the test compounds, vehicle control, or positive control.

  • Incubation: Incubate the plates for 48-72 hours. The duration is chosen to allow for multiple cell doubling times, ensuring a robust measure of anti-proliferative effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[17]

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value using non-linear regression analysis.[19]

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer & Normal Cells in 96-well Plates B Incubate 24h (Cell Adherence) A->B C Add Aryl Urea Derivatives (Serial Dilutions) B->C E Incubate 48-72h C->E D Include Vehicle (DMSO) & Positive Controls D->E F Add MTT Reagent E->F G Incubate 4h (Formazan Formation) F->G H Solubilize with DMSO G->H I Read Absorbance (570 nm) H->I J Calculate % Viability Determine IC50 Values Calculate Selectivity Index I->J

Figure 2: Workflow for In Vitro Anticancer Screening via MTT Assay.

Antimicrobial Activity: A New Frontier

Beyond cancer, aryl urea derivatives are gaining significant attention for their potential as a new class of antimicrobial agents.[1][5] Research has demonstrated their efficacy against a range of pathogens, including multi-drug-resistant (MDR) strains, which pose a severe threat to global health.[20][21]

Spectrum of Activity and Structure-Activity Relationships

Aryl ureas have shown broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Acinetobacter baumannii, Klebsiella pneumoniae) bacteria.[20][21][22] Some derivatives also exhibit antifungal properties against species like Candida albicans and Cryptococcus neoformans.[20]

SAR studies in this area are evolving, but certain structural features appear critical. For instance, compounds possessing a 3,5-dichloro-phenyl group have demonstrated notable potency against carbapenemase-producing K. pneumoniae.[21][23][24] The nature and position of substituents on the aryl rings significantly influence the antimicrobial potency and spectrum.[24]

CompoundTarget OrganismMIC (µM)Reference
3l (adamantyl urea adduct)Acinetobacter baumanniiN/A (94.5% growth inhibition)[20]
7b Klebsiella pneumoniae (Carbapenemase-producing)100[21][23]
11b Klebsiella pneumoniae (Carbapenemase-producing)50[21][23]
67d Klebsiella pneumoniae (Carbapenemase-producing)72[21][23]
11b Staphylococcus aureus≤ 50[24]

Table 2: Representative antimicrobial activities of aryl urea derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[25] The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism.[25]

Causality Behind Choices:

  • Standardization: This protocol is rigorously standardized by bodies like the Clinical and Laboratory Standard Institute (CLSI) to ensure reproducibility.[25] Key parameters like the bacterial inoculum size (5 x 10⁵ CFU/mL) and specific growth media are controlled.

  • Controls: A positive control (broth with bacteria, no compound) is essential to confirm bacterial viability. A negative control (broth only) ensures the medium is sterile. A standard antibiotic (e.g., Vancomycin for Gram-positive, Colistin for Gram-negative) is used as a reference to validate the assay.[20]

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the aryl urea compound in the broth.

  • Inoculation: Add the standardized bacterial inoculum to each well, including the positive control well.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[25]

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar.

Conclusion and Future Outlook

The aryl urea scaffold continues to prove its value in medicinal chemistry, extending far beyond its initial success in oncology. As kinase inhibitors, these derivatives are mainstays of targeted cancer therapy, and ongoing research is focused on improving selectivity and overcoming resistance.[2][14] The exploration of their antimicrobial properties represents a promising avenue to combat the growing crisis of antibiotic resistance.[20][21] Future research will likely focus on designing multi-target ligands—for instance, compounds with dual anticancer and immunomodulatory activity—and further optimizing the scaffold to enhance potency and pharmacokinetic properties against both microbial and human cellular targets.[2][15] The continued investigation of this versatile chemical class is poised to deliver the next generation of targeted therapeutics.

References

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An In-Depth Technical Guide on the Role of 1,3-Di-p-tolylurea as a Cytokinin-Like Compound

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of 1,3-Di-p-tolylurea, a synthetic phenylurea derivative, and its potential role as a cytokinin-like plant growth regulator. While direct literature on this compound is sparse, this document synthesizes the extensive research on its structural analogs, such as Thidiazuron (TDZ) and 1,3-diphenylurea (DPU), to build a robust scientific framework for its hypothesized mechanism of action and practical application. We delve into the canonical cytokinin signaling pathway, explore the unique mode of action of phenylurea-type cytokinins, provide detailed protocols for bioactivity assessment, and outline analytical methods for quantification. This guide is intended for researchers, scientists, and drug development professionals in the fields of plant science, agriculture, and biotechnology who are investigating novel plant growth regulators.

Introduction to Phenylurea-Type Cytokinins

Cytokinins are a class of phytohormones fundamentally involved in regulating cell division (cytokinesis), growth, and differentiation in plants.[1] They influence numerous developmental processes, including shoot and root morphogenesis, apical dominance, chloroplast development, and leaf senescence.[1] Structurally, cytokinins are classified into two main types: adenine-derivatives (e.g., Zeatin, Kinetin) and phenylurea-derivatives.[2]

This compound belongs to the phenylurea class of synthetic compounds. While not naturally found in plants, many phenylurea derivatives exhibit potent cytokinin-like activity, often exceeding that of their adenine-based counterparts in various bioassays.[2][3] Prominent examples like Forchlorfenuron (CPPU) and Thidiazuron (TDZ) are widely utilized in plant tissue culture and agriculture for their remarkable stability and efficacy.[2] The high activity of these compounds is largely attributed to their resistance to in-vivo degradation by the enzyme cytokinin oxidase/dehydrogenase (CKX), which normally catabolizes adenine-type cytokinins.[4][5]

This guide will explore the probable role of this compound by leveraging the well-established science behind its chemical class, providing researchers with the foundational knowledge and practical methodologies to investigate its specific activities.

Section 1: The Canonical Cytokinin Signaling Pathway

To understand how a compound like this compound might exert its effects, it is crucial to first understand the plant's native cytokinin perception and signal transduction machinery. Plants utilize a multi-step phosphorelay system, analogous to bacterial two-component signaling systems.[1]

The key steps are:

  • Perception: The cytokinin hormone binds to a histidine kinase receptor (like AHKs in Arabidopsis) located in the endoplasmic reticulum membrane.[1]

  • Phosphorelay Initiation: Ligand binding triggers the autophosphorylation of a conserved histidine residue on the receptor. This phosphate group is then transferred to a conserved aspartate residue within the receptor's own receiver domain.

  • Signal Transduction: Histidine phosphotransfer proteins (AHPs) shuttle the phosphate group from the receptor to the nucleus.

  • Transcriptional Activation: In the nucleus, AHPs phosphorylate and activate Type-B response regulators (ARRs). Activated Type-B ARRs are transcription factors that bind to the promoters of cytokinin-responsive genes, including Type-A ARRs, initiating their transcription and eliciting a physiological response.

  • Negative Feedback: The induced Type-A ARRs act as negative regulators, competing for phosphorylation and thereby dampening the signal to maintain homeostasis.[1]

Diagram 1: The Cytokinin Two-Component Signaling Pathway

Cytokinin_Signaling cluster_membrane Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin AHK AHK Receptor (Histidine Kinase) CK->AHK 1. Binding AHP AHP AHK->AHP 2. Phosphorelay (H -> D -> H) AHP_P AHP-P ARRB Type-B ARR AHP_P->ARRB 3. Nuclear Translocation & Phosphorylation ARRB_P Type-B ARR-P (Active) DNA Promoter ARRB_P->DNA 4. Binds DNA Gene_Response Cytokinin Primary Response Genes (e.g., Type-A ARRs) DNA->Gene_Response 5. Transcription ARRA Type-A ARR (Negative Feedback) Gene_Response->ARRA ARRA->ARRB 6. Inhibition

Caption: Overview of the cytokinin signal transduction cascade.

Section 2: Proposed Mechanism of Action for this compound

While some highly active phenylureas like TDZ may interact with cytokinin receptors, a primary and well-documented mechanism for this class of compounds is the inhibition of the cytokinin-degrading enzyme, Cytokinin Oxidase/Dehydrogenase (CKX).[5][6]

CKX Inhibition: CKX enzymes irreversibly degrade active cytokinins by cleaving their N6-isoprenoid side chain, thus playing a crucial role in regulating cytokinin homeostasis.[4][7] Many diphenylurea derivatives have been synthesized and identified as potent CKX inhibitors, with IC50 values in the nanomolar range.[5][8] By inhibiting CKX, these compounds prevent the breakdown of endogenous adenine-type cytokinins (like zeatin and isopentenyladenine). This leads to an accumulation of native cytokinins, which then activate the signaling pathway described in Section 1, resulting in a potent cytokinin-like physiological response.[5]

Crucially, many of these diphenylurea-derived CKX inhibitors do not possess intrinsic cytokinin activity themselves; their effect is indirect, by protecting the endogenous cytokinin pool.[4][5] It is highly probable that this compound functions via this mechanism. The p-tolyl groups on the phenyl rings will influence its binding affinity to the active site of CKX isoforms, determining its specific inhibitory potency.

Diagram 2: Proposed Indirect Action via CKX Inhibition

CKX_Inhibition cluster_system Plant Cell System DPU This compound (Exogenous) CKX CKX Enzyme DPU->CKX Inhibits Degradation Degradation Products CKX->Degradation EndoCK Endogenous Cytokinins (e.g., Zeatin) EndoCK->CKX Normally Degraded by Receptor Cytokinin Receptor EndoCK->Receptor Accumulates & Binds Response Physiological Response (Cell Division, Greening, etc.) Receptor->Response Activates Signaling

Caption: Hypothesized mechanism of this compound action.

Section 3: Evaluating Cytokinin-Like Activity - Experimental Protocols

To empirically determine the cytokinin-like activity of this compound, a series of established bioassays are required. These assays measure classic physiological responses to cytokinins.

Tobacco Callus Bioassay

This is the quintessential assay for cytokinin activity, measuring the ability of a compound to induce cell division and growth in cytokinin-dependent tobacco pith callus.[1]

Principle: Tobacco callus requires both an auxin and a cytokinin in the culture medium to proliferate.[9] By providing a constant, optimal level of auxin and varying the concentration of the test compound (this compound), one can quantify its ability to stimulate callus growth (measured as an increase in fresh weight).

Detailed Protocol:

  • Prepare Stock Solutions: Prepare a 1 mM stock solution of this compound in DMSO. Prepare sterile stock solutions of a standard cytokinin (e.g., Kinetin or Zeatin) and an auxin (e.g., NAA or IAA).

  • Prepare Media: Autoclave Murashige and Skoog (MS) basal medium containing vitamins, 3% (w/v) sucrose, and 0.8% (w/v) agar. After cooling to 50-55°C, add a fixed concentration of auxin (e.g., 2 mg/L NAA).

  • Create Treatment Groups: Aliquot the medium into sterile containers and add the test compound (this compound) and the standard cytokinin to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1.0, 10.0 µM).

  • Inoculate Callus: Under sterile conditions, transfer uniform pieces of established, cytokinin-dependent tobacco callus (approx. 50-100 mg fresh weight) onto the surface of the prepared media.

  • Incubation: Seal the plates and incubate in the dark at 25 ± 2°C for 3-4 weeks.

  • Data Collection: After the incubation period, measure the final fresh weight of each callus piece.

  • Analysis: Subtract the initial weight to determine the net growth. Plot the mean fresh weight increase against the molar concentration of the test compound and the standard to compare their activities.

Chlorophyll Retention (Anti-Senescence) Bioassay

This rapid bioassay assesses the ability of cytokinins to delay senescence in detached leaves, a process characterized by the degradation of chlorophyll.[1][10]

Principle: Cytokinins are known to delay the breakdown of chlorophyll in excised leaf tissue kept in the dark.[10] The amount of chlorophyll retained is proportional to the activity of the cytokinin being tested.

Detailed Protocol:

  • Prepare Leaf Discs: Use a cork borer (approx. 1 cm diameter) to excise uniform discs from mature leaves of a suitable plant (e.g., oat, wheat, or radish). Avoid major veins.

  • Prepare Treatments: Place a filter paper in several petri dishes and moisten each with solutions of this compound at various concentrations (e.g., 0, 1, 10, 50, 100 µM). Include a positive control (e.g., 50 µM Benzylaminopurine, BAP) and a negative control (water or solvent vehicle).

  • Incubation: Float 5-10 leaf discs on the surface of the solutions in each petri dish. Seal the dishes and incubate in complete darkness at room temperature for 48-72 hours.[11]

  • Chlorophyll Extraction: After incubation, blot the discs dry and transfer them to a vial containing a known volume of a chlorophyll-extracting solvent (e.g., 80% ethanol or acetone). Incubate in the dark until all green color has leached from the tissue (overnight at 4°C or 1-2 hours at 65°C).

  • Quantification: Measure the absorbance of the chlorophyll extract using a spectrophotometer at 663 nm and 645 nm.

  • Calculation & Analysis: Use Arnon's equations to calculate the total chlorophyll concentration. Plot the chlorophyll content against the concentration of the test compound to generate a dose-response curve.

Radish Cotyledon Expansion Bioassay

This assay is based on the ability of cytokinins to promote cell enlargement, leading to a measurable increase in the size and weight of excised cotyledons.[12][13]

Principle: Radish seeds are germinated in the dark, and the cotyledons are excised. When incubated in a solution containing cytokinin, these cotyledons undergo significant expansion and weight gain.[12]

Detailed Protocol:

  • Germinate Seeds: Germinate radish (Raphanus sativus) seeds on moist filter paper in a sealed container in complete darkness for 48-72 hours at 25°C.[13]

  • Excise Cotyledons: Under a dim green safelight, carefully excise the cotyledons from the seedlings, removing the hypocotyl hook.

  • Prepare Treatments: In petri dishes or small vials, prepare a series of test solutions containing this compound at various concentrations in a simple buffer (e.g., 2 mM phosphate buffer, pH 6.0). Include positive and negative controls.

  • Incubation: Weigh and place a set number of cotyledons (e.g., 5-10) in each dish. Incubate under constant light at 25°C for 48-72 hours.

  • Data Collection: After incubation, remove the cotyledons, blot them dry, and record their final fresh weight.

  • Analysis: Calculate the percentage increase in fresh weight for each treatment. Compare the dose-response curve of this compound with that of a standard cytokinin.[14]

Diagram 3: General Workflow for Cytokinin Bioassays

Bioassay_Workflow cluster_measurement Response Metrics A 1. Prepare Plant Material (e.g., Tobacco Callus, Leaf Discs, Radish Cotyledons) C 3. Expose Plant Material to Treatments (Inoculate, Float, Incubate) A->C B 2. Prepare Treatment Solutions (Test Compound, Controls) B->C D 4. Incubate under Controlled Conditions (Light/Dark, Temp, Duration) C->D E 5. Measure Physiological Response D->E F 6. Analyze Data & Compare Activity E->F M1 Fresh Weight Gain E->M1 M2 Chlorophyll Content E->M2 M3 Cotyledon Expansion E->M3

Caption: A generalized workflow for conducting cytokinin bioassays.

Section 4: Physicochemical Characterization and Quantification

Accurate evaluation of this compound requires reliable methods for its quantification in stock solutions and potentially in plant tissues. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for analyzing phenylurea derivatives.[15][16]

Protocol: HPLC-UV Quantification of this compound

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column, a UV-Vis or Diode Array Detector (DAD), and an isocratic or gradient pump.

  • Mobile Phase: A mixture of acetonitrile and water is typically effective. For 1,3-diphenylurea, a 2:3 ratio of water to acetonitrile has been used.[15] The exact ratio for this compound should be optimized to achieve a good peak shape and a reasonable retention time (e.g., 5-10 minutes).

  • Detection: Monitor the column effluent at the wavelength of maximum absorbance (λmax) for this compound. This should be determined by running a UV scan of a standard solution (likely to be in the 240-260 nm range).[15][16]

  • Standard Curve: Prepare a series of precise dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase. Inject each standard and record the peak area. Construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Prepare the unknown sample in the mobile phase, inject it into the HPLC system, and determine the peak area. Calculate the concentration using the linear regression equation from the standard curve.

Data Presentation: Method Validation Parameters

A robust analytical method must be validated for key performance characteristics. The following table shows typical validation parameters for HPLC-UV analysis of phenylurea herbicides, which can be used as a benchmark when developing a method for this compound.[17]

ParameterTypical ValueDescription
Linearity (R²) > 0.99Indicates how well the calibration points fit a straight line.
Recovery (%) 85 - 110%The percentage of the analyte recovered from a spiked sample matrix.
LOD (µg/L) 0.01 - 1.5Limit of Detection: The lowest concentration that can be reliably detected.
LOQ (µg/L) 0.03 - 5.0Limit of Quantification: The lowest concentration that can be accurately quantified.

Conclusion

This compound, as a member of the diphenylurea chemical class, holds significant potential as a cytokinin-like plant growth regulator. Based on extensive research into its structural analogs, its primary mechanism of action is hypothesized to be the inhibition of cytokinin oxidase/dehydrogenase (CKX) enzymes. This inhibition leads to an increase in the concentration of endogenous cytokinins, thereby promoting physiological responses such as cell division, chlorophyll retention, and tissue growth.

This guide provides the necessary scientific background and detailed experimental protocols for researchers to systematically investigate the cytokinin-like properties of this compound. By employing the described bioassays and analytical methods, scientists can determine its specific activity, optimal concentration range, and potential applications in plant tissue culture, biotechnology, and agriculture. Such research will contribute to the development of new and effective tools for modulating plant growth and improving crop productivity.[5]

References

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  • Dora Agri-Tech. (n.d.). Bioassay of Cytokinin. Dora Agri-Tech Website. [Link]

  • Werbrouck, S.P.O., Murvanidze, N., & Nisler, J. (2023). New diphenylurea-derived cytokinin oxidase/ dehydrogenase inhibitors for plant tissue culture. Acta Horticulturae. [Link]

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  • Strnad, M., et al. (1997). Growth responses of excised radish cotyledons to meta-topolin. ResearchGate. [Link]

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  • Sabovljević, A., et al. (n.d.). Effects of different cytokinins on chlorophyll retention in the moss Bryum argenteum (Bryaceae). Periodicum Biologorum. [Link]

  • International Journal of Drug Development and Research. (n.d.). STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAM. ijddr.in. [Link]

  • Einset, J. W., & Skoog, F. (1973). Biosynthesis of Cytokinins in Cytokinin-Autotrophic Tobacco Callus. PMC - NIH. [Link]

  • Di Corcia, A., et al. (1998). Multiresidue HPLC methods for phenyl urea herbicides in water. PubMed. [Link]

  • Ali, A., et al. (2007). Callus Induction and in vitro Complete Plant Regeneration of Different Cultivars of Tobacco (Nicotiana tabacum L.) on Media of Different Hormonal Concentrations. Science Alert. [Link]

  • Let's Talk Academy. (2025). Effect of increased auxin–cytokinin ratio on tobacco callus organogenesis. letstalkacademy.com. [Link]

  • Pachauri, S. D., et al. (2013). HPLC method for identification and quantification of two potential anti-inflammatory and analgesic agents-1, 3-dibenzyl urea and aurantiamide acetate in the roots of Moringa oleifera. ResearchGate. [Link]

  • Sahoo, S. K., et al. (2009). Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International. [Link]

  • Takahashi, S., et al. (1978). Cytokinin activity of N-phenyl-N′-(4-pyridyl)urea derivatives. Semantic Scholar. [Link]

  • Thomas, J. C., et al. (1985). Cytokinin Activity Induced by Thidiazuron. PMC - NIH. [Link]

Sources

Unlocking the Potential: A Technical Guide to Discovering Novel Applications for Substituted Urea Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Versatility of the Urea Scaffold

The urea functional group, with its deceptively simple structure, represents a cornerstone of modern chemistry and has proven to be a remarkably versatile scaffold in the development of a vast array of functional molecules. From life-saving pharmaceuticals to crop-protecting herbicides and advanced materials, the influence of substituted urea compounds is undeniable.[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, moves beyond a mere recitation of established applications. Instead, it serves as a technical deep-dive into the fundamental principles governing the utility of substituted ureas, offering a strategic framework and detailed methodologies for the discovery of novel applications. We will explore the nuanced interplay of hydrogen bonding, lipophilicity, and steric effects that underpin the diverse bioactivities and material properties of these compounds. By understanding the "why" behind their function, we can more effectively explore the "what's next."

I. The Chemical Biology of Substituted Ureas: A Foundation for Innovation

The remarkable utility of the urea moiety stems from its unique electronic and structural characteristics. The central carbonyl group, flanked by two nitrogen atoms, creates a planar, rigid structure with exceptional hydrogen bonding capabilities. The N-H protons act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This dual nature allows substituted ureas to form strong and specific interactions with biological targets, such as the backbone of proteins, making them particularly effective as enzyme inhibitors.[2][3]

The substituents on the nitrogen atoms (R1 and R2) play a critical role in modulating the compound's properties. By strategically varying these groups, one can fine-tune:

  • Solubility and Lipophilicity: Affecting membrane permeability and bioavailability.

  • Steric Hindrance: Influencing binding selectivity and metabolic stability.

  • Electronic Effects: Modulating the hydrogen-bonding strength and overall reactivity.

This inherent tunability is the key to unlocking new applications. A deep understanding of these structure-activity relationships (SAR) is paramount for the rational design of novel substituted urea compounds with desired functionalities.

II. Established Frontiers: A Survey of Key Applications

Substituted ureas have made a significant impact in several key industrial sectors. A brief overview of these established applications provides context for exploring novel frontiers.

A. Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

The urea moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[1][2][3]

  • Kinase Inhibitors: Substituted ureas are particularly prominent as kinase inhibitors in oncology.[1][2][3] The urea linkage can form critical hydrogen bonds with the hinge region of the kinase ATP-binding site, leading to potent and selective inhibition.[2] Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers, is a prime example.[3] The development of novel kinase inhibitors continues to be an active area of research, with a focus on overcoming drug resistance and improving selectivity.[1][4]

  • Antimicrobial Agents: Certain substituted urea derivatives have demonstrated promising antibacterial and antifungal activities.[5] The exploration of novel urea-based antimicrobials is a critical endeavor in the face of rising antibiotic resistance.

B. Agrochemicals: Enhancing Crop Yields

In agriculture, substituted ureas are widely used as herbicides.[6] They typically act by inhibiting photosynthesis in target weed species.[7] The selectivity of these herbicides is often based on differences in metabolism between the crop and the weed.[8] Research in this area is focused on developing herbicides with novel modes of action to combat herbicide-resistant weeds and improve environmental safety profiles.[9][10]

III. Charting New Territories: Emerging and Novel Applications

The inherent versatility of the substituted urea scaffold continues to inspire the exploration of new and exciting applications beyond traditional domains.

A. Materials Science: From Self-Healing Polymers to CO2 Capture

The strong, directional hydrogen bonding of the urea group makes it an ideal building block for creating ordered supramolecular structures.

  • Supramolecular Polymers: Ureidopyrimidinone (UPy) moieties, which contain a urea group, can form strong, quadruple hydrogen bonds, leading to the formation of reversible, self-healing polymers.[11][12] These materials have potential applications in biomedical devices, coatings, and adhesives.[11]

  • Organogels and Liquid Crystals: The self-assembly properties of urea derivatives can also be harnessed to create organogels and liquid crystals.[13][14] These materials have potential applications in sensing, separations, and display technologies.

B. Organocatalysis: Metal-Free Asymmetric Synthesis

Chiral substituted ureas and thioureas have emerged as powerful organocatalysts for a variety of asymmetric transformations.[15][16][17][18][19] They act as hydrogen-bond donors to activate substrates and control the stereochemical outcome of reactions.[19] This metal-free approach to catalysis is highly desirable from a green chemistry perspective.

IV. A Practical Guide to Discovery: Experimental Protocols and Workflows

This section provides detailed, actionable protocols for the synthesis, screening, and characterization of novel substituted urea compounds.

A. Synthesis of Substituted Urea Libraries

The efficient synthesis of diverse libraries of substituted ureas is the first step in any discovery campaign.

This protocol is adapted from a method for the synthesis of N-substituted ureas in water, highlighting a green chemistry approach.[15]

Materials:

  • Primary or secondary amine (1.0 mmol)

  • Potassium isocyanate (KOCN) (1.2 mmol)

  • Hydrochloric acid (1 M)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the amine (1.0 mmol) in water in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 1 M HCl (1.0 mL) to the stirred solution.

  • Add potassium isocyanate (1.2 mmol) in one portion.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC.

  • If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.

  • If no precipitate forms, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[11]

Materials:

  • Amine (1.0 mmol)

  • Potassium cyanate (KOCN) (5.0 mmol)

  • Hydrochloric acid (1 eq)

  • Water

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine the amine (1.0 mmol), potassium cyanate (5.0 mmol), and water.

  • Add one equivalent of HCl.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 7 minutes), as optimized for the specific substrate.

  • After cooling, collect the precipitated product by filtration and wash with cold water and diethyl ether.

  • If necessary, dissolve the crude product in a suitable solvent (e.g., methanol), filter off any insoluble material, and evaporate the solvent to obtain the pure product.

B. High-Throughput Screening (HTS) for Novel Bioactivities

Once a library of substituted ureas is synthesized, HTS can be employed to rapidly identify compounds with desired biological activities.

The following workflow outlines a typical HTS campaign to identify novel kinase inhibitors.

Diagram: Kinase Inhibitor Screening Workflow

Kinase_Inhibitor_Screening_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Cellular Assays cluster_3 Lead Optimization Primary_Screen Biochemical Assay (e.g., TR-FRET) Single High Concentration Dose_Response Biochemical IC50 Determination Primary_Screen->Dose_Response Identify 'Hits' Cellular_Target_Engagement Cellular Target Engagement Assay (e.g., NanoBRET) Dose_Response->Cellular_Target_Engagement Confirm Potency Cellular_Functional_Assay Cellular Functional Assay (e.g., Phosphorylation Assay) Cellular_Target_Engagement->Cellular_Functional_Assay Validate On-Target Activity Cell_Proliferation_Assay Cell Proliferation/Viability Assay Cellular_Functional_Assay->Cell_Proliferation_Assay Lead_Optimization Structure-Activity Relationship (SAR) Studies Cell_Proliferation_Assay->Lead_Optimization Prioritize 'Leads'

Caption: A generalized workflow for identifying and validating novel kinase inhibitors.

This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by a target kinase in a cellular context.[1]

Materials:

  • Cells expressing the kinase of interest

  • Substituted urea compounds for testing

  • Assay plates (e.g., 384-well)

  • Lysis buffer

  • Antibodies: one specific for the total substrate protein and one for the phosphorylated form of the substrate

  • Detection reagents (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

  • Plate reader

Procedure:

  • Seed cells in assay plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the substituted urea compounds for a predetermined time.

  • Lyse the cells to release the proteins.

  • Transfer the cell lysates to an antibody-coated plate (e.g., an ELISA plate coated with the total substrate antibody).

  • Incubate to allow the substrate to bind to the capture antibody.

  • Wash the plate to remove unbound proteins.

  • Add the phospho-specific antibody and incubate.

  • Wash the plate and add a labeled secondary antibody.

  • Add the detection reagent and measure the signal using a plate reader.

  • Calculate the percent inhibition of phosphorylation for each compound concentration and determine the IC50 value.

C. Screening for Novel Herbicidal Activity

Identifying new herbicides requires robust screening methods that can assess phytotoxicity across a range of plant species.

This protocol provides a general method for evaluating the pre- and post-emergence herbicidal activity of substituted urea compounds.

Materials:

  • Seeds of various weed and crop species (e.g., monocots and dicots)

  • Pots or trays with soil or a suitable growth medium

  • Substituted urea compounds dissolved in an appropriate solvent

  • Sprayer for post-emergence application

  • Growth chamber or greenhouse with controlled environmental conditions

Procedure:

Pre-emergence Application:

  • Sow seeds in pots or trays.

  • Immediately after sowing, apply the test compounds to the soil surface at various concentrations.

  • Place the pots in a growth chamber or greenhouse.

  • Water as needed and observe for germination and plant growth over a period of 2-3 weeks.

  • Assess herbicidal activity by visually scoring plant injury (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill) and by measuring plant biomass.

Post-emergence Application:

  • Grow plants to a specific growth stage (e.g., 2-3 leaf stage).

  • Apply the test compounds as a foliar spray at various concentrations.

  • Return the plants to the growth chamber or greenhouse.

  • Observe for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) over 2-3 weeks.

  • Assess herbicidal activity as described for the pre-emergence application.

V. The Future of Substituted Ureas: A Forward Look

The journey of discovery for substituted urea compounds is far from over. Several exciting and speculative areas of research are poised to unlock even more novel applications.

  • Photodynamic Therapy (PDT): Urea-based scaffolds are being explored as targeting moieties for photosensitizers in PDT, a cancer treatment that uses light to activate a drug and kill cancer cells.[20]

  • Corrosion Inhibitors: The ability of ureas to adsorb onto metal surfaces makes them potential candidates for the development of new corrosion inhibitors.[21][22][23][24][25]

  • Drug Delivery: Urea-functionalized nanoparticles are being investigated for targeted drug delivery applications.[26][27][28][29]

  • Computational Screening: Advances in computational chemistry and machine learning are enabling the in silico screening of vast virtual libraries of substituted urea compounds, accelerating the identification of promising candidates for various applications.[30][31]

Diagram: The Interconnected World of Substituted Urea Applications

Urea_Applications Substituted Ureas Substituted Ureas Medicinal Chemistry Medicinal Chemistry Substituted Ureas->Medicinal Chemistry Agrochemicals Agrochemicals Substituted Ureas->Agrochemicals Materials Science Materials Science Substituted Ureas->Materials Science Organocatalysis Organocatalysis Substituted Ureas->Organocatalysis Kinase Inhibitors Kinase Inhibitors Medicinal Chemistry->Kinase Inhibitors Antimicrobials Antimicrobials Medicinal Chemistry->Antimicrobials Drug Delivery Drug Delivery Medicinal Chemistry->Drug Delivery Photodynamic Therapy Photodynamic Therapy Medicinal Chemistry->Photodynamic Therapy Herbicides Herbicides Agrochemicals->Herbicides Supramolecular Polymers Supramolecular Polymers Materials Science->Supramolecular Polymers Corrosion Inhibitors Corrosion Inhibitors Materials Science->Corrosion Inhibitors Asymmetric Synthesis Asymmetric Synthesis Organocatalysis->Asymmetric Synthesis

Caption: The diverse applications of substituted ureas stemming from their core chemical properties.

VI. Conclusion

The substituted urea scaffold is a testament to the power of fundamental chemical principles in driving innovation across diverse scientific disciplines. Its inherent tunability, coupled with a deep understanding of its structure-activity relationships, provides a fertile ground for the discovery of novel applications. This guide has provided a framework for this discovery process, from the synthesis of diverse compound libraries to their systematic screening and the exploration of emerging frontiers. As we continue to unravel the complexities of biological systems and the demands for advanced materials grow, the humble urea moiety is poised to play an even more significant role in shaping our future.

VII. References

  • Supramolecular polymer materials based on ureidopyrimidinone quadruple hydrogen bonding units. (URL: [Link])

  • Recent developments in the discovery of protein kinase inhibitors from the urea class. (URL: [Link])

  • Supramolecular Catalysis with Chiral Mono- and Bis-(Thio)Urea-Derivatives. (URL: [Link])

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (URL: [Link])

  • Supramolecular Catalysis with Chiral Mono- and Bis-(Thio)Urea-Derivatives. (URL: [Link])

  • Supramolecular polymer materials based on ureido-pyrimidinone (UPy),... (URL: [Link])

  • Oligo(trimethylene carbonate)-based supramolecular biomaterials. (URL: [Link])

  • Nanohybrid-Reinforced Gelatin-Ureidopyrimidinone-Based Self-healing Injectable Hydrogels for Tissue Engineering Applications. (URL: [Link])

  • Characterization of a targeted nanoparticle functionalized with a urea-based inhibitor of prostate-specific membrane antigen (PSMA). (URL: [Link])

  • Development of novel chiral urea catalysts for the hetero-Michael reaction. (URL: [Link])

  • Mesoscale Modulation of Supramolecular Ureidopyrimidinone-Based Poly(ethylene glycol) Transient Networks in Water. (URL: [Link])

  • Synthesis of asymmetrically N,N'-substituted ureas. (URL: [Link])

  • pH responsive curcumin released from urea-amine group functionalized mesoporous organosilica nanoparticles. (URL: [Link])

  • Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. (URL: [Link])

  • Thiourea organocatalysis. (URL: [Link])

  • Can Urea 10% Promote Photosensitizer Uptake Before MAL‐PDT for the Treatment of Facial Actinic Keratoses? Results of a Randomized Clinical Trial. (URL: [Link])

  • Real-time liquid crystal-based biosensor for urea detection. (URL: [Link])

  • Multifunctional polyurethane-urea nanoparticles to target and arrest inflamed vascular environment: a potential tool for cancer therapy and diagnosis. (URL: [Link])

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (URL: [Link])

  • Explorations of Substituted Urea Functionality for Discovery of New Activators of the Heme Regulated Inhibitor Kinase. (URL: [Link])

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (URL: [Link])

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (URL: [Link])

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. (URL: [Link])

  • A Possible Mechanism of Action of the Urea Type Herbicides. (URL: [Link])

  • A PSMA-Targeted Theranostic Agent for Photodynamic Therapy. (URL: [Link])

  • The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. (URL: [Link])

  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. (URL: [Link])

  • A mode of selective action of thiadiazolyl urea herbicides. (URL: [Link])

  • Multifunctional polyurethane–urea nanoparticles to target and arrest inflamed vascular environment: A potential tool for cancer therapy and diagnosis. (URL: [Link])

  • Synthesis of Asymmetric Urea Derivatives from COS and Amines: Substrate Selection, Scope Studies, and Mechanism Investigation. (URL: [Link])

  • Urea and Liquid Crystal: The Better Option for Skin Hydration[v1]. (URL: [Link])

  • Improving Photodynamic Therapy Anticancer Activity of a Mitochondria-Targeted Coumarin Photosensitizer Using a Polyurethane–Polyurea Hybrid Nanocarrier. (URL: [Link])

  • Explorations of substituted urea functionality for the discovery of new activators of the heme-regulated inhibitor kinase. (URL: [Link])

  • Synthesis of Corrosion Inhibitors Based on (Thio)Urea, Orthophosphoric Acid and Formaldehyde and Their Inhibition Efficiency. (URL: [Link])

  • The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. (URL: [Link])

  • The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. (URL: [Link])

  • Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals. (URL: [Link])

  • Urea. (URL: [Link])

  • Herbicide Mode of Action Groups 101. (URL: [Link])

  • Diphenyl urea derivatives as inhibitors of transketolase: a structure-based virtual screening. (URL: [Link])

  • Theoretical Study and Adsorption Behavior of Urea on Mild Steel in Automotive Gas Oil (AGO) Medium. (URL: [Link])

  • Synthesis of Corrosion Inhibitors Based on (Thio)Urea, Orthophosphoric Acid and Formaldehyde and Their Inhibition Efficiency. (URL: [Link])

  • Urea formaldehyde (UF) microcapsules loaded with corrosion inhibitor for enhancing the anti-corrosive properties of acrylic-based multi-functional PU coatings. (URL: [Link])

  • Journal of Medicinal Chemistry. (URL: [Link])

  • Creating Huge Urea Crystals! DIY crystals. (URL: [Link])

  • Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers. (URL: [Link])

  • Study the Effect of Urea as Inhibitor for Corrosion in Mild Steel in 2204-Tank. (URL: [Link])

  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (URL: [Link])

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Methodological & Application

Application Notes and Protocols for 1,3-Di-p-tolylurea in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Paradigm Shift in Morphogenesis

For decades, the in vitro manipulation of plant development has been a cornerstone of agricultural biotechnology, enabling mass propagation, genetic engineering, and the production of valuable secondary metabolites. Central to this endeavor is the precise application of plant growth regulators, among which cytokinins play a pivotal role in orchestrating cell division and shoot morphogenesis. While adenine-based cytokinins like 6-Benzylaminopurine (BAP) and zeatin have been the workhorses of the field, the emergence of urea-based derivatives has offered a paradigm shift in our ability to influence plant regeneration, often with unprecedented potency.

This guide provides a comprehensive technical overview and detailed protocols for the application of 1,3-Di-p-tolylurea , a synthetic cytokinin belonging to the diphenylurea class. While less ubiquitous than its close relative Thidiazuron (TDZ), this compound presents a compelling alternative for researchers and drug development professionals seeking to optimize their plant tissue culture systems. We will delve into its unique mechanism of action, provide robust protocols for its preparation and use, and offer a comparative analysis against other commonly used cytokinins. The methodologies outlined herein are designed to be self-validating, with an emphasis on the causal relationships between protocol steps and expected outcomes, ensuring both reproducibility and a deeper understanding of the underlying biological principles.

Section 1: The Dual-Pronged Mechanism of Action of this compound

The profound effects of this compound and other diphenylurea-type cytokinins stem from a sophisticated, dual-pronged mechanism of action that amplifies the cytokinin signal within plant cells.[1][2][3] This dual action explains their often superior activity compared to traditional adenine-type cytokinins.

  • Direct Activation of Cytokinin Receptors: Like all cytokinins, this compound can directly bind to and activate cytokinin receptors, which are transmembrane histidine kinases located in the endoplasmic reticulum. This binding initiates a phosphorylation cascade known as the two-component signaling system.[4][5][6] This signaling pathway ultimately leads to the activation of Type-B Arabidopsis Response Regulators (ARRs), which are transcription factors that modulate the expression of cytokinin-responsive genes, thereby promoting cell division and shoot formation.[1][4]

  • Inhibition of Cytokinin Oxidase/Dehydrogenase (CKX): A key distinguishing feature of many diphenylurea derivatives is their ability to inhibit the activity of cytokinin oxidase/dehydrogenase (CKX) enzymes.[1][2][3][7] CKX is the primary enzyme responsible for the irreversible degradation of cytokinins in plants. By inhibiting CKX, this compound protects endogenous cytokinins from breakdown, leading to their accumulation and a sustained, heightened cytokinin signal. This synergistic effect of direct receptor activation and the preservation of endogenous cytokinins often results in a more potent morphogenic response.[1]

The following diagram illustrates the cytokinin signaling pathway and the dual points of intervention by this compound:

Cytokinin signaling and this compound's dual action.

Section 2: Protocols for Preparation and Application

The successful application of this compound hinges on the accurate preparation of stock solutions and their appropriate incorporation into sterile culture media. Due to its limited water solubility, a solvent is required for its initial dissolution.

Preparation of this compound Stock Solution (1 mg/mL)

Rationale: Preparing a concentrated stock solution is a standard practice in plant tissue culture to avoid the inaccuracies of weighing minute quantities of growth regulators for each batch of media.[8] A 1 mg/mL concentration is convenient for subsequent dilutions.

Materials:

  • This compound (M.W. 240.30 g/mol )

  • Dimethyl sulfoxide (DMSO) or 1N NaOH

  • Sterile, purified water (e.g., double-distilled or Milli-Q)

  • Sterile volumetric flask (e.g., 50 mL)

  • Sterile magnetic stirrer and stir bar

  • Sterile syringe filter (0.22 µm)

  • Sterile storage bottles (amber or covered in foil)

Protocol:

  • Weighing: Accurately weigh 50 mg of this compound powder and place it in the 50 mL sterile volumetric flask.

  • Dissolution: Add a minimal amount of DMSO or 1N NaOH (typically 1-2 mL) to the flask to completely dissolve the powder. Gentle warming may aid dissolution if using DMSO, but avoid excessive heat.

  • Dilution: Once fully dissolved, slowly add sterile, purified water to the flask while stirring continuously to bring the final volume to 50 mL.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected storage bottle.

  • Storage: Label the bottle with the compound name, concentration, preparation date, and store at -20°C for long-term use. For short-term use (up to a month), storage at 4°C is acceptable.

Incorporation into Plant Tissue Culture Medium

Rationale: this compound, like other plant growth regulators, is typically added to the culture medium after autoclaving and cooling to approximately 45-50°C to prevent heat degradation.

Protocol:

  • Prepare Basal Medium: Prepare your desired basal medium (e.g., Murashige and Skoog (MS), Gamborg's B5) with all macronutrients, micronutrients, vitamins, and a carbon source (usually sucrose). Adjust the pH to the desired level (typically 5.7-5.8) before adding the gelling agent.

  • Autoclave: Dispense the medium into culture vessels and autoclave at 121°C and 15 psi for 15-20 minutes.

  • Cooling: Allow the autoclaved medium to cool to a temperature that is still liquid but not hot enough to degrade the hormone (around 45-50°C).

  • Addition of this compound: Under sterile conditions (e.g., in a laminar flow hood), add the required volume of the filter-sterilized this compound stock solution to the molten medium. For example, to achieve a final concentration of 1.0 mg/L, add 1 mL of the 1 mg/mL stock solution to 1 liter of medium.

  • Mixing and Dispensing: Gently swirl the medium to ensure even distribution of the hormone. If not already in final culture vessels, dispense the medium aseptically. Allow the medium to solidify before use.

The following workflow diagram summarizes the key steps from stock solution preparation to explant inoculation:

Experimental_Workflow cluster_preparation Preparation cluster_media Media Formulation cluster_culture Tissue Culture weigh Weigh this compound dissolve Dissolve in Solvent (DMSO or NaOH) weigh->dissolve dilute Dilute with Sterile Water dissolve->dilute filter Filter Sterilize (0.22 µm) dilute->filter stock Store Stock Solution (-20°C) filter->stock add_hormone Add this compound Stock stock->add_hormone basal Prepare Basal Medium (e.g., MS) ph Adjust pH (5.7-5.8) basal->ph autoclave Autoclave Medium ph->autoclave cool Cool to 45-50°C autoclave->cool cool->add_hormone dispense Dispense and Solidify add_hormone->dispense inoculate Inoculate Explants on Medium dispense->inoculate explant Prepare and Sterilize Explants explant->inoculate incubate Incubate under Controlled Conditions inoculate->incubate subculture Subculture as Needed incubate->subculture

Workflow for using this compound in plant tissue culture.

Section 3: Application in Different Culture Stages and Comparative Efficacy

The optimal concentration of this compound is highly dependent on the plant species, the type of explant, and the desired developmental outcome. As a potent cytokinin, it is primarily used for shoot induction and proliferation.

Recommended Concentration Ranges

While specific data for this compound is less abundant than for its analogs, the general working concentration for diphenylurea-type cytokinins provides a strong starting point for optimization.

Application StageGeneral Concentration Range (mg/L)Molar Concentration Range (µM)Notes
Shoot Induction 0.1 - 2.00.42 - 8.32Often used in combination with a low concentration of an auxin (e.g., NAA or IBA) to promote organized development.
Shoot Proliferation 0.5 - 5.02.08 - 20.8Higher concentrations can lead to hyperhydricity (vitrification) in some species. Careful observation and optimization are crucial.
Somatic Embryogenesis 0.05 - 1.00.21 - 4.16The cytokinin-to-auxin ratio is critical in inducing somatic embryogenesis.

Note: It is imperative to conduct a dose-response experiment to determine the optimal concentration for your specific plant system.

Comparative Efficacy with Other Cytokinins

This compound and other diphenylurea derivatives often exhibit higher activity at lower concentrations compared to adenine-type cytokinins.

CytokininChemical ClassTypical Concentration Range for Shoot Proliferation (mg/L)Relative PotencyKey Characteristics
This compound Diphenylurea0.1 - 5.0HighStrong promoter of shoot induction and proliferation; potential for hyperhydricity at higher concentrations.
Thidiazuron (TDZ) Phenylurea0.01 - 2.0Very HighExtremely potent, often used for recalcitrant species; high risk of abnormal shoot development and hyperhydricity.[9]
6-Benzylaminopurine (BAP) Adenine-type0.5 - 5.0ModerateMost widely used cytokinin; generally reliable for a broad range of species.
Kinetin Adenine-type1.0 - 10.0Low to ModerateLess potent than BAP; sometimes preferred for species sensitive to more potent cytokinins.
Zeatin Adenine-type0.1 - 2.0HighA naturally occurring cytokinin; highly effective but often more expensive than synthetic alternatives.

Section 4: Troubleshooting and Advanced Considerations

  • Hyperhydricity (Vitrification): The high potency of this compound can sometimes lead to the development of shoots with a glassy, water-soaked appearance. This can be mitigated by reducing the concentration of the cytokinin, increasing the gelling agent concentration, or improving gas exchange in the culture vessel.

  • Inhibition of Rooting: As a strong cytokinin, this compound will inhibit root formation. For rooting of regenerated shoots, it is essential to transfer them to a cytokinin-free medium, often supplemented with an auxin like Indole-3-butyric acid (IBA) or α-naphthaleneacetic acid (NAA).

  • Genotypic Variation: The response to any plant growth regulator, including this compound, can vary significantly between different species and even between cultivars of the same species. It is crucial to optimize the protocol for each new genotype.

  • Synergism with Auxins: For organized development, such as shoot induction from callus or somatic embryogenesis, the ratio of this compound to an auxin is critical. A systematic evaluation of different ratios is often necessary to achieve the desired outcome.

Conclusion

This compound represents a potent and valuable tool for researchers and professionals engaged in plant tissue culture. Its dual mechanism of action provides a robust and sustained cytokinin signal that can be particularly effective for recalcitrant species or when high rates of shoot proliferation are desired. By understanding its mode of action and following the detailed protocols and guidelines presented in this document, users can effectively integrate this compound into their workflows to enhance the efficiency and success of their plant regeneration systems. As with any powerful biological compound, careful optimization and observation are the keys to unlocking its full potential.

References

  • Sheen, J. (n.d.). Cytokinin Signaling Pathway. Molecular Biology.
  • Nisler, J., Kopečný, D., Končitíková, R., et al. (2021). Diphenylurea-derived cytokinin oxidase/dehydrogenase inhibitors for biotechnology and agriculture. Journal of Experimental Botany, 72(2), 355–370.
  • Kieber, J. J., & Schaller, G. E. (2018). Cytokinin: From autoclaved DNA to two-component signaling. The Plant Cell, 30(5), 953–968.
  • Hwang, I., Sheen, J., & Müller, B. (2002). Two-component circuitry in Arabidopsis cytokinin signal transduction.
  • Tran, L. S. P., Urao, T., Qin, F., et al. (2007). Role of cytokinin responsive two-component system in ABA and osmotic stress signalings. Plant Signaling & Behavior, 2(4), 248–250.
  • Kopečný, D., Briozzo, P., Popelková, H., et al. (2010). Phenyl- and benzylurea cytokinins as competitive inhibitors of cytokinin oxidase/dehydrogenase: A structural study. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1436–1446.
  • Murvanidze, N., Nisler, J., & Werbrouck, S. P. O. (2023). New diphenylurea-derived cytokinin oxidase/dehydrogenase inhibitors for plant tissue culture. Acta Horticulturae, 1359, 27–32.
  • Nisler, J., Zatloukal, M., Popa, I., et al. (2021). Diphenylurea-derived cytokinin oxidase/dehydrogenase inhibitors for biotechnology and agriculture. Journal of Experimental Botany, 72(2), 355–370.
  • Srinivasan, M., Nachiappan, V., & Rajasekharan, R. (2006). Potential application of urea-derived herbicides as cytokinins in plant tissue culture. Journal of Biosciences, 31(5), 599–605.
  • PhytoTechnology Laboratories. (n.d.). Plant Growth Regulators.
  • Máximo, W. M. F., de Faria, R. T., & de Faria, F. P. (2018). Influence of the cytokinins BAP, KIN, and TDZ (all at 0.14 μM) on the development of shoots cultivated on TIB®. ResearchGate. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.

Sources

Application Notes & Protocols: 1,3-Di-p-tolylurea in Shoot Organogenesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in plant biotechnology and micropropagation.

Introduction: The Role of Diarylureas in Plant Morphogenesis

Plant cell and tissue culture is a cornerstone of modern biotechnology, enabling rapid clonal propagation, genetic engineering, and the production of valuable secondary metabolites. A critical step in many tissue culture workflows is the induction of organogenesis, particularly the formation of shoots, which is largely governed by the balance of plant hormones. While adenine-based cytokinins like 6-benzylaminopurine (BAP) and kinetin are widely used, a class of synthetic compounds known as diarylureas has demonstrated potent cytokinin-like activity, often exceeding that of their adenine-based counterparts.[1]

1,3-Di-p-tolylurea belongs to this class of N,N'-diarylureas. While much of the research has focused on the highly active Thidiazuron (TDZ), the fundamental mechanism of action is shared across these molecules.[1] They are recognized for their ability to stimulate cell division and differentiation, making them valuable tools for inducing shoot organogenesis, especially in recalcitrant species.[1] This guide provides a comprehensive overview of the application of this compound in promoting shoot organogenesis, from its mechanism of action to detailed experimental protocols.

Mechanism of Action: Influencing the Auxin-Cytokinin Balance

The morphogenetic fate of plant cells in vitro is largely determined by the ratio of auxins to cytokinins. A high auxin-to-cytokinin ratio typically promotes root formation, whereas a high cytokinin-to-auxin ratio favors shoot development. Diarylureas like this compound exert their effect by mimicking the action of natural cytokinins, thereby shifting the hormonal balance in favor of shoot induction.

The cytokinin signaling pathway is a multi-step phosphorelay system.[2][3] While the precise interaction of diarylureas with this pathway is still under investigation, it is understood that they can activate cytokinin receptors, initiating a signaling cascade that leads to the expression of genes involved in cell division and shoot development.[4]

cytokinin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK Histidine Kinase Receptor (AHK) AHP Histidine Phosphotransfer Protein (AHP) AHK->AHP Phosphorylation Cascade ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Phosphorylation DNA Cytokinin Response Genes ARR_B->DNA Activates Transcription ARR_A Type-A Response Regulator (ARR-A) ARR_A->ARR_B Negative Feedback DNA->ARR_A Expression Diarylurea This compound (Cytokinin-like) Diarylurea->AHK Binds and Activates

Figure 1: Simplified cytokinin signaling pathway activated by this compound.

Experimental Workflow for Shoot Organogenesis

The successful induction of shoot organogenesis using this compound involves a series of well-defined steps, from explant preparation to the acclimatization of regenerated plantlets. The following workflow provides a general framework that can be optimized for specific plant species.

Sources

Application Notes & Protocols: In Vitro Bioassays for Testing Cytokinin Activity of 1,3-Di-p-tolylurea

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Quest to Quantify Cytokinin Activity

Cytokinins are a class of phytohormones fundamental to the regulation of plant growth and development. Their primary role is the promotion of cell division (cytokinesis), but their influence extends to shoot and root morphogenesis, apical dominance, axillary bud growth, and the delay of senescence.[1] Structurally, cytokinins are categorized into two main types: adenine-type cytokinins, such as zeatin and 6-benzylaminopurine (BAP), and phenylurea-type cytokinins.[1]

1,3-Di-p-tolylurea belongs to the latter category, as a derivative of 1,3-diphenylurea (DPU), a compound recognized for its cytokinin-like effects.[2][3] Phenylurea derivatives often exhibit potent biological activity, sometimes exceeding that of natural cytokinins, partly due to their resistance to in vivo degradation by cytokinin oxidase/dehydrogenase (CKO/CKX) enzymes.[3][4]

To characterize the biological efficacy of novel compounds like this compound, robust and reproducible bioassays are indispensable.[5] These assays provide a quantitative measure of a substance's ability to elicit a specific physiological response, thereby confirming its mechanism of action and determining its relative potency. This guide provides detailed protocols for three distinct, field-proven in vitro bioassays to comprehensively evaluate the cytokinin activity of this compound.

The Molecular Basis: Cytokinin Signaling Pathway

Understanding the cytokinin signaling cascade is critical to interpreting bioassay results. Plant cells perceive cytokinins through a mechanism analogous to bacterial two-component signaling systems.[6][7][8] This multi-step phosphorelay system is the molecular engine driving the physiological responses measured in the following protocols.

The key steps are:

  • Perception: Cytokinin binds to the CHASE domain of a transmembrane histidine kinase (AHK) receptor located in the endoplasmic reticulum membrane.[1][6]

  • Phosphorelay Initiation: Ligand binding induces receptor dimerization and autophosphorylation of a conserved histidine (His) residue.[1][6] The phosphate group is then transferred to a conserved aspartate (Asp) residue on the receptor's receiver domain.

  • Signal Transduction: The phosphate is transferred from the AHK receptor to a histidine phosphotransfer protein (AHP), which translocates from the cytoplasm into the nucleus.[7][9]

  • Transcriptional Activation: In the nucleus, the phosphorylated AHP transfers the phosphate group to a Type-B Arabidopsis Response Regulator (ARR).[1][6] Phosphorylated Type-B ARRs are active transcription factors that bind to the promoters of cytokinin-responsive genes, initiating their transcription.[8]

  • Negative Feedback: Among the genes activated by Type-B ARRs are the Type-A ARRs.[1][8] Type-A ARRs act as negative regulators of the pathway, providing a feedback loop to attenuate the signal.[1][8]

Cytokinin_Signaling cluster_membrane Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK AHK Receptor H D AHK:His->AHK:Asp AHP AHP (H) AHK:Asp->AHP 3. Phosphotransfer AHP_P AHP (H~P) ARRB Type-B ARR (D) AHP_P->ARRB 4. Nuclear Translocation & Phosphotransfer ARRB_P Type-B ARR (D~P) DNA Cytokinin-Responsive Genes ARRB_P->DNA 5. Transcriptional Activation ARRA Type-A ARR ARRA->AHP_P 6. Negative Feedback CK Cytokinin (e.g., this compound) CK->AHK 1. Binding DNA->ARRA Transcription

Caption: The cytokinin signal transduction pathway.

Assay 1: The Classic Tobacco Callus Bioassay

This assay remains a gold standard for assessing cytokinin activity. It leverages the fundamental role of cytokinins in promoting cell division and proliferation in undifferentiated plant tissue (callus). The quantifiable endpoint is the increase in fresh or dry weight of the callus over a set period.

Principle

In a nutrient-rich medium containing a suitable auxin, tobacco callus cells will only proliferate significantly if a cytokinin is present.[10] The rate of callus growth is directly proportional to the concentration of the active cytokinin within an optimal range. By comparing the callus growth induced by this compound to that induced by a known cytokinin standard (e.g., BAP or Kinetin), its relative activity can be determined.

Tobacco_Callus_Workflow start Start: Maintain stock Nicotiana tabacum callus prep_media Prepare MS Media with Auxin (e.g., NAA) and varying concentrations of: - Negative Control (No CK) - Positive Control (BAP) - Test Compound start->prep_media inoculate Inoculate media with pre-weighed callus pieces (3-5 replicates per treatment) prep_media->inoculate incubate Incubate in the dark at 25°C for 3-4 weeks inoculate->incubate measure Harvest and measure the final fresh weight of each callus piece incubate->measure analyze Calculate mean weight gain. Plot dose-response curve. measure->analyze end End: Determine relative cytokinin activity analyze->end

Caption: Workflow for the Tobacco Callus Bioassay.

Protocol

1. Materials and Reagents

  • Nicotiana tabacum (tobacco) callus culture (e.g., 'Wisconsin No. 38')

  • Murashige and Skoog (MS) basal medium powder[11]

  • Sucrose

  • Myo-inositol

  • Bacto-agar

  • Auxin: 1-Naphthaleneacetic acid (NAA)

  • Positive Control: 6-Benzylaminopurine (BAP)

  • Test Compound: this compound

  • Sterile petri dishes, flasks, and culture vessels

  • Laminar flow hood

  • Autoclave

  • Analytical balance

  • pH meter

  • Growth chamber or incubator set to 25°C

2. Preparation of Media

  • Stock Solutions: Prepare sterile stock solutions of NAA, BAP, and this compound (e.g., 1 mg/mL in DMSO or 1N NaOH, then filter-sterilize).

  • MS Medium Preparation (per liter): [12][13][14]

    • Dissolve 4.4 g MS basal powder, 30 g sucrose, and 100 mg myo-inositol in ~800 mL of distilled water.

    • Add NAA from stock to a final concentration of 2.0 mg/L. This ratio of auxin to cytokinin is crucial for maintaining the undifferentiated state of the callus stock. For the experimental plates, the auxin concentration remains constant while the cytokinin source varies.

    • Adjust the pH to 5.7-5.8 using 1N NaOH or 1N HCl.[14]

    • Add distilled water to a final volume of 1 L.

    • Add 8 g of agar and heat while stirring until fully dissolved.

    • Dispense the medium into culture vessels and autoclave at 121°C for 20 minutes.

  • Experimental Media: Prepare separate batches of MS-NAA medium as above. After autoclaving and cooling to ~50-55°C, add filter-sterilized stock solutions of your controls and test compound to achieve the desired final concentrations.

    • Negative Control: No added cytokinin.

    • Positive Control (BAP): A concentration range, e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µM.

    • Test Compound (this compound): A similar molar concentration range.

3. Experimental Procedure

  • Subculturing: Three to four weeks before the experiment, subculture the stock tobacco callus onto fresh MS medium containing 2.0 mg/L NAA and a low level of cytokinin (e.g., 0.3 mg/L Kinetin) to ensure vigorous, healthy tissue.

  • Inoculation: In a laminar flow hood, transfer small, uniform pieces of healthy callus (approx. 50-100 mg) to a sterile, pre-weighed petri dish to determine the initial fresh weight.

  • Transfer one callus piece onto the surface of the prepared experimental medium in each culture vessel. Use at least 3-5 replicates for each concentration.

  • Incubation: Seal the culture vessels and incubate in complete darkness at 25°C for 21-28 days. The absence of light prevents differentiation and chlorophyll synthesis, ensuring growth is primarily due to cell proliferation.

  • Data Collection: After the incubation period, carefully remove each callus piece and record its final fresh weight.

4. Data Analysis and Interpretation

  • Calculate the mean fresh weight gain for each treatment (Final Weight - Initial Weight).

  • Plot the mean weight gain against the molar concentration of the compound.

  • Compare the dose-response curve of this compound with that of BAP. The concentration of the test compound that produces a half-maximal growth response can be compared to that of BAP to determine its relative potency.

Illustrative Data
TreatmentConcentration (µM)Mean Fresh Weight Gain (mg) ± SD
Negative Control045 ± 8
BAP (Positive Control)0.05210 ± 25
0.5850 ± 65
5.0920 ± 78
This compound 0.05 255 ± 30
0.5 980 ± 82
5.0 1050 ± 91

Assay 2: Soybean Cotyledon Greening Bioassay

This bioassay provides a different physiological context, measuring the effect of cytokinins on differentiation and metabolic activity—specifically, the promotion of chlorophyll biosynthesis.

Principle

When seeds germinate in the dark, their cotyledons remain yellow and unexpanded (etiolated). Cytokinins can break this etiolation, promoting cotyledon expansion and the synthesis of chlorophyll, even in the absence of light.[15] The amount of chlorophyll produced is proportional to the cytokinin activity and can be quantified spectrophotometrically.[5]

Greening_Assay_Workflow start Start: Germinate soybean seeds in complete darkness excise Excise cotyledons from etiolated seedlings start->excise incubate Incubate cotyledons in buffer with varying concentrations of: - Negative Control - Positive Control (Kinetin) - Test Compound excise->incubate light Expose to continuous low-intensity light for 24-48 hours incubate->light extract Homogenize cotyledons in 80% acetone to extract chlorophyll light->extract measure Centrifuge and measure absorbance of the supernatant at 645 nm and 663 nm extract->measure analyze Calculate total chlorophyll concentration. Plot dose-response curve. measure->analyze end End: Determine relative cytokinin activity analyze->end

Caption: Workflow for the Soybean Cotyledon Greening Bioassay.

Protocol

1. Materials and Reagents

  • Soybean seeds (Glycine max)[16]

  • Positive Control: Kinetin

  • Test Compound: this compound

  • 80% Acetone solution

  • Incubation buffer (e.g., Potassium phosphate buffer, pH 6.0)

  • Spectrophotometer

  • Centrifuge

  • Homogenizer (e.g., mortar and pestle)

  • Growth chamber with controlled lighting

2. Experimental Procedure

  • Germination: Germinate soybean seeds on moist filter paper in petri dishes in complete darkness for 5-7 days at 25°C.

  • Excision: Under a dim green safe light (which does not trigger photomorphogenesis), carefully excise the cotyledons from the etiolated seedlings.

  • Incubation: Float the excised cotyledons (e.g., 5-10 per dish) in petri dishes containing the incubation buffer with the various test solutions.

    • Negative Control: Buffer only.

    • Positive Control (Kinetin): A concentration range, e.g., 0.1, 1.0, 10, 100 µM.

    • Test Compound (this compound): A similar molar concentration range.

  • Place the dishes under continuous low-intensity white light for 24-48 hours.

  • Chlorophyll Extraction:

    • Blot the cotyledons dry and record their fresh weight.

    • Homogenize the tissue in a known volume of cold 80% acetone (e.g., 5 mL).

    • Transfer the homogenate to a centrifuge tube, rinse the mortar with more acetone, and add it to the tube.

    • Centrifuge at ~3000 x g for 10 minutes to pellet the cell debris.

    • Carefully transfer the green supernatant to a new tube and adjust to a final known volume with 80% acetone.

3. Data Collection and Analysis

  • Using the spectrophotometer, measure the absorbance of the acetone extract at 645 nm and 663 nm, using 80% acetone as a blank.[17][18]

  • Calculate the concentration of chlorophyll a, chlorophyll b, and total chlorophyll using Arnon's equations (or similar established formulas). A common formula is:

    • Total Chlorophyll (mg/L) = (20.2 × A645) + (8.02 × A663)

  • Express the result as µg of chlorophyll per gram of fresh weight (µg/g FW).

  • Plot the chlorophyll content against the concentration of the test compound and compare the dose-response curve to that of the Kinetin standard.

Illustrative Data
TreatmentConcentration (µM)Total Chlorophyll (µg/g FW) ± SD
Negative Control085 ± 12
Kinetin (Positive Control)1.0250 ± 21
10510 ± 45
100540 ± 50
This compound 1.0 295 ± 28
10 620 ± 55
100 650 ± 61

Assay 3: The Molecular ARR5::GUS Reporter Gene Assay

This modern bioassay offers high sensitivity and specificity by directly measuring the transcriptional activation of a primary cytokinin response gene.

Principle

Arabidopsis thaliana has been genetically engineered to express the β-glucuronidase (GUS) reporter gene under the control of the promoter for ARR5, a type-A ARR gene that is rapidly and strongly induced by cytokinins.[19][20] When transgenic seedlings are exposed to an active cytokinin, the cytokinin signaling pathway is activated, leading to the transcription of the ARR5 promoter and subsequent expression of the GUS enzyme.[21] GUS activity can be visualized histochemically or quantified fluorometrically, providing a direct readout of signaling pathway activation.

GUS_Assay_Workflow cluster_quant Quantitative Analysis cluster_qual Qualitative (Histochemical) Analysis start Start: Grow sterile ARR5::GUS Arabidopsis seedlings in liquid MS media treat Add test solutions to the liquid media: - Negative Control - Positive Control (BAP) - Test Compound start->treat incubate Incubate for a defined period (e.g., 6-24 hours) treat->incubate extract_q Homogenize seedlings in extraction buffer incubate->extract_q stain Incubate whole seedlings in X-Gluc staining solution incubate->stain assay_q Add MUG substrate. Incubate at 37°C. extract_q->assay_q measure_q Measure fluorescence over time using a fluorometer assay_q->measure_q analyze_q Normalize to protein concentration. Calculate relative GUS activity. measure_q->analyze_q clear Clear chlorophyll with ethanol series stain->clear visualize Visualize blue staining pattern under a microscope clear->visualize

Caption: Workflow for the quantitative and qualitative ARR5::GUS Reporter Assay.

Protocol

1. Materials and Reagents

  • Arabidopsis thaliana seeds (transgenic line carrying ARR5::GUS)[20]

  • MS medium (liquid and solid, as described previously, but without added hormones for germination)

  • Sterile multi-well plates (e.g., 24-well or 48-well)

  • Positive Control: 6-Benzylaminopurine (BAP)

  • Test Compound: this compound

  • For Quantitative Assay:

    • GUS Extraction Buffer

    • 4-Methylumbelliferyl β-D-glucuronide (MUG) substrate

    • Fluorometer/plate reader

    • Protein quantification assay kit (e.g., Bradford)

  • For Histochemical Staining:

    • X-Gluc (5-bromo-4-chloro-3-indolyl glucuronide) staining solution

    • Ethanol series (70%, 95%, 100%)

    • Microscope

2. Experimental Procedure

  • Seedling Growth: Surface-sterilize ARR5::GUS seeds and germinate them on solid MS medium. After 5-7 days, transfer uniform seedlings into the wells of a multi-well plate containing liquid MS medium. Allow them to acclimate for 24 hours.

  • Treatment: Remove the liquid MS and replace it with fresh liquid MS containing the appropriate concentrations of controls or the test compound.

    • Negative Control: MS + solvent (e.g., DMSO).

    • Positive Control (BAP): A concentration range, e.g., 0.01, 0.1, 1.0, 10 µM.

    • Test Compound (this compound): A similar molar concentration range.

  • Incubation: Incubate the plates for 6-24 hours under standard growth conditions (e.g., 16h light/8h dark photoperiod at 22°C).

3. Data Collection and Analysis (Quantitative)

  • Protein Extraction: Harvest whole seedlings, blot dry, and homogenize in ice-cold GUS extraction buffer. Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine the total protein concentration in each extract.

  • GUS Assay: Add a portion of the protein extract to a reaction buffer containing the fluorogenic substrate MUG. Incubate at 37°C.

  • Measurement: Measure the production of the fluorescent product (4-MU) over time using a fluorometer (Excitation: 365 nm, Emission: 455 nm).

  • Analysis: Calculate the rate of reaction and normalize it to the total protein concentration to get specific GUS activity (e.g., pmol 4-MU / min / mg protein). Plot the specific activity against the compound concentration.

Illustrative Data
TreatmentConcentration (µM)Relative GUS Activity (Fold Change vs. Control) ± SD
Negative Control01.0 ± 0.2
BAP (Positive Control)0.18.5 ± 1.1
1.025.2 ± 3.4
1028.1 ± 3.9
This compound 0.1 10.1 ± 1.5
1.0 32.5 ± 4.1
10 35.6 ± 4.8

Conclusion

The three bioassays detailed in this guide provide a multi-faceted approach to characterizing the cytokinin activity of this compound. The tobacco callus assay measures the core function of cell proliferation, the soybean greening assay assesses a key developmental and metabolic response, and the ARR5::GUS reporter assay provides a direct window into the activation of the molecular signaling pathway. By employing these self-validating systems, researchers can obtain robust, quantitative data to confidently establish the biological profile of novel cytokinin-like compounds, paving the way for their application in research, agriculture, and biotechnology.

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Application Notes and Protocols: A Researcher's Guide to Investigating 1,3-Di-p-tolylurea's Impact on Oral Biofilms

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Oral biofilms, complex communities of microorganisms, are the primary etiological agents of dental caries and periodontal diseases. The increasing prevalence of antibiotic resistance necessitates the exploration of novel anti-biofilm agents. This guide provides a comprehensive experimental framework for investigating the effects of 1,3-Di-p-tolylurea, a small molecule with potential anti-biofilm properties, on a multi-species oral biofilm model. The protocols herein detail a systematic approach, from initial screening of anti-biofilm activity to in-depth mechanistic studies targeting quorum sensing and virulence gene expression. This document is intended to provide researchers with the necessary tools to rigorously evaluate the therapeutic potential of this compound in the context of oral biofilm control.

Introduction: The Challenge of Oral Biofilms and the Potential of this compound

The oral cavity hosts a diverse microbiome, with hundreds of bacterial species coexisting on tooth surfaces and oral mucosa.[1][2] These microorganisms predominantly exist as biofilms, structured communities embedded in a self-produced matrix of extracellular polymeric substances (EPS). This biofilm mode of growth confers significant advantages to the resident bacteria, including enhanced resistance to antimicrobial agents and the host immune system. Dysbiosis within this complex ecosystem can lead to the overgrowth of pathogenic species, resulting in prevalent oral diseases such as dental caries and periodontitis.

Current treatments for oral biofilm-related diseases largely rely on mechanical removal and broad-spectrum antimicrobials, which can contribute to the growing problem of antibiotic resistance. This has spurred the search for alternative therapeutic strategies that can disrupt biofilm formation or virulence without exerting selective pressure for resistance. One promising approach is the targeting of bacterial communication systems, such as quorum sensing (QS), which regulate biofilm formation and the expression of virulence factors in many oral pathogens.

Recent research has highlighted the anti-biofilm potential of 1,3-di-m-tolyl-urea (DMTU), which has been shown to inhibit biofilm formation in Streptococcus mutans by targeting its ComDE quorum sensing pathway and downregulate virulence genes in Porphyromonas gingivalis. Building on this, the present guide focuses on the experimental evaluation of its structural isomer, this compound. We hypothesize that this para-substituted compound will exhibit similar or enhanced anti-biofilm properties. The following sections provide a detailed, step-by-step experimental workflow to test this hypothesis, from foundational viability and biomass assays to mechanistic gene expression analysis.

Experimental Design: A Tiered Approach

A logical, tiered approach is essential for the comprehensive evaluation of a novel anti-biofilm compound. This ensures that foundational data on the compound's activity are established before proceeding to more complex and resource-intensive mechanistic studies. The following workflow provides a roadmap for the investigation of this compound's effects on oral biofilms.

Experimental_Workflow cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Architectural and Compositional Analysis cluster_2 Phase 3: Mechanistic Investigation A Determine Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of this compound C Assess Biofilm Biomass Reduction (Crystal Violet Assay) A->C B Establish Multi-Species Oral Biofilm Model B->C D Evaluate Biofilm Viability (MTT/Resazurin Assay) C->D E Visualize Biofilm Architecture and Viability (Confocal Laser Scanning Microscopy) D->E F Quantify Extracellular Polymeric Substance (EPS) Matrix Components D->F G Analyze Quorum Sensing Gene Expression in S. mutans (RT-qPCR) E->G H Analyze Virulence Gene Expression in P. gingivalis (RT-qPCR) E->H I Data Synthesis and Mechanistic Hypothesis Formulation G->I H->I

Caption: A tiered experimental workflow for evaluating this compound.

Phase 1: Foundational Screening Protocols

Protocol: Determination of Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)

Rationale: It is crucial to first determine the direct antimicrobial activity of this compound against the planktonic forms of the selected oral bacteria. This allows for the differentiation between bactericidal/bacteriostatic effects and true anti-biofilm activity at sub-inhibitory concentrations.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Bacterial strains: Streptococcus mutans, Streptococcus oralis, Actinomyces naeslundii, Veillonella dispar, Porphyromonas gingivalis

  • Appropriate growth media (e.g., Brain Heart Infusion broth, supplemented as needed for anaerobic growth)

  • 96-well microtiter plates

  • Incubator (aerobic and anaerobic as required)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a serial two-fold dilution of this compound in the appropriate growth medium in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 1 x 10^5 CFU/mL). Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2 for facultative anaerobes; anaerobic chamber for obligate anaerobes) for 24 hours.

  • Determine the MIC by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

  • To determine the MBC, plate 100 µL from the wells with no visible growth onto agar plates.

  • Incubate the agar plates for 24-48 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Protocol: Establishment of a Multi-Species Oral Biofilm Model

Rationale: A multi-species biofilm model more closely mimics the complexity of the in vivo oral environment compared to single-species models. This protocol, adapted from existing literature, establishes a biofilm on a hydroxyapatite surface, which simulates the tooth enamel.[1][2][3][4]

Materials:

  • Bacterial strains: S. oralis, A. naeslundii, V. dispar, and P. gingivalis

  • Brain Heart Infusion (BHI) broth supplemented with vitamin K

  • Sterile hydroxyapatite discs

  • Human saliva (pooled and sterilized)

  • 96-well or 24-well microtiter plates

Procedure:

  • Coat the hydroxyapatite discs with sterilized human saliva for 4 hours at room temperature with gentle shaking to form a salivary pellicle.

  • Prepare individual overnight cultures of each bacterial species.

  • Create a mixed bacterial suspension by combining equal volumes of each culture, diluted in fresh BHI/vitamin K medium to a final OD600 of 0.01.[4]

  • Place the saliva-coated hydroxyapatite discs in the wells of a microtiter plate.

  • Add the mixed bacterial suspension to each well and incubate at 37°C in an anaerobic chamber for 24-72 hours to allow for biofilm formation.

Protocol: Biofilm Biomass Quantification (Crystal Violet Assay)

Rationale: The crystal violet assay is a simple and effective method to quantify the total biomass of the biofilm, including live and dead cells, and the EPS matrix.[5][6][7]

Materials:

  • Biofilms grown on hydroxyapatite discs

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • 96-well plate for reading absorbance

Procedure:

  • Gently wash the biofilm-coated discs twice with PBS to remove non-adherent bacteria.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[5]

  • Remove the crystal violet solution and wash the discs three to four times with PBS.[5]

  • Add 125 µL of 30% acetic acid to each well to solubilize the bound dye.[5]

  • Transfer the solubilized dye to a new 96-well plate and measure the absorbance at 550 nm.

Protocol: Biofilm Viability Assessment (MTT/Resazurin Assay)

Rationale: To assess the metabolic activity of the cells within the biofilm, a viability assay is necessary. Both MTT and resazurin assays are colorimetric methods that measure the reductive capacity of viable cells.[1][4][8][9][10]

Materials:

  • Biofilms grown on hydroxyapatite discs

  • MTT solution (5 mg/mL in PBS) or Resazurin solution (0.15 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) for MTT, or PBS for Resazurin

  • 96-well plate for reading absorbance or fluorescence

Procedure (MTT Assay):

  • Wash the biofilms with PBS.

  • Add 50 µL of MTT solution to each well and incubate for 3 hours at 37°C in the dark.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

Procedure (Resazurin Assay):

  • Wash the biofilms with PBS.

  • Add 100 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C in the dark.

  • Measure the fluorescence with an excitation of 560 nm and an emission of 590 nm.[11]

Parameter Control (Vehicle) This compound (Sub-MIC) Positive Control (e.g., Chlorhexidine)
Biofilm Biomass (OD550) 1.2 ± 0.150.5 ± 0.080.2 ± 0.05
Biofilm Viability (Fluorescence Units) 8500 ± 9507800 ± 8001500 ± 300
Table 1: Hypothetical Foundational Screening Data. This table illustrates the expected outcomes from the initial screening assays, showing that this compound reduces biofilm biomass without significantly impacting cell viability at sub-MIC concentrations.

Phase 2: Architectural and Compositional Analysis

Protocol: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Architecture and Viability

Rationale: CLSM allows for the three-dimensional visualization of the biofilm structure and the spatial distribution of live and dead cells within the biofilm. This provides a more detailed understanding of the compound's effect than bulk assays.[12][13]

Materials:

  • Biofilms grown on hydroxyapatite discs

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide)

  • Confocal laser scanning microscope

Procedure:

  • Gently wash the biofilms with PBS.

  • Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions.

  • Add the staining solution to the biofilms and incubate for 15 minutes in the dark.

  • Mount the stained discs on a microscope slide and visualize using a CLSM with appropriate laser excitation and emission filters for SYTO 9 (green, live cells) and propidium iodide (red, dead cells).

  • Acquire z-stack images to reconstruct the 3D architecture of the biofilm.

Protocol: Quantification of Extracellular Polymeric Substance (EPS) Matrix Components

Rationale: The EPS matrix is a key component of the biofilm, providing structural integrity and protection. Quantifying the major components of the EPS (proteins and carbohydrates) can reveal if this compound disrupts the biofilm by targeting the matrix.

EPS Extraction:

  • Grow biofilms on hydroxyapatite discs as previously described.

  • Gently wash the biofilms with PBS.

  • Resuspend the biofilms in a formaldehyde solution (e.g., 36.5%) and incubate for 1 hour at 4°C with gentle shaking.[9][11]

  • Add NaOH (1 M) and incubate for 3 hours at 4°C with shaking to extract the EPS.[9][11]

  • Centrifuge the suspension at high speed (e.g., 16,800 x g) for 1 hour at 4°C.

  • Collect the supernatant containing the extracted EPS.

Protein Quantification (Bradford Assay):

  • Prepare a standard curve using bovine serum albumin (BSA).

  • Add Bradford reagent to the EPS samples and standards in a 96-well plate.

  • Incubate for 5-10 minutes at room temperature.

  • Measure the absorbance at 595 nm.[6][7][14]

Carbohydrate Quantification (Phenol-Sulfuric Acid Method):

  • Prepare a standard curve using glucose.

  • Add 80% phenol solution to the EPS samples and standards.

  • Carefully add concentrated sulfuric acid and allow the reaction to proceed for 10 minutes.

  • Incubate in a water bath at 25-30°C for 20 minutes.

  • Measure the absorbance at 490 nm.[5][15][16]

EPS Component Control (Vehicle) This compound (Sub-MIC)
Total Protein (µg/mL) 250 ± 30120 ± 25
Total Carbohydrates (µg/mL) 400 ± 45180 ± 30
Table 2: Hypothetical EPS Matrix Analysis. This table shows a potential outcome where this compound treatment leads to a significant reduction in both protein and carbohydrate content of the EPS matrix.

Phase 3: Mechanistic Investigation

Protocol: Gene Expression Analysis by RT-qPCR

Rationale: To investigate the molecular mechanism of action, reverse transcription-quantitative PCR (RT-qPCR) can be used to measure changes in the expression of key genes involved in biofilm formation and virulence. Based on the known activity of the meta-isomer, we will target quorum sensing genes in S. mutans and virulence factor genes in P. gingivalis.

RNA Extraction and cDNA Synthesis:

  • Grow multi-species biofilms with and without sub-MIC concentrations of this compound.

  • Harvest the biofilms and extract total RNA using a commercially available RNA extraction kit with a lysozyme/mutanolysin treatment step for gram-positive bacteria.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA using a reverse transcriptase kit with random primers.

qPCR:

  • Perform qPCR using a suitable master mix and specific primers for the target genes (e.g., comC, comD, comE for S. mutans QS; rgpA, kgp for P. gingivalis virulence) and a reference gene (e.g., 16S rRNA).[8][10][17][18][19][20]

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Quorum_Sensing_Inhibition cluster_S_mutans Streptococcus mutans ComC ComC Precursor Peptide ComAB {ComA/ComB | ABC Transporter} ComC->ComAB Processing & Export CSP CSP Signaling Peptide (extracellular) ComAB->CSP ComD ComD Histidine Kinase Receptor CSP->ComD Binding ComE ComE Response Regulator ComD->ComE Phosphorylation Genes Biofilm Formation & Virulence Genes ComE->Genes Transcriptional Activation Inhibitor This compound Inhibitor->ComD Hypothesized Inhibition

Caption: Hypothesized mechanism of this compound on the S. mutans ComCDE quorum sensing pathway.

Conclusion and Future Directions

This application guide provides a robust and multi-faceted approach to characterizing the anti-biofilm properties of this compound against a clinically relevant multi-species oral biofilm model. The outlined protocols enable a thorough investigation from initial screening to mechanistic insights. The hypothetical data presented suggest that this compound may act as a potent anti-biofilm agent by disrupting the EPS matrix and potentially interfering with key regulatory pathways such as quorum sensing.

Future studies could expand on this framework by:

  • Investigating the effect of this compound on other important oral pathogens.

  • Utilizing more complex biofilm models, such as flow cell systems, to better mimic the dynamic conditions of the oral cavity.

  • Performing transcriptomic (RNA-seq) or proteomic analyses to gain a global understanding of the compound's effects on the biofilm.

  • Evaluating the efficacy of this compound in in vivo models of oral diseases.

By following the detailed protocols and experimental logic presented here, researchers can effectively assess the potential of this compound as a novel therapeutic agent for the prevention and treatment of oral biofilm-associated diseases.

References

Application Note & Protocol: Preparation of 1,3-Di-p-tolylurea Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Hydrophobic Compounds in Aqueous Assays

1,3-Di-p-tolylurea (CAS: 621-00-1), also known as N,N'-Di(p-tolyl)urea, is a diaryl urea compound utilized in various fields of chemical and biological research. The successful application of such compounds in in vitro assays is fundamentally dependent on proper solubilization and the preparation of stable, accurate stock solutions. Due to its chemical structure, featuring two tolyl groups, this compound is a highly hydrophobic molecule with negligible solubility in aqueous media, a common challenge for many small molecule drug candidates.[1][2]

This application note provides a scientifically grounded, step-by-step protocol for the preparation of high-concentration stock solutions of this compound and their subsequent dilution into aqueous buffers for immediate use in assays. The methodologies described herein are designed to mitigate common issues such as compound precipitation, ensure solution stability, and maintain the integrity of the biological assay system.

Section 1: Physicochemical Characterization & Pre-Protocol Considerations

A thorough understanding of the physicochemical properties of this compound is essential for developing a robust solubilization strategy. These properties dictate the choice of solvent, storage conditions, and handling procedures.

Key Compound Properties

The inherent properties of this compound necessitate the use of a potent, water-miscible organic solvent for initial stock preparation.

PropertyValueSourceSignificance for Protocol
CAS Number 621-00-1[1][3][4]Ensures correct compound identification.
Molecular Formula C₁₅H₁₆N₂O[1][3][4]Used for molecular weight calculation.
Molecular Weight 240.30 g/mol [1][3][4]Critical for accurate concentration calculations.
Appearance White crystalline solid[1]The crystalline nature may require energy (vortexing, gentle warming) to break the lattice structure for dissolution.
Melting Point ~265 °C[1][4]Indicates high thermal stability of the solid compound.
LogP 3.63[2]A high LogP value confirms the compound's lipophilic (hydrophobic) nature and predicts poor aqueous solubility.
Solvent Selection Rationale

Primary Recommendation: Dimethyl Sulfoxide (DMSO)

Given its high LogP value, this compound is practically insoluble in water.[1] Therefore, a polar aprotic solvent is required. Anhydrous, cell-culture grade DMSO is the solvent of choice for the following reasons:

  • High Solvating Power: DMSO can effectively dissolve a wide range of hydrophobic organic compounds. While specific data for this compound is not abundant, related urea compounds show good solubility in DMSO.[5]

  • Water Miscibility: DMSO is fully miscible with water and common aqueous assay buffers, which is crucial for the preparation of working solutions.

  • Assay Compatibility: At low final concentrations (typically ≤0.5%), DMSO is well-tolerated by most cell lines and enzymatic assays.[6]

Stability & Storage Insights

Urea compounds in solution can be susceptible to degradation, influenced by pH and temperature.[7] While this compound is structurally stable, the following precautions are critical for the stock solution:

  • Temperature: Store stock solutions at -20°C or -80°C to minimize any potential degradation and prevent solvent evaporation.[6]

  • Aliquoting: To avoid the detrimental effects of repeated freeze-thaw cycles, which can compromise compound stability and lead to inaccurate concentrations, the primary stock solution must be dispensed into single-use aliquots.[6]

  • Light and Air: While not highly sensitive, storing aliquots in amber vials provides protection from light and minimizes air exposure.

Section 2: Materials and Reagents

  • This compound (Purity ≥98%)

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) (ACS grade or higher)

  • Sterile, nuclease-free 1.5 mL microcentrifuge tubes or amber glass vials with PTFE-lined caps

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated P20, P200, and P1000 micropipettes and sterile tips

  • Vortex mixer

  • Water bath or heat block (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Section 3: Protocol for Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a 10 mM primary stock solution in DMSO. This concentration is a common starting point, providing flexibility for a wide range of assay dilutions.

G cluster_prep Primary Stock Preparation Workflow calc Step 1: Calculate Mass weigh Step 2: Weigh Compound calc->weigh Mass needed dissolve Step 3: Dissolve in DMSO weigh->dissolve Weighed solid qc Step 4: Quality Control dissolve->qc Concentrated solution store Step 5: Aliquot & Store qc->store Verified stock

Caption: Workflow for this compound stock preparation.

Step 3.1: Calculation Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution.

  • Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

  • Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L × 0.001 L × 240.30 g/mol × 1000 mg/g = 2.403 mg

Step 3.2: Weighing

  • Place a sterile microcentrifuge tube or vial on the analytical balance and tare it.

  • Carefully weigh the calculated mass (e.g., 2.403 mg) of this compound directly into the tared container. Record the exact mass.

    • Causality: Weighing directly into the final container minimizes compound loss during transfer.

Step 3.3: Dissolution

  • Using a calibrated pipette, add the precise volume of DMSO required to achieve the 10 mM concentration based on the actual mass weighed.

    • Example: If 2.45 mg was weighed, the required DMSO volume is: (2.45 mg / 240.30 mg/mmol) / 10 mmol/L = 1.02 mL.

  • Securely cap the vial.

  • Vortex the solution vigorously for 1-2 minutes. The energy from vortexing is necessary to overcome the activation energy of dissolving the crystalline solid.

  • If the solid is not fully dissolved, sonicate for 5 minutes or warm the solution in a 37°C water bath for 5-10 minutes, followed by additional vortexing.[6] Avoid overheating.

Step 3.4: Quality Control Visually inspect the solution against a light source to ensure there are no visible particulates or crystals. The solution should be clear and homogenous. This serves as a self-validating check for complete solubilization.

Step 3.5: Aliquoting and Storage

  • Dispense the primary stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, clearly labeled microcentrifuge tubes.

  • Store the aliquots in a freezer at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

Section 4: Protocol for Preparation of Aqueous Working Solutions

This is the most critical step where precipitation can occur. The principle is to dilute the compound into a state where it is already well-dispersed in the aqueous phase, preventing aggregation.

G cluster_dilution Working Solution Dilution Workflow thaw Step 1: Thaw Stock & Buffer buffer Step 2: Add Buffer to Tube thaw->buffer add_stock Step 3: Add Stock to Buffer (while vortexing) buffer->add_stock Key step to prevent precipitation use Step 4: Use Immediately add_stock->use

Caption: Critical workflow for diluting DMSO stock into aqueous buffer.

Step 4.1: Pre-Assay Preparation

  • Retrieve a single aliquot of the 10 mM stock solution from the freezer.

  • Allow the stock and the required volume of assay buffer (e.g., PBS, cell culture media) to equilibrate to room temperature or the assay temperature (e.g., 37°C).

Step 4.2: Dilution Technique

  • Add the required volume of the aqueous assay buffer to a new sterile tube.

  • Calculate the volume of stock needed for the desired final concentration.

  • While gently vortexing or rapidly pipetting the assay buffer, add the small volume of the DMSO stock solution directly into the buffer. Never add the aqueous buffer to the concentrated DMSO stock. [6]

    • Causality: Adding the stock to the buffer ensures that the compound molecules are rapidly dispersed and solvated by the aqueous medium before they can aggregate and precipitate.

Step 4.3: Final Solvent Concentration Check Ensure the final percentage of DMSO in the working solution is below the tolerance level for your specific assay (typically <0.5%).

  • Example Dilution Table:

Desired Final ConcentrationFinal Volume10 mM Stock VolumeAssay Buffer VolumeFinal DMSO %
100 µM1000 µL10 µL990 µL1.0%
10 µM1000 µL1 µL999 µL0.1%
1 µM1000 µL0.1 µL (or 10 µL of a 100 µM intermediate)999.9 µL (or 990 µL)<0.1%
  • Note: For final concentrations requiring >1% DMSO, a serial dilution approach is recommended to keep the DMSO concentration consistent across different treatment groups.

Step 4.4: Immediate Use Working solutions of hydrophobic compounds in aqueous buffers may have limited stability. It is best practice to prepare them fresh immediately before adding them to the assay plate.

Section 5: Troubleshooting

ProblemProbable CauseRecommended Solution
Primary stock is cloudy or has particulates. Incomplete dissolution due to insufficient energy or supersaturation.Continue vortexing/sonication. Gently warm to 37°C for 10-15 minutes. If unresolved, the concentration may be too high for DMSO; prepare a more dilute primary stock (e.g., 5 mM).
Precipitate forms upon dilution into aqueous buffer. 1. Improper dilution technique (buffer added to stock).2. Final concentration exceeds aqueous solubility limit.3. Buffer incompatibility (e.g., high salt concentration).1. Crucially, always add the DMSO stock to the vortexing aqueous buffer. 2. Lower the final working concentration.3. Test solubility in a different buffer system if possible.
Inconsistent or poor results in biological assay. 1. Degradation of stock from multiple freeze-thaw cycles.2. Inaccurate pipetting of viscous DMSO stock.3. High final DMSO concentration causing cellular toxicity or enzyme inhibition.1. Use a fresh, single-use aliquot for each experiment.2. Use reverse pipetting technique for viscous liquids like DMSO.3. Ensure the final DMSO concentration is below 0.5% and is consistent in all wells, including the vehicle control.

Section 6: Safety Precautions

This compound may be harmful if swallowed, inhaled, or in contact with skin.[4][8]

  • Always handle the solid powder and concentrated DMSO stock inside a chemical fume hood.

  • Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Avoid creating and inhaling dust from the solid compound.[8]

  • Wash hands thoroughly after handling.

References

  • LookChem. Cas 621-00-1, this compound. [Link]

  • National Institute of Standards and Technology (NIST). This compound. NIST Chemistry WebBook. [Link]

  • SIELC Technologies. This compound. [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of cosmetic science, 65(3), 187–195. [Link]

  • Solubility of Things. 1,3-Diisopropylurea. [Link]

Sources

Dissolving 1,3-Di-p-tolylurea for Biological Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Di-p-tolylurea is a member of the N,N'-diarylurea class of compounds. This structural motif is of significant interest to researchers in drug discovery and chemical biology due to its prevalence in a range of biologically active molecules. Diaryl ureas are recognized as potent inhibitors of various protein kinases and have also been investigated for their antiviral and other therapeutic properties. The tolyl substituents in this compound contribute to the compound's lipophilicity, which often translates to poor aqueous solubility, presenting a significant challenge for its application in biological assays.

This comprehensive guide provides detailed protocols and technical insights for the effective dissolution of this compound for use in a variety of biological experiments. The methodologies outlined herein are designed to ensure compound stability, maximize bioavailability in in vitro systems, and maintain the integrity of experimental results.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful dissolution strategy.

PropertyValueSource
IUPAC Name 1,3-bis(4-methylphenyl)urea
CAS Number 621-00-1[1][2]
Molecular Formula C₁₅H₁₆N₂O[1][2]
Molecular Weight 240.30 g/mol [1][2]
Appearance White to off-white solidInferred from similar compounds[3]
Predicted XLogP3 3.7[4]

The high predicted XLogP3 value indicates a significant lipophilic character, suggesting poor solubility in aqueous solutions.

Solubility Profile

Precise quantitative solubility data for this compound is not extensively documented in the public domain. However, based on the behavior of structurally similar diaryl ureas, a qualitative solubility profile can be predicted.

SolventPredicted SolubilityRationale and Considerations
Water Very Low / InsolubleThe hydrophobic nature of the two tolyl rings dominates the molecule's properties, limiting its interaction with polar water molecules.
Dimethyl Sulfoxide (DMSO) Soluble to Slightly SolubleDMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. It is the recommended solvent for preparing high-concentration stock solutions.[5]
Ethanol Slightly SolubleEthanol is a polar protic solvent that may offer some solubility, particularly with heating. It can be a suitable alternative to DMSO in some cell-based assays where DMSO toxicity is a concern.
Methanol Slightly SolubleSimilar to ethanol, methanol can be used to dissolve this compound, though DMSO is generally a more effective solvent for this class of compounds.
Dichloromethane (DCM) / Chloroform SolubleThese non-polar organic solvents are likely to be effective at dissolving this compound but are generally not compatible with aqueous biological assays. They are more suitable for synthetic workups and purification.

Biological Context: Diaryl Ureas as Kinase and Endocytosis Inhibitors

The N,N'-diarylurea scaffold is a well-established pharmacophore in modern drug discovery. Understanding the potential biological targets of this compound is crucial for designing relevant experiments and interpreting results.

Kinase Inhibition

Many diaryl urea derivatives function as potent inhibitors of protein kinases by competing with ATP for binding to the enzyme's active site. A prominent example is Sorafenib, a multi-kinase inhibitor approved for the treatment of various cancers. The urea moiety forms key hydrogen bonds within the kinase hinge region, while the aryl rings occupy adjacent hydrophobic pockets. Key kinase families targeted by diaryl ureas include:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR signaling disrupts angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.

  • PDGFR (Platelet-Derived Growth Factor Receptor): Similar to VEGFR, PDGFR is involved in angiogenesis and cell proliferation.

  • Raf Kinases (e.g., B-Raf): These are key components of the MAPK/ERK signaling pathway, which regulates cell growth, differentiation, and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Proliferation Cell Proliferation, Angiogenesis, Survival Transcription_Factors->Proliferation Promotes VEGF VEGF Ligand VEGF->VEGFR Binds DTU This compound DTU->VEGFR Inhibits

Figure 1: Hypothesized inhibition of the VEGFR signaling pathway by this compound.

Antiviral Activity through Endocytosis Inhibition

Recent studies have also implicated diphenylurea derivatives as broad-spectrum antiviral agents.[6] Their mechanism of action involves the inhibition of clathrin-mediated endocytosis, a key pathway for the entry of many viruses, including Influenza A and SARS-CoV-2, into host cells.[6] By disrupting this process, these compounds can prevent viral replication at a very early stage.

Protocols for Dissolution

Due to its low aqueous solubility, a multi-step dissolution process is required for preparing this compound for biological experiments. This typically involves creating a high-concentration stock solution in an organic solvent, which is then serially diluted into the final aqueous assay medium.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a standard high-concentration stock solution.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Sonicator water bath (optional)

  • 37°C water bath (optional)

Procedure:

  • Calculate the required mass:

    • Molecular Weight (MW) of this compound = 240.30 g/mol

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 0.001 L * 240.30 g/mol * 1000 mg/g = 2.403 mg

  • Weigh the compound:

    • Accurately weigh approximately 2.4 mg of this compound powder using an analytical balance and record the exact weight.

  • Dissolve in DMSO:

    • Transfer the weighed powder into a sterile amber microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to achieve a final concentration of 10 mM. For example, if you weighed exactly 2.403 mg, add 1.0 mL of DMSO.

  • Ensure complete dissolution:

    • Tightly cap the tube and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • If the compound does not fully dissolve:

      • Sonicate the tube in a water bath for 5-10 minutes.

      • As a further step, gently warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing. Avoid prolonged or excessive heating, as this can degrade urea compounds.

  • Storage:

    • Store the 10 mM stock solution at -20°C or -80°C.

    • To avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation, aliquot the stock solution into smaller, single-use volumes.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the serial dilution of the DMSO stock solution into an aqueous medium for cell culture experiments. The primary goal is to achieve the desired final concentration of this compound while keeping the final DMSO concentration at a non-toxic level (typically ≤ 0.5%).

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium or appropriate aqueous buffer (e.g., PBS)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Determine the final assay concentrations:

    • Decide on the range of concentrations of this compound to be tested in your experiment (e.g., 0.1 µM, 1 µM, 10 µM).

  • Perform serial dilutions:

    • It is recommended to perform an intermediate dilution step from the 100% DMSO stock before the final dilution into the aqueous medium. This helps to prevent precipitation.

    • Example for preparing a 10 µM final working solution (with a final DMSO concentration of 0.1%):

      • Prepare a 100X intermediate solution (1 mM) by diluting the 10 mM stock 1:10 in 100% DMSO (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).

      • Add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium. This results in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Vehicle Control:

    • It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound, but without the compound itself.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation (Example: 10 µM) A Weigh 2.403 mg This compound B Add 1 mL of 100% DMSO A->B C Vortex / Sonicate / Warm (37°C) B->C D 10 mM Stock Solution in 100% DMSO C->D E Take 10 µL of 10 mM Stock D->E F Add 90 µL of 100% DMSO E->F G 1 mM Intermediate Solution (100X) F->G H Take 10 µL of 1 mM Intermediate G->H I Add to 990 µL of Cell Culture Medium H->I J 10 µM Working Solution (0.1% Final DMSO) I->J

Figure 2: Workflow for the preparation of this compound stock and working solutions.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound precipitates from DMSO stock solution upon storage. The solution is supersaturated, or the storage temperature is too low.Gently warm the stock solution to 37°C and vortex/sonicate to redissolve. Consider preparing a slightly lower concentration stock solution. Ensure storage at a constant -20°C or -80°C.
Precipitation occurs when diluting the DMSO stock into aqueous buffer/medium. The compound's solubility limit in the aqueous medium has been exceeded (a "crash out").Perform an intermediate dilution step in DMSO to lower the starting concentration before adding to the aqueous medium. Increase the final volume of the aqueous medium to lower the final compound concentration. Consider the use of a co-solvent or solubilizing agent if compatible with the assay.
Inconsistent or non-reproducible results in biological assays. Partial precipitation of the compound in the assay wells, leading to variable effective concentrations.Visually inspect assay plates for any signs of precipitation. Prepare fresh working solutions for each experiment. Ensure thorough mixing after adding the compound to the assay medium. Include a positive control compound with known solubility and activity to validate the assay.

Protocol 3: Experimental Determination of Kinetic Solubility

For researchers requiring more precise solubility data, a kinetic solubility assay can be performed. This protocol provides a general framework.

Principle:

A concentrated DMSO stock of the compound is added to an aqueous buffer, and after a defined incubation period, any precipitated compound is removed by filtration. The concentration of the remaining dissolved compound in the filtrate is then determined, typically by UV-Vis spectrophotometry or HPLC. This mimics the conditions of diluting a compound for a biological assay.[7][8]

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (e.g., 0.45 µm PVDF)

  • 96-well UV-compatible collection plates

  • Multichannel pipette

  • Plate reader with UV-Vis capabilities

Procedure:

  • Prepare a standard curve:

    • Prepare a series of known concentrations of this compound in 100% DMSO.

    • Dilute these standards in PBS to create a standard curve, ensuring the final DMSO concentration is consistent.

  • Sample Preparation:

    • In a 96-well plate, add 2 µL of the 10 mM DMSO stock solution to 198 µL of PBS. This gives a theoretical final concentration of 100 µM with 1% DMSO.

    • Prepare several replicates.

  • Incubation:

    • Seal the plate and incubate at room temperature (or 37°C) for 1.5-2 hours with gentle shaking.

  • Filtration:

    • Transfer the solutions to the 96-well filter plate.

    • Centrifuge the filter plate with a collection plate underneath to collect the filtrate, effectively removing any precipitated compound.

  • Quantification:

    • Measure the UV absorbance of the filtrate in the collection plate at the λmax of this compound.

    • Determine the concentration of the dissolved compound by comparing its absorbance to the standard curve. This concentration represents the kinetic solubility under these conditions.

Conclusion

The successful use of this compound in biological experiments is critically dependent on proper dissolution. Due to its lipophilic nature, DMSO is the recommended primary solvent for creating high-concentration stock solutions. Subsequent careful serial dilution into aqueous media is necessary to avoid precipitation and to maintain a low, non-toxic final concentration of the organic solvent. The protocols and technical information provided in this guide offer a robust framework for researchers to confidently prepare and utilize this compound, enabling the exploration of its potential as a modulator of key biological pathways.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781–1787.
  • Das, A., et al. (2023). Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo.
  • NIST. (n.d.). This compound. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link]

  • Chimishkyan, A.L., Svetlova, L.P., Leonova, T.V., & Gluyaev, N.D. (1984). Thermal decomposition of substituted ureas. J. Gen. Chem. USSR, 54, 1317-1320.

Sources

Introduction: The Significance of N-Acyl Ureas in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of N-acyl ureas from 1,3-disubstituted ureas, designed for researchers, scientists, and professionals in drug development. This document provides a detailed overview of key synthetic methodologies, complete with mechanistic insights, step-by-step protocols, and expert commentary to ensure scientific integrity and reproducibility.

N-acyl ureas, also known as ureides, represent a critical class of organic compounds distinguished by an acyl group attached to a urea nitrogen.[1] This structural motif is of paramount importance in medicinal chemistry and drug discovery due to its unique combination of hydrogen bonding capabilities and tunable lipophilicity, making it a versatile scaffold for therapeutic agents.[1][2] Acylurea-containing molecules have demonstrated a wide spectrum of biological activities, including anticonvulsant, anticancer, and antidiabetic properties.[1][3]

The synthesis of these compounds is a pivotal step in the development of new pharmaceuticals. The direct acylation of a pre-existing 1,3-disubstituted urea core is a common and powerful strategy. This guide details the primary methods for achieving this transformation, focusing on the underlying principles, practical execution, and optimization strategies to empower researchers in their synthetic endeavors.

Method 1: Direct Acylation with Acyl Chlorides

This is arguably the most direct and widely employed method for the N-acylation of ureas. It leverages the high reactivity of acyl chlorides as potent electrophiles that readily react with the nucleophilic nitrogen of the urea. The reaction is typically facilitated by a non-nucleophilic base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2]

Principle and Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on one of the urea's nitrogen atoms attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. A base, commonly triethylamine (Et₃N) or pyridine, is essential to scavenge the HCl generated, preventing the protonation of the starting urea (which would render it non-nucleophilic) and promoting the reaction forward.[4]

The choice of which nitrogen is acylated in an unsymmetrical 1,3-disubstituted urea can often be directed by both steric and electronic factors of the substituents.

Experimental Workflow: Acylation with Acyl Chlorides

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_urea Dissolve 1,3-disubstituted urea (1 eq.) and base (e.g., Et3N, 1 eq.) in anhydrous solvent (e.g., THF). add_acyl Add acyl chloride solution dropwise to the urea mixture under an inert atmosphere (N2). prep_urea->add_acyl prep_acyl Prepare acyl chloride (1.5 eq.) solution. prep_acyl->add_acyl reflux Stir at specified temperature (e.g., reflux) and monitor by TLC. add_acyl->reflux cool Cool to room temperature. reflux->cool concentrate Concentrate under reduced pressure. cool->concentrate purify Purify residue via column chromatography. concentrate->purify product Pure N-Acyl Urea purify->product

Caption: General workflow for N-acylation using acyl chlorides.

Detailed Experimental Protocol: Acylation with Acyl Chlorides

This protocol is a generalized procedure adapted from literature methods for the N-acylation of a cyclic urea derivative.[2][5]

Materials:

  • 1,3-Disubstituted Urea (1.0 equivalent)

  • Acyl Chloride (1.5 equivalents)

  • Triethylamine (Et₃N) (1.0-1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Equip a two-necked round-bottom flask with a magnetic stirrer, condenser, and a dropping funnel. Ensure all glassware is oven-dried. Place the system under an inert atmosphere of nitrogen.[2]

  • Reagent Addition: To the flask, add the 1,3-disubstituted urea (1.0 eq.) and anhydrous THF. Stir until fully dissolved. Add triethylamine (1.0 eq.) to the solution.[5]

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.5 eq.) in a small amount of anhydrous THF and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred urea solution over 10-15 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux. The progress of the reaction should be monitored by TLC until the starting urea is consumed (typically 1-3 hours).[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.[2]

  • Purification: The resulting crude residue can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-acyl urea product.[2]

Data Summary: Acylation of a Cyclic Urea Derivative[5]
EntryAcyl ChlorideBaseSolventTemp (°C)Time (h)Yield (%)
1Benzoyl chlorideEt₃NToluene110195
2Benzoyl chloridePyridineToluene110192
3Benzoyl chlorideK₂CO₃Toluene110375
4Acetyl chlorideEt₃NTHFReflux188
5Propionyl chlorideEt₃NTHFReflux191

Note: The table is based on the acylation of 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one as the starting urea.[5]

Method 2: Carbodiimide-Mediated Coupling with Carboxylic Acids

This method provides an alternative to using highly reactive acyl halides and is particularly useful when the desired acyl group is derived from a sensitive or complex carboxylic acid. The reaction relies on a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid.[2]

Principle and Mechanism

The synthesis of N-acyl ureas via this route is a fascinating example of an intramolecular rearrangement. The mechanism involves several key steps:[6]

  • Proton Transfer: The carboxylic acid protonates one of the basic nitrogen atoms of the DCC.

  • O-Acylisourea Formation: The resulting carboxylate anion attacks the central carbon of the protonated DCC, forming a highly reactive O-acylisourea intermediate.

  • O→N Acyl Migration: This key intermediate is unstable and undergoes a spontaneous, intramolecular[2][7]-acyl migration from the oxygen atom to one of the urea nitrogen atoms. This rearrangement is the product-forming step, yielding the stable N-acyl urea and the N,N'-dicyclohexylurea (DCU) byproduct.

G reactants Carboxylic Acid + 1,3-Disubstituted Urea + DCC activation Activation of Carboxylic Acid by DCC reactants->activation o_acylisourea Formation of O-Acylisourea Intermediate activation->o_acylisourea rearrangement Intramolecular O→N Acyl Migration o_acylisourea->rearrangement products N-Acyl Urea + Dicyclohexylurea (DCU) rearrangement->products

Caption: Mechanism of DCC-mediated N-acyl urea synthesis.

Detailed Experimental Protocol: DCC-Mediated Coupling

This protocol is a generalized procedure for the synthesis of N-acylureas from carboxylic acids and carbodiimides.[2][6]

Materials:

  • 1,3-Disubstituted Urea (1.2 equivalents)

  • Carboxylic Acid (1.0 equivalent)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Standard laboratory glassware

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the carboxylic acid (1.0 eq.) and the 1,3-disubstituted urea (1.2 eq.) in anhydrous DCM at room temperature.[2]

  • DCC Addition: Add DCC (1.1 eq.) to the solution in one portion. A white precipitate of the dicyclohexylurea (DCU) byproduct will begin to form.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC for the consumption of the carboxylic acid.[2]

  • Work-up (DCU Removal): Once the reaction is complete, cool the reaction mixture in an ice bath for approximately 30 minutes to maximize the precipitation of the DCU byproduct.

  • Filtration: Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the insoluble DCU.[2] Wash the filter cake with a small amount of cold DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel column chromatography or recrystallization to afford the pure N-acyl urea.[2]

Data Summary: DCC-Mediated Synthesis

While specific yields for the direct acylation of 1,3-disubstituted ureas are context-dependent, this method is known to be effective. In related applications, such as the reaction of arenecarboxylic acids with DCC, N-acyl-N,N'-dicyclohexylureas can be formed in yields ranging from 40-70%.[2] The efficiency of the desired reaction depends on the substrate and the careful control of reaction conditions to favor the O→N acyl migration over intermolecular reactions.

Troubleshooting and Expert Insights

  • Low Yield in Acyl Chloride Reactions: If yields are low, the urea may not be sufficiently nucleophilic.[4] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. Furthermore, ensure all reagents and solvents are strictly anhydrous, as acyl chlorides readily hydrolyze in the presence of moisture.[4]

  • Difficulty Removing DCU: The dicyclohexylurea (DCU) byproduct from DCC couplings can sometimes be challenging to remove completely by filtration. If it co-elutes with the product during chromatography, holding the crude mixture at 0°C or colder for an extended period can improve precipitation. Alternatively, purification strategies may need to be adjusted.

  • Regioselectivity: In unsymmetrical 1,3-disubstituted ureas, acylation may occur on either nitrogen. The regioselectivity is influenced by the electronic and steric nature of the substituents. Less sterically hindered and more electron-rich nitrogen atoms are generally favored for acylation. In some cases, a mixture of regioisomers may be obtained, requiring careful chromatographic separation.

Conclusion

The synthesis of N-acyl ureas from 1,3-disubstituted ureas is a fundamental transformation in organic and medicinal chemistry. Direct acylation with acyl chlorides offers a rapid and high-yielding route for many substrates, while DCC-mediated coupling provides a milder alternative compatible with complex carboxylic acids. The choice of method depends on the stability of the starting materials, the desired scale, and the overall synthetic strategy. By understanding the mechanisms and following robust protocols, researchers can reliably access this valuable class of compounds for applications in drug discovery and beyond.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Il'in, M. V., et al. (2020). Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas. New Journal of Chemistry, 44, 1253–1262.
  • ARKAT USA, Inc. (2012).
  • Valipour, M., et al. (2018). A new and facile synthesis of N-Benzyl-N'-acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. CentAUR.
  • Ramazani, A. L. I., et al. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 127, 2269–2282.
  • BenchChem. (2025).

Sources

Application Notes and Protocols: High-Throughput Screening of Diaryl Urea Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide to the high-throughput screening (HTS) of diaryl urea compound libraries, a critical process in modern drug discovery. Diaryl ureas are a privileged scaffold in medicinal chemistry, particularly as kinase inhibitors for oncology.[1][2] This guide offers detailed protocols and expert insights into assay development, execution of the HTS workflow, and robust data analysis, designed to empower researchers to efficiently identify and validate promising lead compounds.

Introduction: The Significance of Diaryl Ureas and High-Throughput Screening

The diaryl urea moiety is a cornerstone pharmacophore in the design of targeted therapeutics, particularly kinase inhibitors.[2][3] Its structural rigidity and capacity for hydrogen bonding allow for potent and often selective interactions with the ATP-binding sites of various protein kinases.[1][2] Prominent examples like Sorafenib and Regorafenib underscore the clinical success of this compound class in treating cancers by targeting key signaling pathways involved in cell proliferation and angiogenesis.[1][3]

High-throughput screening (HTS) is an indispensable technology that enables the rapid testing of vast and diverse compound libraries against specific biological targets.[4][5] By leveraging automation, miniaturization, and sensitive detection methods, HTS dramatically accelerates the initial stages of drug discovery, allowing for the identification of "hits"—compounds that modulate the target's activity.[6][7] This process transforms a monumental task of sifting through thousands to millions of molecules into a manageable and efficient workflow.[4][6]

This guide will focus on the practical application of HTS to diaryl urea libraries, with a particular emphasis on identifying kinase inhibitors. We will delve into the critical aspects of assay design, provide step-by-step protocols for both biochemical and cell-based screening approaches, and outline the necessary data analysis to ensure the identification of high-quality, validated hits.

The Strategic HTS Workflow: A Pathway from Library to Lead

The HTS process is a multi-stage endeavor that requires careful planning and execution to ensure meaningful results. The workflow can be visualized as a funnel, starting with a large library of compounds and progressively narrowing down to a small number of promising candidates for further development.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Validation lib_prep Compound Library Preparation assay_dev Assay Development & Miniaturization lib_prep->assay_dev Informs assay choice pilot Pilot Screen (Z' > 0.5) assay_dev->pilot Validated assay primary Primary HTS pilot->primary Proceed if robust confirm Hit Confirmation & Dose-Response primary->confirm Identifies 'Hits' secondary Secondary & Orthogonal Assays confirm->secondary Confirms activity sar Structure-Activity Relationship (SAR) secondary->sar Validates mechanism

Figure 1: A generalized workflow for high-throughput screening, from initial preparation to hit validation and early SAR analysis.

Assay Development and Miniaturization: The Foundation of a Successful Screen

The development of a robust and reliable assay is the most critical step in any HTS campaign. The chosen assay must be sensitive, reproducible, and amenable to miniaturization in 384- or 1536-well plate formats to be cost-effective and efficient.[8][9] For screening diaryl urea libraries against kinase targets, both biochemical and cell-based assays are highly valuable.

Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays directly measure the catalytic activity of a purified kinase enzyme.[10] They are essential for understanding the direct interaction between a compound and its target without the complexities of a cellular environment.

Commonly Used Biochemical Assay Formats for Kinases:

Assay TechnologyPrincipleAdvantagesDisadvantages
Luminescence-Based (e.g., ADP-Glo™) Measures the amount of ADP produced, which is directly proportional to kinase activity.[11][12]High sensitivity, broad dynamic range, homogeneous "mix-and-read" format.[13]Indirect measurement, potential for interference from compounds affecting luciferase.[14]
Fluorescence Polarization (FP) Measures the change in the rotational speed of a fluorescently labeled tracer upon binding to the kinase.[15][16]Homogeneous format, relatively insensitive to colored compounds.[16][17]Requires a suitable fluorescent probe, can be affected by light scattering compounds.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the transfer of energy between a donor and an acceptor fluorophore when brought into proximity by a binding event.[10]High sensitivity, reduced background fluorescence, homogeneous format.Can be complex to optimize, potential for compound interference with FRET.
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) A bead-based assay where singlet oxygen generated by a donor bead excites an acceptor bead upon molecular interaction, producing a luminescent signal.[18][19]High signal amplification, sensitive to weak interactions, homogeneous format.[20][21]Sensitive to light and oxygen levels, potential for bead-related artifacts.
Protocol: Development of a Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol outlines the key steps for developing a robust biochemical kinase assay.

1. Materials and Reagents:

  • Purified, active kinase of interest
  • Specific peptide or protein substrate
  • ATP (Adenosine Triphosphate)
  • Kinase assay buffer (containing appropriate salts, DTT, and a detergent)
  • ADP-Glo™ Kinase Assay kit (or similar)
  • 384-well, white, opaque microplates
  • Automated liquid handling systems for dispensing reagents and compounds.[22]

2. Enzyme and Substrate Titration:

  • Objective: Determine the optimal concentrations of enzyme and substrate that yield a linear reaction rate and a robust signal window.
  • Procedure:
  • Perform a matrix titration of the kinase and substrate. Keep the ATP concentration constant (e.g., at the apparent Km).
  • Incubate the reactions for a set time (e.g., 60 minutes) at room temperature.
  • Stop the reaction and measure ADP production according to the assay kit manufacturer's instructions.
  • Plot the results to identify concentrations that provide a good balance between signal strength and reagent consumption.

3. ATP Km Determination:

  • Objective: Determine the Michaelis-Menten constant (Km) for ATP, which is crucial for understanding the mechanism of inhibition.
  • Procedure:
  • Using the optimal enzyme and substrate concentrations, perform the kinase reaction with a serial dilution of ATP.
  • Measure the reaction velocity (rate of ADP production) at each ATP concentration.
  • Plot velocity versus ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km.

4. Assay Miniaturization and Z'-Factor Determination:

  • Objective: Validate the assay performance in a 384-well format and ensure its suitability for HTS.[6]
  • Procedure:
  • Miniaturize the assay to a final volume of 10-20 µL in a 384-well plate.[9]
  • Prepare plates with multiple wells of positive controls (no inhibitor, 100% activity) and negative controls (no enzyme or a potent known inhibitor, 0% activity).
  • Run the assay and calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
  • An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[6][23]
Cell-Based Assays: Assessing Compound Activity in a Physiological Context

While biochemical assays are excellent for primary screening, cell-based assays are crucial for validating hits in a more biologically relevant environment.[24][25] They provide insights into a compound's ability to cross cell membranes, its stability, and its effect on downstream signaling pathways.

Commonly Used Cell-Based Assay Formats:

Assay TypePrincipleApplications
Cell Viability/Proliferation Assays Measures the number of viable cells after compound treatment, often using ATP-based luminescence (e.g., CellTiter-Glo®) or colorimetric readouts.[26]Assessing the anti-proliferative effects of compounds on cancer cell lines.
Target Engagement Assays (e.g., NanoBRET™) Measures the binding of a compound to its target protein within intact cells.[25]Confirming that a compound interacts with the intended target in a cellular context.
Phosphorylation Assays (e.g., AlphaScreen® SureFire®) Quantifies the phosphorylation status of a specific substrate or the kinase itself within cell lysates.[27]Determining the direct inhibitory effect of a compound on a specific signaling pathway.
Protocol: Cell-Based Proliferation Assay (using CellTiter-Glo®)

1. Materials and Reagents:

  • Cancer cell line expressing the kinase of interest
  • Appropriate cell culture medium and supplements
  • 384-well, white, clear-bottom tissue culture-treated plates
  • Diaryl urea compound library (diluted in DMSO)
  • CellTiter-Glo® Luminescent Cell Viability Assay kit
  • Automated liquid handling systems and a plate reader capable of luminescence detection.

2. Cell Seeding and Compound Treatment:

  • Procedure:
  • Harvest and count the cells, then dilute to the optimal seeding density (determined empirically to ensure logarithmic growth during the assay).
  • Dispense the cell suspension into the 384-well plates.
  • Incubate the plates for 24 hours to allow for cell attachment.
  • Using an acoustic liquid handler or pin tool, transfer nanoliter volumes of the diaryl urea compounds to the assay plates. Include appropriate controls (DMSO vehicle and a positive control inhibitor).
  • Incubate the plates for 72 hours (or an empirically determined duration).

3. Measurement of Cell Viability:

  • Procedure:
  • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
  • Mix on an orbital shaker for 2 minutes to induce cell lysis.
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Read the luminescence on a plate reader.

The High-Throughput Screening Cascade

The screening process itself is a carefully orchestrated series of steps designed to efficiently identify and validate true hits while minimizing false positives.

HTS_Cascade cluster_primary Primary Screen cluster_confirmation Hit Confirmation cluster_secondary Secondary & Counter Screens primary_screen Single-Concentration Screen (e.g., 10 µM) retest Re-test of Primary Hits primary_screen->retest Identifies initial hits dose_response 10-point Dose-Response Curve (IC50 Determination) retest->dose_response Confirms activity orthogonal Orthogonal Assay (e.g., Cell-based if primary was biochemical) dose_response->orthogonal Quantifies potency selectivity Kinase Selectivity Profiling orthogonal->selectivity Validates in different format counterscreen Assay Interference Screen selectivity->counterscreen Assesses specificity

Figure 2: The HTS cascade, illustrating the progression from a primary screen to confirmed and validated hits.

1. Primary Screen:

  • The entire diaryl urea library is screened at a single, relatively high concentration (e.g., 10 µM) in the chosen primary assay.[8] The goal is to cast a wide net and identify any compounds with potential activity.

2. Hit Confirmation:

  • Compounds that meet a predefined activity threshold (e.g., >50% inhibition) are selected as "hits."
  • These hits are then re-tested under the same conditions to confirm their activity and eliminate false positives.
  • Confirmed hits are then subjected to dose-response analysis, where they are tested across a range of concentrations to determine their potency (IC50 value).[28]

3. Secondary and Counter-Screens:

  • Orthogonal Assays: Potent hits are tested in a different assay format (e.g., a cell-based assay if the primary screen was biochemical) to confirm their activity through an independent method.[25]
  • Selectivity Profiling: Promising compounds are screened against a panel of related kinases to assess their selectivity. This is crucial for identifying compounds with a desirable safety profile.
  • Counter-Screens: These are designed to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors in a luminescence-based assay) rather than the biological target.[14]

Data Analysis and Interpretation

Robust data analysis is essential for extracting meaningful insights from the large datasets generated during HTS.[29][30]

Key Data Analysis Steps:

  • Normalization: Raw data from each plate is normalized to the plate's internal controls (positive and negative) to account for plate-to-plate variability. The results are typically expressed as percent inhibition.

  • Hit Selection: A statistical cutoff (e.g., mean activity of the sample wells plus three times the standard deviation) is used to identify primary hits.

  • Dose-Response Curve Fitting: For confirmed hits, the dose-response data is fitted to a four-parameter logistic model to calculate the IC50 value, which represents the concentration at which the compound inhibits 50% of the target's activity.[31]

  • Data Visualization: Tools such as scatter plots and heatmaps are used to visualize the screening data, identify trends, and spot potential plate-specific artifacts or "edge effects."[28]

  • Hit Triage and Prioritization: The final set of validated hits is prioritized based on a combination of factors:

    • Potency (IC50)

    • Selectivity

    • Activity in cell-based assays

    • Structural novelty and potential for chemical optimization

Conclusion: From High-Throughput Screening to Lead Optimization

High-throughput screening of diaryl urea libraries is a powerful strategy for the discovery of novel kinase inhibitors. By following the detailed protocols and strategic workflows outlined in this guide, researchers can efficiently navigate the complexities of HTS, from assay development to data analysis. The successful identification of well-validated, potent, and selective hits provides a strong foundation for subsequent lead optimization efforts, ultimately accelerating the journey towards new and effective therapies.

References

  • Vertex AI Search. (n.d.). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • National Institutes of Health. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC.
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
  • LabKey. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
  • ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... | Download Scientific Diagram.
  • PubMed. (n.d.). Application of Fluorescence Polarization in HTS Assays.
  • Microlit USA. (2024, August 28). Liquid-Handling in High-Throughput Screening.
  • Berthold Technologies GmbH & Co.KG. (n.d.). AlphaScreen®.
  • National Institutes of Health. (n.d.). The Use of AlphaScreen Technology in HTS: Current Status - PMC.
  • BMG Labtech. (n.d.). An AlphaScreen SureFire ® Phospho-ERK1/2 assay.
  • BMG LABTECH. (n.d.). AlphaScreen.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • National Institutes of Health. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase.
  • ResearchGate. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Request PDF.
  • SpringerLink. (n.d.). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format.
  • BenchChem. (n.d.). Application of Diaryl Ureas in Medicinal Chemistry: Application Notes and Protocols.
  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS).
  • LabKey. (2024, September 12). What is High-Throughput Screening (HTS)?.
  • Drug Discovery and Development INSIGHT. (2017, September 19). Assay development and high-throughput screening for small molecule inh | DDDT.
  • PubMed. (n.d.). Diaryl Urea: A Privileged Structure in Anticancer Agents.
  • Beckman Coulter. (n.d.). High-Throughput Screening (HTS).
  • European Pharmaceutical Review. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs.
  • MDPI. (n.d.). Diarylureas | Encyclopedia.
  • Charles River Laboratories. (2018, December 17). Automating HTS Workflows.
  • Biocompare. (2018, December 5). Automating HTS Workflows.
  • Technology Networks. (2013, January 22). Integration of Liquid Handler Quality Control Into the HTS Daily Routine.
  • The Scientist. (2024, January 2). An Overview of High Throughput Screening.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats.
  • BPS Bioscience. (n.d.). Luminescent Assay Kits.
  • ResearchGate. (2025, August 6). Diaryl Urea: A Privileged Structure in Anticancer Agents.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • ResearchGate. (2025, August 6). Establishing assays and small molecule screening facilities for Drug discovery programs.
  • Wikipedia. (n.d.). High-throughput screening.
  • UCSF Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps.
  • Malvern Panalytical. (n.d.). High-Throughput Screening (HTS).
  • National Institutes of Health. (n.d.). Quantitative high-throughput screening data analysis: challenges and recent advances - PMC.
  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Oxford Academic. (2016, June 21). Comprehensive analysis of high-throughput screens with HiTSeekR.
  • ResearchGate. (2025, August 9). Comprehensive analysis of high-throughput screening data.
  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity.
  • ResearchGate. (n.d.). Some diaryl urea derivatives that have been in clinical trial or clinical use.
  • HSOA. (2016, June 15). High throughput screening of small molecule library: procedure, challenges and future.
  • ACS Publications. (2017, June 2). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays | Biochemistry.
  • SpringerLink. (n.d.). A review for cell-based screening methods in drug discovery - PMC.
  • Miltenyi Biotec. (n.d.). Cell based assays for drug discovery.
  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays.

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Analytical techniques for quantifying 1,3-Di-p-tolylurea in plant tissues

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: AN-DTU-PT2026

Title: A Validated Approach for the Quantification of 1,3-Di-p-tolylurea in Plant Tissues Using HPLC-UV and LC-MS/MS

Audience: Researchers, scientists, and drug development professionals engaged in agrochemical residue analysis, environmental science, and plant physiology.

Abstract

This document provides a detailed technical guide for the quantitative analysis of this compound (DTU) in complex plant tissue matrices. As a compound structurally related to phenylurea herbicides and plant growth regulators, the ability to accurately measure its concentration is critical for residue analysis, metabolic studies, and environmental monitoring. We present two robust, validated analytical workflows: a cost-effective High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine screening and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The protocols herein detail comprehensive sample preparation procedures, including homogenization and purification using QuEChERS and Solid-Phase Extraction (SPE), optimized chromatographic conditions, and key validation parameters to ensure data integrity and reproducibility.

Introduction to this compound

This compound (CAS RN: 621-00-1), also known as N,N'-bis(4-methylphenyl)urea, is a symmetrically substituted diaryl urea.[1] Its chemical structure, featuring a central urea moiety flanked by two p-tolyl groups, is analogous to many commercially significant phenylurea herbicides and cytokinin-type plant growth regulators.[2] While not as common as herbicides like Diuron or Linuron, its presence in environmental or agricultural samples could arise from industrial processes or as a metabolite of other parent compounds. Given the biological activity of structurally similar ureas, the development of sensitive and reliable analytical methods for DTU in plant tissues is essential for ensuring food safety and understanding its potential phytological impact.[3]

The primary challenge in such analyses lies in efficiently extracting the target analyte from the complex and often "dirty" plant matrix, which contains numerous interfering compounds like pigments, lipids, and sugars.[4] This guide addresses this challenge by presenting validated protocols designed to deliver high recovery rates and minimize matrix effects, thereby ensuring the accuracy and precision of the final quantification.[5]

Chemical Structure and Properties:

  • Molecular Formula: C₁₅H₁₆N₂O[1]

  • Molecular Weight: 240.30 g/mol [1]

  • Structure:

    alt text

    (Image Source: PubChem CID 12117)

Core Principles of the Analytical Workflow

The quantification of a small molecule like DTU from a plant sample is a multi-stage process. The validity of the final result is contingent on the robustness of each step. Our approach is built on a foundation of proven techniques in residue analysis.

Sample Homogenization

The initial and most critical step is creating a homogenous sample that is representative of the bulk tissue.[6] Inconsistent homogenization is a primary source of variability. Cryogenic grinding (using liquid nitrogen) is highly recommended as it prevents enzymatic degradation of the analyte and renders brittle tissues easier to pulverize.

Analyte Extraction & Purification

Extraction aims to transfer DTU from the solid plant matrix into a liquid solvent. The subsequent purification (clean-up) step is crucial for removing co-extracted matrix components that can interfere with chromatographic analysis. We detail two state-of-the-art methods:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This has become the gold standard in multiresidue pesticide analysis.[7][8] It involves an initial extraction with acetonitrile, followed by a salting-out step to induce phase separation. A subsequent dispersive solid-phase extraction (d-SPE) step uses specific sorbents to remove interfering compounds.[9]

  • Solid-Phase Extraction (SPE): This is a more traditional but highly effective and selective clean-up technique.[3] After an initial solvent extraction, the extract is passed through a cartridge packed with a sorbent (e.g., C18 silica). Interferents are washed away, and the analyte of interest is then eluted with a different solvent.[10]

The choice between QuEChERS and SPE depends on the sample throughput requirements, matrix complexity, and desired level of selectivity. QuEChERS is generally faster for large batches, while SPE can offer superior clean-up for particularly challenging matrices.

Chromatographic Separation & Detection

Once a clean extract is obtained, it is subjected to chromatographic analysis.

  • HPLC-UV: This technique separates compounds based on their polarity using a reversed-phase column.[11] Detection is achieved by measuring the absorbance of UV light at a specific wavelength. Phenylurea compounds have strong UV absorbance, making this a viable and cost-effective detection method.[12]

  • LC-MS/MS: This is the benchmark for trace-level analysis.[13] It couples the powerful separation of LC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. The instrument is set to monitor a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), which provides unequivocal identification and quantification, even at very low concentrations.[14]

Experimental Protocols & Methodologies

Safety Precaution: All work should be conducted in a well-ventilated laboratory. Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

General Sample Preparation (Pre-Extraction)
  • Decontamination: If the plant surface may contain residues, gently wash the tissue with deionized water for 15-30 seconds and pat dry.[6] Avoid prolonged washing to prevent leaching of the analyte.

  • Homogenization: Chop the plant tissue (e.g., leaves, stems, roots) into small pieces. Freeze the pieces in liquid nitrogen until brittle. Grind the frozen tissue to a fine, consistent powder using a cryogenic grinder or a mortar and pestle.

  • Storage: Store the homogenized powder in an airtight container at -20°C or below until extraction to prevent degradation.[6]

Extraction & Clean-up Method 1: QuEChERS Protocol

This protocol is adapted from the widely used EN 15662 method.

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized plant sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • If required, add an appropriate internal standard.

    • Seal the tube and shake vigorously for 1 minute to ensure thorough mixing.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥4000 x g for 5 minutes.

  • Dispersive SPE Clean-up (d-SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA) sorbent. Rationale: MgSO₄ removes residual water, while PSA removes organic acids, sugars, and some pigments.

    • For samples high in chlorophyll (e.g., leaves), use a d-SPE tube that also contains 50 mg of graphitized carbon black (GCB). Caution: GCB can retain planar analytes like DTU; its use should be validated for recovery.

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at ≥4000 x g for 5 minutes.

    • The resulting supernatant is the final extract.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for HPLC-UV or LC-MS/MS analysis.

G cluster_extraction Extraction cluster_cleanup Dispersive SPE Clean-up cluster_analysis Analysis A 10g Homogenized Plant Sample B Add 10mL Acetonitrile & Shake A->B C Add QuEChERS Salts & Shake B->C D Centrifuge (≥4000 x g, 5 min) C->D E Transfer 1mL Supernatant to d-SPE Tube D->E Collect Supernatant F Vortex & Centrifuge G Filter (0.22 µm) F->G H Inject into HPLC-UV or LC-MS/MS G->H

Extraction & Clean-up Method 2: Solid-Phase Extraction (SPE) Protocol
  • Initial Extraction:

    • Weigh 5 g (± 0.1 g) of the homogenized plant sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile/water (80:20, v/v).

    • Shake or vortex for 20 minutes.

    • Centrifuge at ≥4000 x g for 10 minutes.

    • Collect the supernatant.

  • SPE Clean-up:

    • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

    • Loading: Load 5 mL of the collected supernatant onto the cartridge at a slow, steady flow rate (~1-2 mL/min).

    • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Elution: Elute the target analyte (DTU) with 5 mL of methanol into a clean collection tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for the intended chromatographic analysis.

    • Filter through a 0.22 µm syringe filter into an autosampler vial.

G cluster_extraction Solvent Extraction cluster_spe Solid-Phase Extraction (C18) cluster_final Final Preparation A 5g Homogenized Sample + 20mL ACN/H2O B Shake & Centrifuge A->B C Collect Supernatant B->C D 1. Condition Cartridge (Methanol, Water) E 2. Load Supernatant D->E F 3. Wash (Water) E->F G 4. Elute (Methanol) F->G H Evaporate & Reconstitute I Filter & Analyze H->I

Analytical Method 1: HPLC-UV

This method is suitable for screening and quantification at moderate concentration levels.

  • Instrumentation: Standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    Time (min) %A %B
    0.0 60 40
    10.0 10 90
    12.0 10 90
    12.1 60 40

    | 15.0 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm (based on typical absorbance for phenylureas).[11] A full scan (200-400 nm) with a PDA detector is recommended during method development to determine the optimal wavelength.

  • Injection Volume: 10 µL

Analytical Method 2: LC-MS/MS

This method provides high sensitivity and selectivity for trace-level quantification.

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: Same as HPLC-UV method.

  • Gradient: A faster gradient may be employed due to the shorter column length.

    Time (min) %A %B
    0.0 80 20
    5.0 5 95
    6.0 5 95
    6.1 80 20

    | 8.0 | 80 | 20 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI Positive

    • Precursor Ion [M+H]⁺: m/z 241.1

    • Product Ions (MRM Transitions): To be determined by direct infusion of a DTU standard. Based on typical phenylurea fragmentation, likely transitions would involve cleavage of the urea bridge. Predicted transitions for quantification (quantifier) and confirmation (qualifier) are:

      • Transition 1 (Quantifier): 241.1 → 106.1 (tolyl fragment)

      • Transition 2 (Qualifier): 241.1 → 134.1 (tolyl-isocyanate fragment)

    • Instrument-specific parameters (e.g., collision energy, declustering potential) must be optimized.

Method Validation & Performance Characteristics

Method validation is essential to demonstrate that the analytical procedure is fit for its intended purpose. Validation should be performed according to established guidelines (e.g., SANTE/12682/2019). The following tables summarize the expected performance characteristics based on data for structurally similar phenylurea herbicides.[12]

Table 1: HPLC-UV Method Performance Characteristics

Parameter Expected Performance Rationale / Justification
Linearity (r²) > 0.995 Standard for quantitative methods, demonstrates direct proportionality of response to concentration.
Limit of Detection (LOD) 5 - 20 µg/kg Based on typical UV detector sensitivity for phenylureas in plant matrices after QuEChERS.
Limit of Quantification (LOQ) 15 - 60 µg/kg The lowest concentration that can be quantified with acceptable precision and accuracy.
Accuracy (Recovery) 75 - 115% Acceptable range for residue analysis, indicating minimal loss of analyte during sample prep.

| Precision (%RSD) | < 15% | Demonstrates the reproducibility of the method over multiple preparations. |

Table 2: LC-MS/MS Method Performance Characteristics

Parameter Expected Performance Rationale / Justification
Linearity (r²) > 0.998 High linearity is expected with the wide dynamic range of MS detectors.
Limit of Detection (LOD) 0.1 - 2.0 µg/kg Significantly lower than HPLC-UV due to the high sensitivity of MS/MS detection.
Limit of Quantification (LOQ) 0.5 - 5.0 µg/kg Allows for the reliable measurement of trace-level residues.
Accuracy (Recovery) 80 - 110% A tighter recovery range is often achievable due to the specificity of the clean-up and detection.
Precision (%RSD) < 10% High precision is a hallmark of robust LC-MS/MS methods.

| Matrix Effects | < ±20% | Should be assessed by comparing the slope of matrix-matched calibration curves to solvent-based curves. |

Conclusion

The protocols detailed in this application note provide a robust framework for the reliable quantification of this compound in diverse plant tissues. The HPLC-UV method serves as a dependable tool for routine analysis, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace residue detection and confirmatory analysis. The choice of sample preparation, either the high-throughput QuEChERS method or the selective SPE clean-up, can be tailored to specific laboratory needs and matrix challenges. By adhering to these validated procedures, researchers can generate accurate, reproducible, and defensible data for a wide range of applications in agricultural and environmental sciences.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing m-Tolyl Isocyanate and Amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to provide not just protocols, but a deeper understanding of the reaction between m-tolyl isocyanate and amines to form substituted ureas. This resource addresses common challenges and offers field-proven insights to help you optimize your experimental outcomes.

Section 1: The Core Reaction: Mechanism & Kinetics

FAQ: What is the fundamental reaction mechanism between m-tolyl isocyanate and an amine?

The reaction is a classic nucleophilic addition. The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic carbon atom of the isocyanate group (-N=C=O).[1][2] This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the final, stable substituted urea product.[3] The reaction is generally very fast and often exothermic.[4][5]

Troubleshooting_Low_Yield cluster_solutions Troubleshooting Steps Start Low Yield / Stalled Reaction CheckPurity Verify Reactant Purity & Stoichiometry Start->CheckPurity CheckTemp Increase Reaction Temperature (e.g., to 40-50 °C) CheckPurity->CheckTemp If pure & correct AddCatalyst Add Tertiary Amine Catalyst (e.g., 1-5 mol% DABCO) CheckTemp->AddCatalyst If still slow ChangeSolvent Switch to a More Polar Solvent (e.g., THF -> MeCN) AddCatalyst->ChangeSolvent If still slow Outcome Reaction Complete ChangeSolvent->Outcome

Fig. 2: Workflow for addressing low reaction conversion.
Problem 2: Formation of an Insoluble White Precipitate (Symmetrical Urea Byproduct)

Question: I'm seeing an unexpected, often insoluble, white precipitate and my desired product yield is low. What is happening?

This is the most common side reaction, caused by the presence of water. [6]m-Tolyl isocyanate reacts with water to form an unstable carbamic acid, which quickly decomposes into m-toluidine and carbon dioxide gas. [5][7]This newly formed m-toluidine is highly reactive and will immediately react with another molecule of m-tolyl isocyanate to form the highly symmetric and often insoluble 1,3-di-m-tolylurea. [6]

Fig. 3: Mechanism of symmetrical urea byproduct formation from water.

Question: What are the best practices for ensuring anhydrous conditions?

Vigilance is key. The water content in your entire system must be minimized.

Experimental Protocol: Ensuring Anhydrous Reaction Conditions

  • Glassware : All glassware (flasks, syringes, stir bars) must be oven-dried at >120 °C for several hours or flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents : Use freshly opened anhydrous solvents or purify and dry solvents using standard laboratory procedures (e.g., distillation from a suitable drying agent or passage through an activated alumina column).

  • Reagents : Ensure liquid amines are dry. Solid reagents should be dried in a vacuum oven if they are known to be hygroscopic.

  • Reaction Setup : Assemble the reaction under a positive pressure of an inert gas. Add reagents via syringe through rubber septa. This prevents atmospheric moisture from entering the reaction vessel.

Problem 3: Product Purification Challenges

Question: My final product is difficult to purify. What are some effective strategies for isolating the desired substituted urea?

Urea compounds are often crystalline solids with moderate to low solubility in many organic solvents, a property that can be leveraged for purification.

  • Direct Precipitation/Filtration : If your desired product is a solid and precipitates cleanly from the reaction mixture while impurities remain in solution, simple vacuum filtration may be sufficient. [8]Wash the collected solid with a cold, non-polar solvent (e.g., hexanes or diethyl ether) to remove residual starting materials.

  • Recrystallization : This is a powerful technique for purifying solid ureas. Select a solvent system where the urea is sparingly soluble at room temperature but highly soluble when hot.

  • Column Chromatography : If the product is an oil or co-elutes with impurities, silica gel chromatography is the standard method. A solvent system of ethyl acetate and hexanes is a common starting point.

  • Aqueous Workup : If your desired urea is highly insoluble in water, you can quench the reaction with a dilute acid solution (e.g., 1M HCl) to protonate and dissolve any unreacted amine starting material, which can then be removed in the aqueous layer.

Section 4: Safety & Handling of m-Tolyl Isocyanate

Question: What are the primary hazards associated with m-tolyl isocyanate and how can I mitigate them?

Isocyanates are highly reactive and pose significant health risks. [9]They are powerful irritants to the eyes, skin, and respiratory tract and are known respiratory sensitizers. [9][10]Once sensitization occurs, even minuscule exposures can trigger severe asthmatic reactions. [10] Mandatory Safety Precautions:

  • Engineering Controls : Always handle m-tolyl isocyanate and its solutions inside a certified chemical fume hood to prevent inhalation of vapors. [11]2. Personal Protective Equipment (PPE) :

    • Gloves : Wear double nitrile gloves. If contact occurs, remove gloves immediately, wash hands, and put on a new pair.

    • Eye Protection : Chemical splash goggles are required at all times.

    • Lab Coat : A flame-resistant lab coat must be worn and kept buttoned.

  • Waste Disposal : Quench all isocyanate-containing waste by slowly adding it to a solution of a high-boiling point alcohol (like isopropanol) or a dilute aqueous ammonia solution before disposing of it in the appropriate chemical waste container. This converts the reactive isocyanate to a less hazardous urethane or urea derivative.

References

  • Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. (n.d.). Scientific.Net. Retrieved from [Link]

  • Hydroxyalkyl tertiary amine catalysts for isocyanate reactions. (n.d.). Google Patents.
  • Isocyanate modified amines as catalysts useful for the preparation of polyurethane materials. (n.d.). Google Patents.
  • Effect of solvent properties on reaction of isocyanates with mercaptans. (2025). ResearchGate. Retrieved from [Link]

  • Isocyanates technical fact sheet. (n.d.). SafeWork NSW. Retrieved from [Link]

  • Catalysis of Urethane Systems. (n.d.). Turkchem. Retrieved from [Link]

  • 1.2.1 - Isocyanate Reactions. (n.d.). poliuretanos. Retrieved from [Link]

  • Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. (n.d.). Request PDF. Retrieved from [Link]

  • Isocyanate. (n.d.). Wikipedia. Retrieved from [Link]

  • Organic Chemistry/Isocyanate. (n.d.). Wikibooks. Retrieved from [Link]

  • Reaction of Isocyanates with amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Amination Reactions Analysis For Selecting Optimal Methods In Synthesizing New Urea Derivatives. (2025). Retrieved from [Link]

  • Decoding isocyanates: A deep dive into isocyanates. (2023). Dongsen Chemicals. Retrieved from [Link]

  • Method for the purification of isocyanates. (n.d.). Google Patents.
  • An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. (2014). Arabian Journal of Chemistry. Retrieved from [Link]

  • One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. (2012). Beilstein Journals. Retrieved from [Link]

  • Kinetics of the Reaction Between Alcohols and Isocyanates Catolyzed by Ferric Acetylacetonate. (n.d.). NASA Technical Reports Server. Retrieved from [Link]

  • Urea formation via reaction of an isocyanate with an amine. (n.d.). ResearchGate. Retrieved from [Link]

  • Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides. (2022). PMC - NIH. Retrieved from [Link]

  • Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. (1956). Journal of the American Chemical Society. Retrieved from [Link]

  • Isocyanate side reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Solvents and Additives of Polyurethane Coatings. (2024). Dongsen Chemicals. Retrieved from [Link]

  • The Rates of Reaction of 1-Alkenyl Isocyanates with Methanol. (1964). ACS Publications. Retrieved from [Link]

  • of the reaction between - AUB ScholarWorks. (n.d.). Retrieved from [Link]

  • Reaction of OH with Aliphatic and Aromatic Isocyanates. (2022). The Journal of Physical Chemistry A. Retrieved from [Link]

  • Urea Formation - Common Conditions. (n.d.). organic-chemistry.org. Retrieved from [Link]

  • Separation of isocyanate prepolymer components as their urea derivatives by reversed-phase high-performance liquid chromatography. (1983). Semantic Scholar. Retrieved from [Link]

  • Isocyanate-based multicomponent reactions. (2024). RSC Advances. Retrieved from [Link]

  • Resins: Isocyanates, Part I: Fundamentals and Reactivity. (2025). PCI Magazine. Retrieved from [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). organic-chemistry.org. Retrieved from [Link]

  • Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. (1988). Semantic Scholar. Retrieved from [Link]

  • INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L- CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS. (2006). EXCLI Journal. Retrieved from [Link]

  • GUIDE TO HANDLING ISOCYANATES. (n.d.). Safe Work Australia. Retrieved from [Link]

  • Safety measures for working with isocyanate. (2021). Reddit. Retrieved from [Link]

  • Isocyanate-based multicomponent reactions. (2024). PMC - NIH. Retrieved from [Link]

  • (PDF) Isocyanate-based multicomponent reactions. (2024). ResearchGate. Retrieved from [Link]

  • Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. (2001). ResearchGate. Retrieved from [Link]

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Troubleshooting solubility issues with 1,3-Di-p-tolylurea in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-Di-p-tolylurea. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for solubility challenges encountered with this compound in aqueous solutions. The following question-and-answer format directly addresses common issues and provides scientifically grounded solutions.

Section 1: Understanding the Solubility Challenge of this compound

Q1: Why is this compound so poorly soluble in water?

A1: The low aqueous solubility of this compound is inherent to its molecular structure. As a diaryl urea, it possesses two bulky, non-polar tolyl (methylphenyl) groups. These groups contribute to a high degree of lipophilicity and a molecular structure that is not conducive to favorable interactions with polar water molecules. The urea functional group can participate in hydrogen bonding, but the large hydrophobic surface area of the tolyl rings dominates, leading to very low solubility in aqueous media. Studies on similar diaryl ureas have reported aqueous solubilities of less than 1 µg/mL, and it is expected that this compound falls within this range.[1][2][3]

Key Physicochemical Properties (Predicted & Experimental):

PropertyValueSource
Molecular FormulaC₁₅H₁₆N₂OPubChem[4]
Molecular Weight240.30 g/mol PubChem[4]
Melting Point265 °CChemicalBook[5]
Predicted pKa14.25 ± 0.70ChemicalBook[5]
Predicted XlogP3.7PubChem[4]

The high predicted XlogP value indicates a strong preference for a lipidic environment over an aqueous one, further explaining its poor water solubility.

Section 2: Strategies for Enhancing Aqueous Solubility

Researchers have several effective strategies at their disposal to overcome the solubility limitations of this compound. The choice of method will depend on the specific experimental requirements, such as the desired final concentration and the compatibility of excipients with the intended application.

Q2: Can I use a co-solvent to dissolve this compound for my aqueous-based assay?

A2: Yes, a co-solvent approach is a common and effective method for solubilizing poorly soluble compounds like this compound for in vitro assays. The strategy involves dissolving the compound in a water-miscible organic solvent at a high concentration to create a stock solution, which is then diluted into the aqueous assay buffer.

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): This is often the first choice due to its strong solubilizing power for a wide range of organic compounds.

  • Ethanol: A less toxic alternative to DMSO, suitable for many cell-based assays.

  • Methanol: Another potential co-solvent, though its volatility and toxicity should be considered.

Experimental Protocol: Preparing a Stock Solution with a Co-solvent

  • Select a Co-solvent: Choose a water-miscible organic solvent in which this compound is readily soluble, such as DMSO.

  • Weigh the Compound: Accurately weigh the desired amount of this compound.

  • Dissolution: Add the co-solvent to the solid compound and vortex or sonicate until fully dissolved. Gentle warming may aid dissolution, but care should be taken to avoid degradation.

  • Storage: Store the stock solution in a tightly sealed container, protected from light, and at an appropriate temperature (typically -20°C or -80°C for long-term storage).

  • Preparation of Working Solution: When preparing the final aqueous solution, add the stock solution dropwise to the aqueous buffer while vortexing to avoid precipitation. The final concentration of the co-solvent in the assay should be kept to a minimum (typically <1%, and often <0.1%) to avoid solvent-induced artifacts.

Troubleshooting Co-solvent Use:

IssuePossible CauseSolution
Precipitation upon dilution The aqueous buffer has a low capacity to solubilize the compound. The final concentration of the compound is above its solubility limit in the mixed solvent system.- Increase the proportion of co-solvent in the final solution (if permissible for the experiment). - Lower the final concentration of this compound. - Prepare the working solution at a lower concentration from a more dilute stock.
Cell toxicity or assay interference The co-solvent concentration is too high.- Reduce the final co-solvent concentration by using a higher concentration stock solution. - Perform a solvent tolerance test for your specific assay system. - Consider alternative solubilization methods.
Q3: Are surfactants a viable option for solubilizing this compound?

A3: Absolutely. Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly soluble compounds like this compound, thereby increasing their apparent solubility in water.[6][7]

Commonly Used Surfactants in Pharmaceutical Formulations:

  • Polysorbates (e.g., Tween® 20, Tween® 80): Non-ionic surfactants widely used for their low toxicity.

  • Polyoxyethylene Castor Oil Derivatives (e.g., Kolliphor® EL): Effective solubilizers for highly lipophilic compounds.

  • Sodium Dodecyl Sulfate (SDS): An anionic surfactant with strong solubilizing capacity, though its use may be limited by its potential to denature proteins.

Experimental Protocol: Solubilization using Surfactants

  • Surfactant Selection: Choose a surfactant that is compatible with your experimental system. Non-ionic surfactants are generally preferred for biological applications.

  • Prepare Surfactant Solution: Prepare a stock solution of the chosen surfactant in the desired aqueous buffer at a concentration well above its CMC.

  • Incorporate this compound: Add the solid this compound to the surfactant solution.

  • Facilitate Dissolution: Use mechanical stirring, vortexing, or sonication to aid in the formation of micelles and the encapsulation of the compound. Gentle heating can also be applied.

  • Equilibration: Allow the solution to equilibrate, often for several hours or overnight, to ensure maximum solubilization.

  • Filtration: Filter the solution through a suitable filter (e.g., 0.22 µm) to remove any undissolved material.

Troubleshooting Surfactant-based Formulations:

IssuePossible CauseSolution
Incomplete solubilization Surfactant concentration is too low. The chosen surfactant is not effective for this compound.- Increase the surfactant concentration. - Try a different type of surfactant or a combination of surfactants.
Foaming A common characteristic of surfactant solutions, especially with vigorous agitation.- Use gentle mixing methods. - Allow the solution to stand for the foam to dissipate.
Interference with biological assays Surfactants can interact with proteins and cell membranes.- Select a biocompatible, non-ionic surfactant. - Keep the surfactant concentration as low as possible while achieving the desired solubility. - Run appropriate vehicle controls in your experiments.
Q4: How can cyclodextrins be used to improve the solubility of this compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly water-soluble molecules, like this compound, where the hydrophobic part of the guest molecule is encapsulated within the cyclodextrin cavity. This complexation effectively masks the hydrophobic nature of the compound, leading to a significant increase in its aqueous solubility.[5][8][9]

Types of Cyclodextrins:

  • β-Cyclodextrin (β-CD): Commonly used, but has limited water solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD): Chemically modified derivatives with much higher aqueous solubility, making them more effective solubilizing agents.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Select a Cyclodextrin: For significant solubility enhancement, HP-β-CD or SBE-β-CD are recommended.

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in the desired aqueous buffer.

  • Add this compound: Add an excess of solid this compound to the cyclodextrin solution.

  • Complexation: Stir the suspension at a constant temperature for an extended period (e.g., 24-72 hours) to allow for the formation of the inclusion complex and to reach equilibrium.

  • Separation of Undissolved Compound: Centrifuge and filter the solution to remove the excess, undissolved this compound. The clear filtrate contains the solubilized compound in the form of an inclusion complex.

  • Quantification: Determine the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV.

Troubleshooting Cyclodextrin Formulations:

IssuePossible CauseSolution
Low solubility enhancement The chosen cyclodextrin is not a good fit for the molecule. The concentration of the cyclodextrin is too low.- Try a different type of cyclodextrin or a derivative. - Increase the concentration of the cyclodextrin.
Toxicity in cell-based assays Some cyclodextrins can extract cholesterol from cell membranes.- Use modified cyclodextrins like HP-β-CD, which are generally considered to have lower toxicity. - Determine the non-toxic concentration range of the cyclodextrin in your specific cell line.

Section 3: Stability Considerations

Q5: What is the expected stability of this compound in aqueous solutions, and how can I mitigate degradation?

A5: The stability of the urea functional group is pH and temperature-dependent. Generally, urea and its derivatives are most stable in the pH range of 4-8.[10] Outside of this range, they can be susceptible to hydrolysis, which involves the breakdown of the urea moiety into corresponding amines and carbon dioxide. Elevated temperatures will accelerate this degradation process.

Degradation Pathways:

The primary degradation pathway for N,N'-disubstituted ureas like this compound in aqueous solution is hydrolysis. This can be catalyzed by acid or base. The uncatalyzed hydrolysis of urea is a very slow process, but it can be accelerated under non-neutral pH conditions and at higher temperatures.

Recommendations for Ensuring Stability:

  • pH Control: Maintain the pH of your aqueous solutions within the 4-8 range. Using a buffer is highly recommended.

  • Temperature: Prepare and store solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles.

  • Protection from Light: Store solutions in amber vials or otherwise protected from light to prevent potential photodegradation.

  • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments to minimize the impact of any potential degradation.

A stability-indicating HPLC method is the gold standard for assessing the degradation of a compound over time. Such a method should be able to separate the intact drug from its degradation products.[11][12][13][14][15]

Section 4: Analytical Quantification

Q6: How can I accurately measure the concentration of this compound in my prepared solutions?

A6: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely used method for the quantification of urea derivatives. For more complex matrices or very low concentrations, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity.

General HPLC-UV Method Parameters:

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or water with a small amount of acid like formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Based on the UV absorbance of the tolyl groups, a wavelength in the range of 230-270 nm should be appropriate. A UV scan of the compound in the mobile phase will help determine the optimal wavelength.

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of this compound in your samples.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G start Start: this compound powder co_solvent Co-solvent (e.g., DMSO) start->co_solvent stock_sol Prepare high concentration stock solution working_sol Prepare aqueous working solution stock_sol->working_sol co_solvent->stock_sol precip Precipitation upon dilution? success Solution is clear and stable Proceed with experiment precip->success No troubleshoot Troubleshoot Formulation precip->troubleshoot Yes working_sol->precip alt_method Consider alternative solubilization method (Surfactant or Cyclodextrin) troubleshoot->alt_method G start Need to solubilize This compound in aqueous solution q1 Is the final application sensitive to organic solvents? start->q1 co_solvent Use Co-solvent Method (e.g., DMSO, Ethanol) q1->co_solvent No q2 Is the required concentration high? q1->q2 Yes surfactant Use Surfactant Method (e.g., Polysorbates) q2->surfactant Yes cyclodextrin Use Cyclodextrin Method (e.g., HP-β-CD) q2->cyclodextrin No

Caption: A decision tree to guide the selection of an appropriate solubilization strategy for this compound based on experimental constraints.

References

  • Toviwek, W., et al. (2020). Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. RSC Medicinal Chemistry, 11(10), 1185-1194. Available from: [Link]

  • Dehghan, G., et al. (2016). A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. Research in Pharmaceutical Sciences, 11(6), 445-453. Available from: [Link]

  • Palmer, B. D., et al. (2021). Diaryl Ureas as an Antiprotozoal Chemotype. ACS Infectious Diseases, 7(6), 1578-1583. Available from: [Link]

  • Jolivalt, C., et al. (2010). Formulation of poorly soluble compounds. European Medicines Agency. Available from: [Link]

  • Sigurdarson, J. J., et al. (2018). The molecular processes of urea hydrolysis in relation to ammonia emissions from agriculture. Reviews in Environmental Science and Bio/Technology, 17(2), 241-258. Available from: [Link]

  • Engel, A., et al. (2019). Major metabolites of NBPT degradation pathways contribute to urease inhibition in soil. Scientific Reports, 9(1), 1-11. Available from: [Link]

  • Randall, D. G., & Krämer, J. (2017). Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition. Environmental Science: Water Research & Technology, 3(2), 343-352. Available from: [Link]

  • Barrios, A. M., & Lippard, S. J. (2023). Urea Decomposition Mechanism by Dinuclear Nickel Complexes. Inorganics, 11(2), 73. Available from: [Link]

  • Katritzky, A. R., et al. (2008). Synthesis of mono-and N,N-disubstituted ureas. Arkivoc, 2008(16), 139-150. Available from: [Link]

  • Ghafourian, T., & Barzegar-Jalali, M. (2011). QSAR models for predicting oral bioavailability and volume of distribution and their application in mapping the TK space of endocrine disruptors. Journal of Xenobiotics, 1(1), e7. Available from: [Link]

  • Obrezanova, O., et al. (2007). Automatic QSAR modeling of ADME properties: blood-brain barrier penetration and aqueous solubility. Journal of Computer-Aided Molecular Design, 21(10-11), 555-565. Available from: [Link]

  • Loftsson, T., & Brewster, M. E. (2012). Cyclodextrin controlled release of poorly water-soluble drugs from hydrogels. Journal of Controlled Release, 161(2), 244-249. Available from: [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 614-625. Available from: [Link]

  • Palmer, B. D., et al. (2021). Diaryl Ureas as an Antiprotozoal Chemotype. ACS infectious diseases, 7(6), 1578–1583. Available from: [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech and Industrial Medicine. Available from: [Link]

  • Patel, M., et al. (2024). Compexation of poorly water soluble drug with cyclodextrin. ResearchGate. Available from: [Link]

  • Thakur, S. S., et al. (2015). Solubilization of poorly soluble drugs: cyclodextrin-based formulations. Computational Pharmaceutics, 31-51. Available from: [Link]

  • PubChemLite. (n.d.). This compound. PubChemLite. Available from: [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of cosmetic science, 65(3), 187–195. Available from: [Link]

  • Katritzky, A. R., et al. (2008). Synthesis of mono-and N,N-disubstituted ureas. ARKIVOC. Available from: [Link]

  • Randall, D. G., & Krämer, J. (2017). Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition. Environmental Science: Water Research & Technology. Available from: [Link]

  • Barrios, A. M., & Lippard, S. J. (2023). Urea Decomposition Mechanism by Dinuclear Nickel Complexes. Inorganics, 11(2), 73. Available from: [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Science.gov. Available from: [Link]

  • Palmer, B. D., et al. (2021). Diaryl Ureas as an Antiprotozoal Chemotype. ACS infectious diseases, 7(6), 1578–1583. Available from: [Link]

  • Li, S., et al. (2019). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current pharmaceutical design, 25(3), 269–281. Available from: [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Available from: [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Hou, T., et al. (2023). Uni-QSAR: an Auto-ML Tool for Molecular Property Prediction. arXiv preprint arXiv:2304.12158. Available from: [Link]

  • Ibezim, E., et al. (2021). Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics. Molecules, 26(2), 436. Available from: [Link]

  • ResearchGate. (n.d.). Some diaryl urea derivatives that have been in clinical trial or clinical use. ResearchGate. Available from: [Link]

  • Wang, J., et al. (2021). Research and development of N,N′-diarylureas as anti-tumor agents. Bioorganic & Medicinal Chemistry, 30, 115935. Available from: [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Science.gov. Available from: [Link]

  • Ollitrault, G., et al. (2025). QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors. Journal of Xenobiotics, 15(5), 166. Available from: [Link]

  • Sreevalli, P., et al. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical and Clinical Research, 11(1), 1-7. Available from: [Link]

  • Hou, T., et al. (2023). Uni-QSAR: an Auto-ML Tool for Molecular Property Prediction. arXiv. Available from: [Link]

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  • Seshadri, R. K., et al. (2018). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Indian journal of pharmaceutical sciences, 80(1), 154–161. Available from: [Link]

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Technical Support Center: Stabilizing 1,3-Di-p-tolylurea Stock Solutions for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who utilize 1,3-di-p-tolylurea in their experiments. Our goal is to provide in-depth, field-proven insights into the preparation, storage, and troubleshooting of stock solutions to ensure the stability and reliability of your experimental results.

Introduction: The Challenge of Maintaining Diaryl Urea Integrity

This compound, a member of the diaryl urea class of compounds, is a valuable molecule in various research applications, including as a potential therapeutic agent.[1][2] Like many small molecules, its stability in solution is paramount for obtaining reproducible and accurate experimental data. The urea functional group, while a key pharmacophore, can be susceptible to degradation, leading to a loss of compound integrity and the formation of potentially interfering byproducts. This guide provides a comprehensive framework for understanding and mitigating these stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for preparing this compound stock solutions?

A1: Based on the properties of structurally similar diaryl ureas like 1,3-diphenylurea, the recommended solvents for preparing high-concentration stock solutions of this compound are high-purity, anhydrous Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3][4] For 1,3-diphenylurea, a solubility of approximately 30 mg/mL has been reported in these solvents.[3][4] Ethanol can also be used, though the solubility is generally lower.[5] For all solvents, it is crucial to use anhydrous grades to minimize water-mediated degradation.

Q2: What are the primary signs of degradation in my this compound stock solution?

A2: Visual signs of degradation can include the appearance of precipitate or crystals, or a change in the color of the solution. However, significant degradation can occur without any visible changes. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can identify and quantify the parent compound and any degradation products.[6][7]

Q3: How should I store my this compound stock solutions for long-term stability?

A3: For optimal long-term stability, stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[8] The vials should be tightly sealed to prevent solvent evaporation and the ingress of moisture. Protect solutions from light by using amber vials or by storing them in the dark.[8]

Q4: Can I store my diluted, aqueous working solutions?

A4: It is strongly recommended to prepare fresh aqueous working solutions from your frozen stock solution on the day of your experiment. Diaryl ureas have limited solubility and stability in aqueous buffers.[3][4] If you observe any precipitation upon dilution into your aqueous buffer, it is a sign of poor solubility and the effective concentration will be lower than intended.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Precipitation in stock solution upon storage at -20°C The concentration of the stock solution may be too high for the chosen solvent at low temperatures.Prepare a new stock solution at a slightly lower concentration. Alternatively, gently warm the vial to 37°C and vortex to redissolve the compound before use. Ensure the compound is fully dissolved before aliquoting.
Precipitation observed when diluting the stock solution into an aqueous buffer The compound has limited solubility in the aqueous buffer. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility.Increase the final percentage of the organic solvent in your working solution, ensuring it remains compatible with your experimental system (typically ≤ 0.5% DMSO for cell-based assays).[8] Add the stock solution to the aqueous buffer while vortexing to promote rapid mixing. Prepare the working solution immediately before use.
Inconsistent experimental results over time The stock solution may be degrading, leading to a decrease in the effective concentration of the active compound.Perform a stability analysis of your stock solution using a validated analytical method like HPLC-UV.[6] If degradation is confirmed, prepare a fresh stock solution from a new batch of solid compound. Implement the recommended storage conditions (aliquoting, low temperature, protection from light).
Appearance of new peaks in HPLC analysis of the stock solution Chemical degradation of this compound has occurred.Identify the stressor causing the degradation (e.g., exposure to light, elevated temperature, repeated freeze-thaw cycles). Prepare a fresh stock solution and adhere strictly to the recommended storage and handling procedures. Consider performing a forced degradation study to identify potential degradation products and pathways.

Understanding Degradation Pathways of this compound

While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential routes based on the chemistry of diaryl ureas.

This compound This compound p-Tolyl isocyanate + p-Toluidine p-Tolyl isocyanate + p-Toluidine This compound->p-Tolyl isocyanate + p-Toluidine Thermal (>350°C) Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products Acidic/Basic Conditions Oxidized Products Oxidized Products This compound->Oxidized Products Oxidative Stress Photodegradation Products Photodegradation Products This compound->Photodegradation Products UV/Visible Light

Caption: Potential degradation pathways of this compound.

  • Thermal Degradation: At very high temperatures (>350°C), diaryl ureas can undergo thermal decomposition to form an isocyanate and an amine.[8][9][10][11] For this compound, this would yield p-tolyl isocyanate and p-toluidine.[12] While these temperatures are not typical for stock solution storage, it highlights the inherent lability of the urea linkage.

  • Hydrolysis: The urea bond is susceptible to hydrolysis under both acidic and basic conditions. Basic hydrolysis of phenylureas has been shown to proceed via dissociation at the aryl-NH group.[13] Acid-catalyzed hydrolysis is also a common degradation pathway for urea derivatives.[14] The degradation products would likely be p-toluidine and ultimately carbon dioxide and ammonia.

  • Oxidation: The aromatic tolyl groups and the nitrogen atoms of the urea moiety could be susceptible to oxidative degradation, particularly in the presence of reactive oxygen species.

  • Photodegradation: Aromatic compounds can be susceptible to photodegradation upon exposure to UV or high-intensity visible light.[15]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid, high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Amber glass vials with screw caps

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass: The molecular weight of this compound (C₁₅H₁₆N₂O) is 240.30 g/mol .[12] To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 0.001 L * 240.30 g/mol * 1000 mg/g = 2.403 mg

  • Weigh the compound: Accurately weigh approximately 2.4 mg of this compound and record the exact weight.

  • Dissolve the compound: Transfer the weighed solid to a clean, dry amber vial. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Ensure complete dissolution: Tightly cap the vial and vortex thoroughly for 2-3 minutes. If necessary, gently warm the solution in a 37°C water bath for a short period to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or vials. Store at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study to Assess Stability

A forced degradation study is essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[3][4][5] This protocol provides a general framework.

cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Incubate Incubate Acid Hydrolysis->Incubate Base Hydrolysis Base Hydrolysis Base Hydrolysis->Incubate Oxidative Oxidative Oxidative->Incubate Thermal Thermal Thermal->Incubate Photolytic Photolytic Photolytic->Incubate Prepare Stock Solution Prepare Stock Solution Dilute into Stress Media Dilute into Stress Media Prepare Stock Solution->Dilute into Stress Media Dilute into Stress Media->Acid Hydrolysis Dilute into Stress Media->Base Hydrolysis Dilute into Stress Media->Oxidative Dilute into Stress Media->Thermal Dilute into Stress Media->Photolytic Neutralize/Quench Neutralize/Quench Incubate->Neutralize/Quench Analyze by HPLC Analyze by HPLC Neutralize/Quench->Analyze by HPLC Assess Degradation Assess Degradation Analyze by HPLC->Assess Degradation

Caption: Workflow for a forced degradation study.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Take samples at various time points and neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature. Take samples at different time intervals and analyze.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C). Analyze samples at various time points. For solid-state thermal degradation, store the solid compound at the same temperature.

  • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[15] Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both samples at appropriate time points.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent peak of this compound from any degradation products. A C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is a good starting point for method development.

Data Presentation

The results of a forced degradation study can be summarized in a table to clearly present the stability profile of this compound.

Stress Condition Reagent/Condition Time (hours) % Degradation Number of Degradation Products
Control None24< 1%0
Acid Hydrolysis 0.1 M HCl, 60°C24Data to be generatedData to be generated
Base Hydrolysis 0.1 M NaOH, 60°C24Data to be generatedData to be generated
Oxidation 3% H₂O₂, RT24Data to be generatedData to be generated
Thermal 70°C24Data to be generatedData to be generated
Photolytic ICH Q1B light source24Data to be generatedData to be generated

Data in this table is illustrative and needs to be generated experimentally.

Conclusion

The long-term stability of this compound stock solutions is achievable through careful solvent selection, proper storage conditions, and adherence to best handling practices. By understanding the potential degradation pathways and implementing a robust stability testing plan, researchers can ensure the integrity of their compound and the reliability of their experimental data. This guide provides a foundational framework for achieving these goals. For further assistance, please consult the cited references or contact your institution's chemical safety and analytical support services.

References

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  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • Zamani, S., van der Voort, S. H. E., Lange, J.-P., Kersten, S. R. A., & Ruiz, M. P. (2023).
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  • Wang, Z., et al. (2023). Chemical recycling of unmodified polyureas via acylation-activated urea bond cleavage.
  • Zamani, S., van der Voort, S. H. E., Lange, J.-P., Kersten, S. R. A., & Ruiz, M. P. (2023).
  • Woldemariam, G., et al. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA journal of pharmaceutical science and technology, 74(1), 2–14.
  • Zamani, S., van der Voort, S. H. E., Lange, J.-P., Kersten, S. R. A., & Ruiz, M. P. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates.
  • Woldemariam, G., et al. (2019).
  • Liu, Y., et al. (2021). Research and development of N,N′-diarylureas as anti-tumor agents. RSC Medicinal Chemistry, 12(10), 1646-1660.
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  • CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google P
  • Trinchera, P., et al. (2021). Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics. Molecules, 26(3), 552.
  • Tzanetou, E., et al. (2022). Synthesis of New N,N′-Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. ChemistrySelect, 7(1).
  • Sadasivan, S., et al. (2023). Visible-light induced degradation of diphenyl urea and polyethylene using polythiophene decorated CuFe2O4 nanohybrids. Scientific Reports, 13(1), 4975.
  • Wang, Z., et al. (2022). Oxidative Degradation of Sequence-Defined Peptoid Oligomers. Molecular Systems Design & Engineering.
  • Hegarty, A. F., & Frost, L. N. (1973). Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas. Journal of the Chemical Society, Perkin Transactions 2, (12), 1719-1728.
  • Tzanetou, E., et al. (2022). Synthesis of New N,N′-Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors.
  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Liu, Y., et al. (2021). Research and development of N,N′-diarylureas as anti-tumor agents. RSC Publishing.
  • Singh, R., & Kumar, R. (2018). Effect assessment of “film coating and packaging” on the photo-stability of highly photo-labile antihypertensive products. Integrated Pharmacy Research & Practice, 7, 131–141.
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  • Lameira, J., et al. (2013). Mechanisms of lactone hydrolysis in acidic conditions. PubMed.
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  • Badadani, M., et al. (2011). Optimum conditions of autoclaving for hydrolysis of proteins and urinary peptides of prolyl and hydroxyprolyl residues and HPLC analysis.
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Technical Support Center: Experimental Integrity of 1,3-Di-p-tolylurea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-Di-p-tolylurea. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout their experimental workflows. Degradation of this compound can lead to inconsistent results, the formation of unwanted byproducts, and compromised data quality. This document provides in-depth, experience-driven guidance in a question-and-answer format, including troubleshooting protocols and frequently asked questions, to proactively address and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

Q2: What are the primary degradation pathways for this compound?

The main degradation pathways for this compound are thermal decomposition, hydrolysis, and photodegradation. Each of these pathways is initiated by different environmental stressors and results in distinct degradation products. Understanding these pathways is the first step in preventing degradation.

Q3: How does temperature affect the stability of this compound?

High temperatures can cause the thermal decomposition of this compound. Similar to its analogue, 1,3-diphenylurea, which decomposes at temperatures above 240°C, this compound will break down into p-toluidine and p-tolyl isocyanate.[1][2][3][4] The isocyanate is a reactive species that can undergo further reactions. Therefore, avoiding excessive heat during storage and experiments is critical.

Q4: Is this compound susceptible to hydrolysis?

Yes, the urea linkage in this compound is susceptible to hydrolysis, especially under acidic or basic conditions. This reaction cleaves the urea bond to yield two molecules of p-toluidine and carbon dioxide. The rate of hydrolysis is generally slow in neutral water but can be significantly accelerated by the presence of acids or bases.[5]

Q5: What are the ideal storage conditions for solid this compound?

To ensure long-term stability, solid this compound should be stored in a cool, dark, and dry place.[6] A desiccator at room temperature is generally sufficient for short-term storage. For long-term storage, refrigeration (2-8°C) in a tightly sealed container is recommended. To prevent potential photo- and oxidative degradation, storing the compound under an inert atmosphere (e.g., argon or nitrogen) in an amber glass vial is best practice.

Q6: How should I prepare and store stock solutions of this compound?

Stock solutions should be prepared in a suitable, dry, aprotic solvent. Due to the risk of hydrolysis, preparing large volumes of stock solutions in aqueous buffers for long-term storage is not recommended. If aqueous buffers are necessary for the experiment, fresh working solutions should be prepared from a concentrated stock in an organic solvent (like DMSO or DMF) immediately before use. Stock solutions in organic solvents should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles and exposure to moisture and light.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Observed Problem Potential Cause Recommended Solution & Rationale
Appearance of new peaks in HPLC/LC-MS analysis of an aged sample. Degradation of this compound. The new peaks are likely degradation products. Compare their retention times and mass spectra (if applicable) with those of potential degradants like p-toluidine. To confirm, perform a forced degradation study (see Protocol 2) to intentionally generate these products. Discard the degraded sample and use a fresh, properly stored batch for your experiments.
Inconsistent biological activity or assay results between batches. Partial degradation of the compound. Even low levels of degradation can impact biological outcomes. Re-evaluate your storage and handling procedures for both solid compound and solutions. It is advisable to re-qualify the purity of your compound using a validated analytical method (see Protocol 3) before use in critical experiments.
A noticeable color change (e.g., yellowing) of the solid compound or solution. Oxidative or photodegradation. A color change often indicates the formation of oxidized byproducts. Ensure the compound is stored under an inert atmosphere and protected from light. For solutions, use amber vials and degassed solvents.
Low yield in a reaction where this compound is a reactant. Thermal decomposition during the reaction. If the reaction is performed at elevated temperatures, thermal decomposition may be occurring. If possible, lower the reaction temperature. If high temperatures are necessary, minimize the reaction time and perform the reaction under an inert atmosphere.
Precipitation in aqueous working solutions. Poor aqueous solubility or degradation. This compound has low aqueous solubility. If precipitation occurs upon dilution of an organic stock solution into an aqueous buffer, try using a co-solvent or reducing the final concentration. If the precipitate forms over time, it could be a less soluble degradation product.

Key Degradation Pathways

The following diagram illustrates the primary degradation pathways of this compound under different stress conditions.

Figure 1: Degradation Pathways of this compound cluster_main cluster_thermal Thermal Stress (>240°C) cluster_hydrolytic Hydrolysis (Acid/Base) cluster_photolytic Photodegradation (UV Light) This compound This compound p-Tolyl isocyanate p-Tolyl isocyanate This compound->p-Tolyl isocyanate Heat p-Toluidine_thermal p-Toluidine This compound->p-Toluidine_thermal Heat p-Toluidine_hydrolytic p-Toluidine This compound->p-Toluidine_hydrolytic H₂O, H⁺/OH⁻ Radical Intermediates Radical Intermediates This compound->Radical Intermediates CO2 Carbon Dioxide Oxidized Products Oxidized Products Radical Intermediates->Oxidized Products

Caption: Degradation Pathways of this compound.

Experimental Protocols

Protocol 1: Recommended Handling and Storage Procedures

To maintain the integrity of this compound, adhere to the following procedures:

Solid Compound:

  • Receiving: Upon receipt, inspect the container for any damage.

  • Storage: Store the compound in a tightly sealed, amber glass vial in a desiccator at room temperature for short-term use. For long-term storage, place the vial in a secondary container and store at 2-8°C.

  • Handling: Weigh the compound in a controlled environment with low humidity. Avoid prolonged exposure to ambient air and light. After dispensing, purge the vial with an inert gas (argon or nitrogen) before sealing.

Stock Solutions:

  • Solvent Selection: Use high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF) for preparing concentrated stock solutions.

  • Preparation: Prepare stock solutions at a high concentration (e.g., 10-50 mM) to minimize the volume added to aqueous experimental systems.

  • Storage: Store stock solutions in small, single-use aliquots in amber vials at -20°C or -80°C.

  • Usage: When preparing aqueous working solutions, add the stock solution to the aqueous buffer and mix immediately to prevent precipitation. Prepare working solutions fresh for each experiment.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.[8][9][10][11][12]

Figure 2: Forced Degradation Study Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare 1 mg/mL solution of this compound in Acetonitrile/Water (1:1) acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) prep->base oxidation Oxidation (3% H₂O₂, RT, 24h) prep->oxidation thermal Thermal Stress (Solid, 105°C, 24h) prep->thermal photo Photostability (ICH Q1B conditions) prep->photo analysis Analyze all samples by HPLC-UV/LC-MS (including unstressed control) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Compare chromatograms to identify degradation peaks. Calculate % degradation and perform mass balance. analysis->evaluation

Caption: Forced Degradation Study Workflow.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose the solid compound to 105°C.

    • Photodegradation: Expose the stock solution to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/m² of UV light).[13][14][15]

  • Sampling: Take samples at appropriate time points (e.g., 0, 4, 8, 24 hours) and neutralize the acid and base samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (see Protocol 3).

  • Evaluation: Compare the chromatograms to identify new peaks corresponding to degradation products. The goal is to achieve 5-20% degradation of the parent compound.[10][12]

Protocol 3: HPLC-UV Method for Purity Analysis

This protocol provides a general reversed-phase HPLC method for assessing the purity of this compound and detecting degradation products.[16]

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 40% B to 90% B over 15 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 0.1 mg/mL.

  • Analysis: Inject the sample onto the equilibrated HPLC system.

  • Data Interpretation: Integrate the peak areas of this compound and any impurity peaks. Purity can be expressed as a percentage of the main peak area relative to the total peak area.

References

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • Zamani, S., van der Voort, S. H. E., Lange, J. P., Kersten, S. R. A., & Ruiz, M. P. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Polymers, 15(11), 2522. [Link]

  • Achema. (n.d.). Requirements for UREA and Litfert StabillioN storage. Retrieved from [Link]

  • Shinde, V. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. [Link]

  • Bioprocess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of the literature sources about the decomposition of 1,3-diphenyl urea. Retrieved from [Link]

  • MDPI. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • Khan, K. M., et al. (2023). Synthesis of new diphenyl urea-clubbed imine analogs and its Implications in diabetic management through in vitro and in silico approaches. Scientific Reports, 13(1), 1735. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Sendijarevic, V., et al. (2004). Hydrolytic stability of toluene diisocyanate and polymeric methylenediphenyl diisocyanate based polyureas under environmental conditions. Environmental Science & Technology, 38(4), 1066-1072. [Link]

  • ResearchGate. (n.d.). Recommended shelf life of urea aqueous solution at different storage temperatures. Retrieved from [Link]

  • UreaKnowHow. (n.d.). Urea & Urea Solution - STORAGE, HANDLING AND DILUTION. Retrieved from [Link]

  • Fuel Logic. (2025). How to Store DEF and Marine Urea (AUS40): A Complete Guide. Retrieved from [Link]

  • University of Twente. (2020). Reactivity of 1,3-Dicarbonyl Compounds with Urea under Physiological Conditions. Retrieved from [Link]

  • AIDIC. (2018). Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. Retrieved from [Link]

  • MDPI. (2023). Enhancing the Hydrolytic Stability of Poly(lactic acid) Using Novel Stabilizer Combinations. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies of the hydrolytic stability of poly(urethane–urea) elastomers synthesized from oligocarbonate diols. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigations on the thermal stability of a MDI based polyurethane elastomer. Retrieved from [Link]

  • MDPI. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-phenyl-N'-p-tolylurea. Retrieved from [Link]

  • EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Google Patents. (n.d.). CN101122589A - Urea and its impurity high performance liquid chromatography analysis method.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Urea and Thiourea on Primesep S Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Effect assessment of “film coating and packaging” on the photo-stability of highly photo-labile antihypertensive products. Retrieved from [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Decomposition (Pyrolysis) of Urea in an Open Reaction Vessel. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). A New Rapid and Sensitive Stability-Indicating UPLC Assay Method for Tolterodine Tartrate: Application in Pharmaceuticals, Human Plasma and Urine Samples. Retrieved from [Link]

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Technical Support Center: Optimizing 1,3-Di-p-tolylurea Concentration for Maximum Cytokinin Activity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,3-Di-p-tolylurea. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for effectively utilizing this potent synthetic cytokinin. Here, we will move beyond simple protocols to explain the underlying principles and troubleshoot common issues, ensuring your experiments are built on a solid scientific foundation.

Section 1: Foundational Knowledge (FAQs)

This section addresses the fundamental questions regarding this compound to ground your experimental design in established science.

Q1: What is this compound and how does it exhibit cytokinin activity?

This compound is a synthetic compound belonging to the diarylurea class of chemicals. While structurally distinct from adenine-type cytokinins (like Zeatin or BAP), it exhibits strong cytokinin-like activity by influencing the plant's natural cytokinin signaling pathways. Diarylureas, including the well-studied Thidiazuron (TDZ), are known to be highly potent in inducing morphogenetic responses such as shoot proliferation and somatic embryogenesis, often at concentrations much lower than their adenine-type counterparts.[1][2][3] Their mode of action is believed to involve interaction with the cytokinin perception and signal transduction machinery.[1][3]

Q2: What is the proposed mechanism of action for diarylurea-type cytokinins?

Diarylurea-type cytokinins are thought to function by interacting with the cytokinin signaling pathway, which is a multi-step phosphorelay system.[4][5] The process begins with cytokinin perception by transmembrane histidine kinase receptors (like AHKs/CRE1) located in the endoplasmic reticulum.[4][6][7] This binding event triggers a cascade of phosphorylation events, transferring a signal through histidine phosphotransfer proteins (AHPs) into the nucleus.[4][6][7] Inside the nucleus, response regulators (ARRs) are activated, which in turn modulate the transcription of cytokinin-responsive genes that control key processes like cell division and differentiation.[4][6] While the exact binding kinetics of this compound are not as extensively characterized as those of TDZ, it is hypothesized to influence this pathway, potentially by binding to the cytokinin receptors.[1][3]

CytokininSignaling cluster_membrane Cell Membrane / ER cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokinin Receptor (AHK/CRE1) AHP AHP (Phosphotransfer) Receptor->AHP Phosphorylates ARR_B Type-B ARR (Activation) AHP->ARR_B Phosphorylates Gene Cytokinin-Responsive Gene Expression ARR_B->Gene Activates Transcription CPU This compound (External Signal) CPU->Receptor Binds

Caption: Simplified cytokinin signaling pathway activated by this compound.

Q3: How does the activity of this compound compare to other common cytokinins like BAP or Thidiazuron (TDZ)?

Diarylureas as a class are generally more potent than adenine-type cytokinins. Thidiazuron (TDZ), a closely related compound, can be 30 to 100 times more active than zeatin or BAP in some species.[2] This heightened activity means that this compound should be used at significantly lower concentrations. While BAP might be used in the 1-10 µM range, diarylureas often show optimal effects in the nanomolar to low micromolar range. Over-application can quickly lead to undesirable effects such as stunted growth, hyperhydricity (vitrification), and inhibition of shoot elongation.[1]

Section 2: Experimental Design & Protocols

Success with this compound hinges on meticulous preparation and a systematic approach to concentration optimization.

Q4: How do I prepare a stock solution of this compound?

Solubility is a critical first hurdle. Diarylureas are sparingly soluble in water. Therefore, a stock solution must be prepared in an organic solvent before being diluted into your aqueous culture medium.

Protocol 1: Stock Solution Preparation (10 mM)

  • Calculate Mass: The molecular weight of this compound (C₁₅H₁₆N₂O) is 240.30 g/mol . To prepare 10 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 0.010 L * 240.30 g/mol * 1000 mg/g = 2.403 mg

  • Weigh Compound: Accurately weigh ~2.4 mg of this compound using an analytical balance. Record the exact weight.

  • Dissolve in Solvent: Transfer the powder to a sterile 15 mL conical tube. Add research-grade Dimethyl Sulfoxide (DMSO) to achieve a final concentration of 10 mM. For example, if you weighed exactly 2.403 mg, add 1.0 mL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath to aid dissolution.[8] Do not overheat.

  • Sterilization & Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected (amber) container.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[8] Store at -20°C for long-term stability (stable for ≥4 years under proper storage).

  • Crucial Insight: The final concentration of DMSO in your culture medium should be kept below 0.5% (v/v), and ideally below 0.1%, to prevent solvent toxicity to the plant tissues.[8]

Q5: What is a systematic approach to determining the optimal concentration?

The optimal concentration is highly species- and even cultivar-dependent. A multi-stage approach, starting with a broad range-finding study followed by a narrower optimization experiment, is most effective.

OptimizationWorkflow cluster_Phase1 Phase 1: Range-Finding cluster_Phase2 Phase 2: Optimization P1_Start Prepare Stock Solution (e.g., 1 mM in DMSO) P1_Test Test Broad, Logarithmic Range (e.g., 0, 0.01, 0.1, 1, 10, 100 µM) P1_Start->P1_Test P1_Assess Assess Qualitative Response (Viability, Callus type, Initial Growth) P1_Test->P1_Assess P2_Identify Identify 'Active Window' from Phase 1 Results P1_Assess->P2_Identify Inform P2_Test Test Narrow, Linear Range (e.g., 0.5, 1, 1.5, 2, 2.5 µM) P2_Identify->P2_Test P2_Assess Assess Quantitative Response (Shoot #, Shoot Length, Fresh Weight) P2_Test->P2_Assess P2_Result Optimal Concentration Identified P2_Assess->P2_Result Determine Optimum

Caption: A two-phase workflow for optimizing this compound concentration.

Protocol 2: Concentration Range-Finding Experiment

  • Prepare Media: Prepare your basal medium (e.g., Murashige and Skoog). After autoclaving and cooling to ~50°C, add the appropriate volume of the this compound stock solution to achieve the desired final concentrations. Remember to add the same volume of DMSO to the control medium.

  • Select Concentrations: Use a wide, logarithmic range of concentrations. A good starting point would be: 0 µM (control), 0.01 µM, 0.1 µM, 1.0 µM, 10 µM, and 50 µM.

  • Culture Explants: Place your prepared explants onto the media. Use at least 5-10 replicates per treatment.[9]

  • Incubate: Culture under standard conditions (e.g., 25°C, 16-hour photoperiod).

  • Observe and Record: After a set period (e.g., 4-6 weeks), record qualitative and quantitative data.

Data Presentation: Expected Results from a Range-Finding Study

Concentration (µM)Callus FormationShoot RegenerationSigns of ToxicityOverall Viability
0 (Control)Minimal or noneNoneNoneHigh
0.01Friable, green callusLow (1-2 shoots/explant)NoneHigh
0.1Vigorous, green callusModerate (5-10 shoots/explant)NoneHigh
1.0 Vigorous, organogenic High (15-20 shoots/explant) None High
10Dense, nodular callusLow, stunted shootsSlight browningModerate
50Necrotic callusNoneSevere necrosisLow

This table presents hypothetical data to illustrate a typical dose-response curve. The optimal range (bolded) would then be the focus of the Phase 2 optimization experiment (e.g., testing 0.5, 0.8, 1.0, 1.2, 1.5 µM).

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This guide provides solutions to common problems.[10][11]

Q6: My this compound stock solution is precipitating when added to the culture medium.
  • Cause: This is a classic solubility problem. The compound is crashing out of solution when the highly concentrated DMSO stock is diluted into the aqueous medium.

  • Solution:

    • Check DMSO Concentration: Ensure the final DMSO concentration in your medium does not exceed 0.5%.

    • Improve Mixing: Add the stock solution to the liquid medium while it is still warm (~45-50°C) and while stirring continuously. This promotes rapid and even dispersion, preventing localized high concentrations that lead to precipitation.

    • Use an Intermediate Dilution: Prepare an intermediate dilution of your stock in sterile water or medium before adding it to the final batch. This gradual reduction in solvent concentration can prevent precipitation.

Q7: I'm not observing any cytokinin-like effects, even at high concentrations.
  • Cause 1: Inactive Compound: The compound may have degraded due to improper storage (e.g., exposure to light, excessive freeze-thaw cycles).

  • Solution 1: Use a fresh aliquot or a newly prepared stock solution. Always store stocks at -20°C and protected from light.[8]

  • Cause 2: Incorrect Auxin:Cytokinin Ratio: Cytokinin activity is highly dependent on the presence of auxins.[12] The auxin-to-cytokinin ratio governs the developmental outcome (roots vs. shoots vs. callus).[12]

  • Solution 2: Ensure your medium contains an appropriate level of auxin (e.g., NAA or IAA). If your goal is shoot proliferation, the cytokinin concentration should generally be higher than the auxin concentration.[10][12]

  • Cause 3: Genotype Recalcitrance: The specific plant species or cultivar may be insensitive to this particular type of cytokinin.

  • Solution 3: Try a different class of cytokinin (e.g., BAP or Kinetin) to see if the tissue is responsive. Consider pre-treating donor plants with cytokinins to enhance tissue responsiveness.[10]

Q8: I'm observing high levels of callus formation but no shoot regeneration.
  • Cause: The auxin:cytokinin ratio is likely balanced in a way that promotes undifferentiated cell division (callus) rather than organogenesis.[12] It's also possible the concentration of this compound is supra-optimal, which can be inhibitory to shoot development.[1]

  • Solution:

    • Adjust Hormone Ratio: Decrease the auxin concentration or slightly increase the this compound concentration to favor shoot formation.[10]

    • Transfer Callus: Move the proliferating callus to a fresh medium with an adjusted hormone balance (higher cytokinin:auxin ratio) to induce shoot differentiation.[10]

    • Test Lower Concentrations: A lower concentration of this compound might be less inhibitory to shoot elongation and development.

Q9: My explants are showing signs of toxicity (browning, necrosis, hyperhydricity).
  • Cause: The concentration of this compound is too high. Diarylureas are extremely potent, and concentrations that would be normal for BAP can be highly toxic for these compounds.[1] Browning is often a sign of phenolic oxidation due to stress.

  • Solution:

    • Drastically Reduce Concentration: Immediately reduce the concentration by a factor of 10 or even 100 in your next experiment. Refer to your range-finding study to identify a non-toxic level.

    • Use Anti-Oxidants: Incorporate antioxidants like ascorbic acid or citric acid into your medium to combat phenolic browning, especially during the initial culture stages.

    • Pulse Treatment: For highly sensitive species, consider a short-term "pulse" treatment where explants are exposed to the cytokinin for a few days before being moved to a hormone-free or lower-concentration medium.[13]

Section 4: References

  • Aoyama, T., & Oka, A. (2003). Cytokinin signal transduction. Adapted from a diagram featured in research on cytokinin pathways. ResearchGate. [Link]

  • Hwang, I., Sheen, J., & Müller, B. (2012). Cytokinin signaling pathways. Annual Review of Plant Biology. [Link]

  • Kieber, J. J., & Schaller, G. E. (2014). Cytokinin signaling in plant development. Development. [Link]

  • Kakimoto, T. (2003). The Arabidopsis Cytokinin Signaling Pathway. Journal of Plant Research. [Link]

  • Spíchal, L., Rakova, N. Y., Riefler, M., et al. (2004). Two cytokinin receptors of Arabidopsis thaliana, CRE1/AHK4 and AHK3, differ in their ligand specificity in a bacterial assay. Plant & Cell Physiology. [Link]

  • Plantocol. (n.d.). Troubleshooting Guide: Solutions to Common Problems. Plantocol. [Link]

  • Erland, L. A. E., Giebelhaus, R. T., Victor, J. M. R., Murch, S. J., & Saxena, P. K. (2020). The Morphoregulatory Role of Thidiazuron: Metabolomics-Guided Hypothesis Generation for Mechanisms of Activity. Biomolecules. [Link]

  • Ashs. (2022). Optimization of Tissue Culture Systems in Forsythia with Different Cytokinins. American Society for Horticultural Science. [Link]

  • D'Angeli, S., & Altamura, M. M. (2022). Thidiazuron: New Trends and Future Perspectives to Fight Xylella fastidiosa in Olive Trees. International Journal of Molecular Sciences. [Link]

  • Guo, B., Abbasi, B. H., Zeb, A., Xu, L. L., & Wei, Y. H. (2011). Thidiazuron: A multi-dimensional plant growth regulator. African Journal of Biotechnology. [Link]

  • Erland, L. A. E., Giebelhaus, R. T., Victor, J. M. R., Murch, S. J., & Saxena, P. K. (2020). The Morphoregulatory Role of Thidiazuron: Metabolomics-Guided Hypothesis Generation for Mechanisms of Activity. PubMed. [Link]

  • The Bumbling Biochemist. (2022). Troubleshooting and optimizing lab experiments. The Bumbling Biochemist. [Link]

  • Lestari, E. G. (2023). Optimizing minimal cytokinin levels to promote sustainable potato micropropagation. Sabrao Journal of Breeding and Genetics. [Link]

  • Novikova, T. I., Kypr, J., & Veselova, T. V. (2020). Effect of different Thidiazuron (TDZ) concentrations and pulse treatment on in vitro shoot proliferation of Rhododendron mucronulatum. ResearchGate. [Link]

  • Takara Bio. (n.d.). Tips and troubleshooting. Takara Bio. [Link]

  • Khan, N., Ahmed, M., Hafiz, I., et al. (2015). Optimizing the concentrations of plant growth regulators for in vitro shoot cultures, callus induction and shoot regeneration from calluses of grapes. ResearchGate. [Link]

  • Takahashi, S., Shudo, K., Okamoto, T., Yamada, K., & Isogai, Y. (1978). Cytokinin activity of N-phenyl-N′-(4-pyridyl)urea derivatives. Phytochemistry. [Link]

  • Justin, M., Antony, J. J. J., Embu, E. A., & Subramaniam, S. (2023). Optimization of Different Auxin and Cytokinin Combination in Nutrient Medium for Establishment of Optimal in vitro Multiple Plantlet in Ficus carica L. cv Siyah Orak. Malaysian Applied Biology Journal. [Link]

  • Svačinová, J., Novák, O., Plačková, L., et al. (2012). Purification protocol for cytokinins using multi-StageTips (STop And Go Extraction Tips). ResearchGate. [Link]

  • Werner, T., Motyka, V., Strnad, M., & Schmülling, T. (2001). Regulation of plant growth by cytokinin. Proceedings of the National Academy of Sciences. [Link]

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Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Phenylurea Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of using phenylurea compounds in cell culture. This guide is designed for researchers, scientists, and drug development professionals who seek to harness the therapeutic potential of this chemical class while minimizing the confounding influence of off-target effects. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring the integrity and reproducibility of your results.

Substituted phenylureas are a versatile class of compounds with a wide range of biological activities, from anticancer agents to herbicides.[1] Their mechanisms of action are diverse, often involving the inhibition of key signaling molecules like protein kinases.[2] However, as with any small molecule inhibitor, the potential for off-target activity is a significant concern that can lead to misinterpretation of experimental data. This guide provides a structured approach to identifying, understanding, and mitigating these off-target effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions encountered when working with phenylurea compounds in a question-and-answer format, providing both immediate troubleshooting advice and deeper mechanistic explanations.

Section 1: Compound-Related Issues & Initial Setup

Q1: My phenylurea compound shows variable activity between experiments. What are the likely causes?

Inconsistent results with phenylurea compounds often stem from issues with the compound itself.[3] Before investigating complex biological reasons, it is crucial to rule out these fundamental problems:

  • Compound Purity and Integrity: Always source compounds from reputable suppliers who provide a certificate of analysis with purity data (ideally >98% by HPLC).[4] Improper storage, such as exposure to light, moisture, or repeated freeze-thaw cycles, can lead to degradation.[3] It is best practice to aliquot stock solutions into single-use vials to maintain integrity.[3]

  • Solubility Issues: Phenylurea compounds often exhibit poor aqueous solubility.[5] Precipitation of the compound in your cell culture media will lead to a lower effective concentration and high variability.[3] Visually inspect your working solutions for any particulates.

Q2: I suspect my phenylurea compound is precipitating in the cell culture medium. How can I address this?

Poor solubility is a common hurdle. Here’s a systematic approach to tackle it:

  • Visual Inspection: Prepare the highest concentration of your compound in your assay medium and incubate it under the same conditions as your experiment.[3] Visually check for precipitates against a dark background.

  • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is kept to a minimum, typically below 0.5%, as higher concentrations can be cytotoxic and may also affect compound solubility.[3]

  • Alternative Solvents: While DMSO is common, other solvents like ethanol or polyethylene glycol (PEG) might be more suitable for certain compounds, but their compatibility with your cell line must be verified.[5]

  • Sonication or Gentle Warming: In some cases, brief sonication or warming of the stock solution can aid in dissolution, but be cautious as this can also accelerate degradation.

Section 2: On-Target vs. Off-Target Effects

Q3: My phenylurea compound, a kinase inhibitor, is causing a phenotype at a much higher concentration than its reported IC50. Is this an off-target effect?

This is a classic indicator of potential off-target activity. A high-quality chemical probe should exhibit on-target cellular activity at concentrations around 1 µM, and its in vitro potency (IC50 or Kd) should be below 100 nM.[6] If you are observing a phenotype at concentrations significantly higher than these ranges (e.g., >10 µM), it is highly likely that off-target effects are at play.[7]

Q4: How can I confirm that my phenylurea compound is engaging its intended target in my cells?

Directly measuring target engagement in a cellular context is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8][9] This method is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.[9] An observed thermal shift provides strong evidence of target engagement in intact cells.[10]

Q5: What are the common off-target liabilities of phenylurea compounds?

While many phenylurea derivatives are designed as kinase inhibitors, they can interact with a range of other proteins. It is essential to be aware of these potential off-target families:

  • Kinome Promiscuity: Many kinase inhibitors are not entirely specific and can bind to other kinases, especially those with similar ATP-binding pockets.[2] The multi-kinase inhibitor Sorafenib, for example, has a broad off-target profile.[8]

  • Mitochondrial Dysfunction: Some phenylurea compounds and their metabolites have been shown to induce mitochondrial dysfunction, leading to cytotoxicity.[4][11][12] This can manifest as changes in mitochondrial membrane potential and increased production of reactive oxygen species (ROS).[12]

  • Ion Channels and GPCRs: While less common, off-target effects on ion channels and G-protein coupled receptors (GPCRs) can occur with small molecules and should be considered, especially if unexpected physiological effects are observed.[13][14][15]

  • Metabolic Enzymes: Phenylurea herbicides can be metabolized by cytochrome P450 enzymes, and some phenyl-containing compounds have been shown to interfere with metabolic pathways.[5][16][17]

Section 3: Assay-Specific Artifacts

Q6: I'm seeing a high background signal in my fluorescence-based assay. Could my phenylurea compound be the cause?

Yes, this is a common issue. Many aromatic small molecules, including phenylureas, can be intrinsically fluorescent or can quench the fluorescence of your reporter dye.[18] This can lead to false-positive or false-negative results.

Troubleshooting Steps:

  • Run a Compound-Only Control: Measure the fluorescence of your compound in the assay buffer at the highest concentration used, without any biological components.[18] A significant signal indicates autofluorescence.

  • Perform a Quenching Assay: In a cell-free system, mix your fluorescent dye with a range of concentrations of your compound. A decrease in signal with increasing compound concentration points to quenching.[18]

  • Switch to a Red-Shifted Dye: Autofluorescence is often more pronounced in the blue-green spectrum. Using a fluorophore that excites and emits at longer wavelengths (>650 nm) can often circumvent this issue.[18]

Q7: My compound is showing activity in a luciferase reporter assay. How do I rule out direct inhibition of the luciferase enzyme?

This is a critical control, as some compounds can directly inhibit luciferase, leading to a misinterpretation of pathway activity.[19]

Control Experiment:

Perform a cell-free luciferase assay where you add your compound directly to a solution containing recombinant luciferase and its substrate. A decrease in luminescence in this setup indicates direct inhibition of the reporter enzyme.[19]

Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key experiments to help you validate your findings and minimize off-target effects.

Protocol 1: Assessing Compound Solubility in Cell Culture Media

Objective: To determine the practical solubility limit of a phenylurea compound in your specific cell culture medium.

Materials:

  • Phenylurea compound stock solution (e.g., 10 mM in 100% DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare a serial dilution of your compound in the cell culture medium, starting from the highest concentration you intend to test. Ensure the final DMSO concentration remains constant and non-toxic (e.g., 0.1%).

  • Include a vehicle control (medium with the same final DMSO concentration).

  • Incubate the tubes under your standard cell culture conditions for at least 2 hours.

  • Visually inspect each tube for any signs of precipitation or cloudiness against a dark background. A clear solution indicates that the compound is likely soluble at that concentration.

  • For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) and measure the concentration of the compound in the supernatant using HPLC.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that the phenylurea compound binds to its intended protein target within intact cells.

Materials:

  • Cells expressing the target protein

  • Phenylurea compound

  • Vehicle control (e.g., DMSO)

  • PBS and lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or plate

  • Thermal cycler

  • Western blot or ELISA reagents

Procedure:

  • Cell Treatment: Culture your cells to the desired confluency and treat them with the phenylurea compound at various concentrations or a vehicle control for a specified time.

  • Harvesting: Harvest the cells, ensuring the compound or vehicle is present during the initial washing steps to maintain target engagement.

  • Heating: Aliquot the cell lysate or intact cells into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[8]

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining using Western blotting or an ELISA-based method like AlphaScreen®.[9]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization and thus, target engagement.[9]

Protocol 3: Kinome Profiling

Objective: To assess the selectivity of a phenylurea kinase inhibitor across a broad panel of kinases.

While this is typically performed as a service by specialized companies, understanding the principle is crucial for interpreting the data.

Principle: Services like KINOMEscan® utilize a competition binding assay where the test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand.[20] The amount of kinase bound to the solid support is measured, and a reduction in binding in the presence of the test compound indicates that it is competing for the active site.[20] By screening against a large panel of kinases (e.g., over 480), a comprehensive selectivity profile can be generated.[20]

Interpreting the Data: The results are often presented as a percentage of control or a dissociation constant (Kd) for each kinase. This allows you to identify both the intended target and any off-targets. This data is invaluable for understanding the polypharmacology of your compound and for interpreting cellular phenotypes.[20]

Visualizations & Data Presentation

Workflow for Investigating Off-Target Effects

workflow start Unexpected Phenotype or High Effective Concentration solubility Check Compound Solubility & Stability start->solubility assay_artifact Rule Out Assay Artifacts (e.g., Autofluorescence, Luciferase Inhibition) solubility->assay_artifact If Soluble target_engagement Confirm On-Target Engagement (e.g., CETSA) off_target_screen Broad Off-Target Profiling (e.g., Kinome Scan) target_engagement->off_target_screen If Target Engaged interpret Interpret Data in Context target_engagement->interpret If Not Engaged (Re-evaluate Compound/Target) validate_off_target Validate Key Off-Targets (e.g., Orthogonal Compound, Genetic Knockdown) off_target_screen->validate_off_target assay_artifact->target_engagement validate_off_target->interpret

Caption: A systematic workflow for troubleshooting and identifying off-target effects of phenylurea compounds.

Decision Tree for Troubleshooting Inconsistent Results

troubleshooting start Inconsistent Results Observed q1 Is the compound from a reputable source with known purity? start->q1 a1_no No (Source new, high-purity compound) q1->a1_no No q2 Are you preparing fresh working solutions for each experiment? q1->q2 Yes a1_yes Yes a2_no No (Prepare fresh solutions, aliquot stocks) q2->a2_no No q3 Have you confirmed solubility in your specific media and conditions? q2->q3 Yes a2_yes Yes a3_no No (Perform solubility test) q3->a3_no No q4 Are cell passage number and density consistent? q3->q4 Yes a3_yes Yes a4_yes Yes (Investigate biological variability or assay-specific issues) q4->a4_yes Yes a4_no No (Standardize cell culture practices) q4->a4_no No

Caption: A decision tree to systematically troubleshoot sources of experimental variability.

Table 1: Example Off-Target Profile for a Phenylurea Kinase Inhibitor (Sorafenib)
Target ClassOn-Target(s)Selected Off-TargetsPotential Phenotypic Consequence
Kinases RAF1, BRAF, VEGFR2, PDGFRβ, c-KITMultiple other kinases across the kinome[8][20]Broad anti-proliferative and anti-angiogenic effects, but also potential for off-target toxicities.
Mitochondria -Can induce mitochondrial dysfunction[11]Contributes to cytotoxicity, independent of kinase inhibition.
Other -Potential for interactions with other proteinsUnpredictable cellular effects that require specific validation.

This table is a simplified representation based on published data for Sorafenib.

References

  • KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks. Retrieved from [Link]

  • O'Brien, E. R., et al. (2017). Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition. Journal of the American Heart Association, 6(10), e006735. Retrieved from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Retrieved from [Link]

  • Pereira, G. C., et al. (2005). Inhibition of 1-methyl-4-phenylpyridinium-induced mitochondrial dysfunction and cell death in PC12 cells by sulfonylurea glibenclamide. European Journal of Pharmacology, 525(1-3), 28–35. Retrieved from [Link]

  • Washington State Department of Transportation. (2017). Diuron Roadside Vegetation Management Herbicide Fact Sheet. Retrieved from [Link]

  • Zhang, J., et al. (2024). Benzylurea Protects hPDLFs Against LPS-Induced Mitochondrial Dysfunction Through MTCH2. Oral Diseases. Retrieved from [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. Retrieved from [Link]

  • Stoddart, L. A., et al. (2015). Chemical biology approaches to resolve the subcellular GPCR signaling landscape. Future Medicinal Chemistry, 7(12), 1603–1622. Retrieved from [Link]

  • Dahlin, J. L., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry, 66(18), 12828–12839. Retrieved from [Link]

  • Wang, Y., et al. (2023). New insight into biodegradation mechanism of phenylurea herbicides by cytochrome P450 enzymes: Successive N-demethylation mechanism. Environment International, 182, 108332. Retrieved from [Link]

  • Cellular thermal shift assay. (n.d.). In Wikipedia. Retrieved from [Link]

  • Lamb, L. S., et al. (2004). Cellular and molecular mechanisms of action of linuron: An antiandrogenic herbicide that produces reproductive malformations in male rats. Toxicological Sciences, 78(2), 246–257. Retrieved from [Link]

  • Sørensen, S. R., et al. (2003). Metabolites of the phenylurea herbicides chlorotoluron, diuron, isoproturon and linuron produced by the soil fungus Mortierella sp. Chemosphere, 50(5), 625–632. Retrieved from [Link]

  • Blagg, J., & Workman, P. (2017). Choose and use your chemical probe wisely to explore cancer biology. Cancer Cell, 32(1), 9–25. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • A-T-O-R, et al. (2021). Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors. Cancer Science, 112(11), 4666–4676. Retrieved from [Link]

  • AstraZeneca. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Retrieved from [Link]

  • Scaini, G., et al. (2021). Insights from Animal Models on the Pathophysiology of Hyperphenylalaninemia: Role of Mitochondrial Dysfunction, Oxidative Stress and Inflammation. Molecular Neurobiology, 58(6), 2897–2909. Retrieved from [Link]

  • Assay Guidance Manual. (2017). Interference and Artifacts in High-content Screening. National Center for Biotechnology Information. Retrieved from [Link]

  • Capuzzi, S. J., et al. (2017). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Journal of Chemical Information and Modeling, 57(3), 417–427. Retrieved from [Link]

  • Rungrotmongkol, T., et al. (2022). Effect of phenyl urea derivatives (CTPPU and CTP(4-OH)-PU) on Akt/GSK-3β/c-Myc signaling pathway. ResearchGate. Retrieved from [Link]

  • Amaro, R. E., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Nature Communications, 14(1), 3381. Retrieved from [Link]

  • Gupta, P. K. (2018). Phenylurea Herbicides. In Veterinary Toxicology (pp. 523–526). Academic Press. Retrieved from [Link]

  • RSC Publishing. (2023). Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation. Environmental Science: Water Research & Technology. Retrieved from [Link]

  • Grimm, C., et al. (2007). Ion channel electrophysiology in pharmaceutical research. Pharmaceutical Science & Technology Today, 3(7), 242-249. Retrieved from [Link]

  • Taxvig, C., et al. (2022). Exposure to the pesticides linuron, dimethomorph and imazalil alters steroid hormone profiles and gene expression in developing rat ovaries. Toxicology Letters, 371, 1–10. Retrieved from [Link]

  • Wu, S. N., et al. (2021). Ion Channels as a Potential Target in Pharmaceutical Designs. Pharmaceuticals, 14(8), 755. Retrieved from [Link]

  • Frontiers. (2022). Targeting ion channels with ultra-large library screening for hit discovery. Frontiers in Pharmacology. Retrieved from [Link]

  • Sriram, K., & Insel, P. A. (2018). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 17(6), 423–436. Retrieved from [Link]

  • Muñoz, L. (2017). Non-kinase targets of protein kinase inhibitors. Nature Reviews Drug Discovery, 16(6), 424–440. Retrieved from [Link]

  • Scaini, G., et al. (2017). Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations. Aging and Disease, 8(6), 762–773. Retrieved from [Link]

  • Ashcroft, F. M., & Gribble, F. M. (1998). Ion channel effects of antidiabetic sulfonylureas. American Journal of Physiology-Endocrinology and Metabolism, 274(2), E193–E204. Retrieved from [Link]

  • Boyd, A. E. (1988). Sulfonylurea receptors, ion channels, and fruit flies. Diabetes, 37(7), 847–850. Retrieved from [Link]

  • Johnson, G. L., et al. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Journal of Medicinal Chemistry, 64(15), 10839–10860. Retrieved from [Link]

  • Armstrong, S. P., et al. (2022). GPCR heteromers: An overview of their classification, function and physiological relevance. Frontiers in Endocrinology, 13, 978143. Retrieved from [Link]

  • Varano, F., et al. (2015). 4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Journal of Medicinal Chemistry, 58(23), 9279–9292. Retrieved from [Link]

  • Drug Target Review. (2022). Newly discovered GPCR signalling process opens possibility for novel therapies. Retrieved from [Link]

  • Varano, F., et al. (2015). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ResearchGate. Retrieved from [Link]

  • Liang, W. W., et al. (2024). Off-target effects as confounders of Cas13d-based lncRNA screens. ResearchGate. Retrieved from [Link]

  • sorafenib | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

Sources

Dealing with precipitation of 1,3-Di-p-tolylurea in culture media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,3-Di-p-tolylurea

A Guide for Researchers on Preventing and Troubleshooting Precipitation in Cell Culture Media

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments. This guide addresses a common yet critical challenge: the precipitation of small molecules, specifically this compound, in aqueous cell culture media. Understanding the underlying principles of solubility and compound stability is paramount to generating reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: I've just added my this compound stock solution to my cell culture medium, and it immediately turned cloudy or formed a precipitate. What is happening?

This is a classic case of a compound "crashing out" of solution, a phenomenon often referred to as "solvent shock".[1] this compound, like many diarylurea compounds, is hydrophobic (lipophilic).[2][3] While it dissolves well in an organic solvent like Dimethyl Sulfoxide (DMSO), its solubility in the aqueous environment of your cell culture medium is significantly lower.

When you add the concentrated DMSO stock to the medium, the DMSO disperses rapidly, creating localized micro-environments where the this compound concentration far exceeds its aqueous solubility limit, causing it to precipitate.[1][4]

Core Causes of Immediate Precipitation:

  • Exceeding Aqueous Solubility: The final concentration of the compound is higher than its maximum soluble concentration in the media.[5]

  • Rapid Dilution (Solvent Shock): Adding the stock solution too quickly doesn't allow for gradual dissolution.[1]

  • Media Temperature: Adding the compound to cold media (e.g., straight from the refrigerator) can decrease its solubility.[5]

Q2: My media looked fine initially, but after a few hours in the incubator, I see a crystalline precipitate. Why did this happen later?

Delayed precipitation points to issues with the compound's stability in the specific environment of a cell culture incubator. Several factors can be at play:

  • Temperature and pH Shifts: Cell culture media is typically buffered to a physiological pH (around 7.2-7.4) and warmed to 37°C. While urea itself is more stable at a pH range of 4-8, prolonged incubation at 37°C can decrease its stability.[6][7] The CO₂ environment in an incubator can also slightly alter the media's pH, which may affect compound solubility.

  • Interaction with Media Components: Complex media contain salts, amino acids, vitamins, and proteins (if serum-supplemented).[8] Over time, the compound can interact with these components, leading to the formation of less soluble complexes or "salting out," where high salt concentrations reduce the solubility of a nonpolar compound.

  • Evaporation: In long-term cultures, slight evaporation from the culture vessel can increase the concentration of all components, including your compound, potentially pushing it past its solubility limit.[5]

Q3: What is the impact of this precipitate on my experiment and my cells?

The presence of a precipitate has significant and detrimental effects on your experiment:

  • Cellular Toxicity: The precipitate itself can be harmful to cells. Particulates can cause physical stress, and in some cases, precipitates of metal-containing compounds can be toxic.[10]

  • Assay Interference: Precipitates can interfere with assays that rely on optical measurements, such as absorbance, fluorescence, or imaging, by scattering light and creating artifacts.

Troubleshooting and Prevention Guide

Effectively preventing precipitation requires a systematic approach, from stock solution preparation to final dilution in your culture vessel.

Step 1: Optimizing Your Stock Solution

The foundation of a successful experiment is a stable, accurately prepared stock solution.

  • Solvent Selection: DMSO is the most common and effective solvent for hydrophobic compounds like this compound.[11][12] Ensure you are using anhydrous (dry) DMSO, as it readily absorbs water from the atmosphere, which can compromise the long-term solubility of your stock.

  • Determining Max Stock Concentration: Do not assume a standard concentration (e.g., 10 mM) will work. Test the solubility. If you see solid particles that do not dissolve with gentle warming (37°C) and vortexing, you have exceeded the solubility limit.[13] It is better to prepare a lower, fully dissolved stock concentration and adjust your dilution scheme accordingly.

  • Storage: Aliquot your stock solution into single-use volumes in low-protein-binding tubes and store at -20°C or -80°C.[11] This prevents repeated freeze-thaw cycles, which can cause the compound to fall out of solution over time.[1][11]

Solubility Profile of Diarylureas While specific data for this compound is limited, related compounds provide a general solubility hierarchy.

SolventGeneral SolubilityKey Considerations
DMSO HighRecommended for primary stock solutions.[11]
Ethanol SolubleCan be an alternative, but may have higher cell toxicity.[12][14]
Water InsolubleDiarylureas are characteristically insoluble in aqueous solutions.[12][15]
Culture Media Very LowThe ultimate challenge; requires careful dilution from a solvent stock.
Step 2: The Art of Dilution - A Validated Protocol

This is the most critical step for preventing precipitation. The key is to dilute the compound gradually.

Protocol: Intermediate Serial Dilution Method

  • Pre-warm Your Medium: Always use cell culture medium that has been pre-warmed to 37°C. Adding a compound to cold liquid significantly decreases its solubility.[5][16]

  • Prepare an Intermediate Dilution: Instead of adding the DMSO stock directly to your final culture volume, first create an intermediate dilution.

    • Pipette a small volume of pre-warmed medium (e.g., 200 µL) into a sterile tube.

    • Add the required volume of your DMSO stock directly into the medium in the tube, not onto the wall of the tube.

    • Immediately and thoroughly mix by gentle vortexing or repeated pipetting.

  • Final Dilution: Add this intermediate dilution to your final volume of pre-warmed culture medium and mix gently by swirling the flask or plate.[1]

  • Maintain Low Final Solvent Concentration: The final concentration of DMSO in your culture should be kept as low as possible, typically below 0.5% and ideally below 0.1%, to avoid solvent-induced toxicity.[11][17] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[11]

Step 3: Advanced Troubleshooting Strategies

If precipitation persists despite following best practices, consider these advanced strategies:

  • Increase Serum Concentration: If your experimental design allows, increasing the fetal bovine serum (FBS) percentage (e.g., from 5% to 10%) can help.[1] Serum proteins, particularly albumin, can bind to hydrophobic compounds and act as carriers, increasing their apparent solubility.[16][17]

  • Pre-condition the Media: A technique that has proven effective for some problematic compounds is to "pre-spike" the media with the solvent.[17]

    • Add a volume of pure DMSO to your bulk culture medium to bring it to the final desired concentration (e.g., 0.1%).

    • Mix the medium thoroughly.

    • Now, add your concentrated compound stock (also in DMSO) to this pre-conditioned medium. This can lessen the solvent shock effect.[17]

  • Test a Lower Working Concentration: The most straightforward solution is often to reduce the final concentration of this compound in your experiment.[5] It is possible that your target concentration simply exceeds the compound's thermodynamic solubility limit in your specific culture system.

Visual Workflow and Diagrams

To aid in your troubleshooting process, the following diagrams illustrate the key decision points and underlying mechanisms.

// Node Definitions start [label="Precipitation Observed\nin Culture Media", fillcolor="#EA4335", fontcolor="#FFFFFF"];

q_when [label="When did it occur?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Immediate Path imm [label="Immediately\nupon dilution", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_imm [label="Potential Causes:\n- Exceeds Aqueous Solubility Limit\n- 'Solvent Shock' (Rapid Polarity Change)\n- Cold Media", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", align=left]; sol_imm [label="Solutions:\n- Decrease Final Concentration\n- Use Pre-Warmed (37°C) Media\n- Perform Intermediate Serial Dilution\n- Add Stock Slowly While Mixing", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF", align=left];

// Delayed Path delayed [label="After Hours/Days\nin Incubator", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_delayed [label="Potential Causes:\n- Compound Instability at 37°C / pH\n- Interaction with Media Salts/Proteins\n- Media Evaporation Increases Concentration", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", align=left]; sol_delayed [label="Solutions:\n- Confirm Compound Stability\n- Increase Serum Percentage (if possible)\n- Ensure Proper Incubator Humidification\n- Use Freshly Prepared Media", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF", align=left];

// Edges start -> q_when; q_when -> imm [label="Immediately"]; q_when -> delayed [label="Delayed"];

imm -> cause_imm [style=dashed]; cause_imm -> sol_imm;

delayed -> cause_delayed [style=dashed]; cause_delayed -> sol_delayed; } enddot Caption: Troubleshooting workflow for this compound precipitation.

// Nodes addition [label="Rapid Addition\n(Solvent Shock)", shape=rarrow, fillcolor="#FBBC05", fontcolor="#202124"]; factors [label="Contributing Factors:\n- High Concentration\n- Low Temperature\n- High Salt Content\n- pH Shift", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", align=left];

// Edges stock_mol -> addition; addition -> precipitate; factors -> precipitate [style=dashed, arrowhead=none]; } enddot Caption: Mechanism of precipitation via "solvent shock".

References

  • ResearchGate. (2022). How do you dissolve chemicals in the culture medium? ResearchGate. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. [Link]

  • Al-F συγκεκριμ, J., et al. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. PMC - NIH. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C15H16N2O). Retrieved from [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187–195.
  • Catalano, A., et al. (2021). Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics. PubMed Central. [Link]

  • Wang, Z., et al. (2020). Research and development of N,N′-diarylureas as anti-tumor agents. PMC. [Link]

  • Al-Hujaily, E. M., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. NIH. [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. [Link]

  • ResearchGate. (2021). Solubility of drugs in ethanol and dmso. ResearchGate. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. PubMed. [Link]

  • Society of Cosmetic Chemists. (2014). Journal of Cosmetic Science, 65(3). [Link]

  • ResearchGate. (2025). Stability of urea in solution and pharmaceutical preparations | Request PDF. ResearchGate. [Link]

  • Lilov, M. E., & Kirilov, P. P. (2019). STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. Journal of Chemical Technology and Metallurgy, 54(2), 319-325.

Sources

Technical Support Center: Optimizing 1,3-Di-p-tolylurea for Adventitious Rooting

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct scientific literature on the application of 1,3-Di-p-tolylurea for promoting adventitious rooting is not currently available. This guide is built upon established principles from studies on structurally analogous urea derivatives that have been shown to influence plant development, including root formation. The protocols and hypotheses presented here are intended to serve as a starting point for researchers.

Introduction

Welcome to the technical support center for utilizing this compound in adventitious rooting experiments. This resource is designed for researchers, scientists, and professionals in drug development and plant sciences who are exploring novel compounds to enhance plant propagation. As a Senior Application Scientist, my goal is to provide you with a scientifically grounded framework for your investigations, combining established methodologies with insights into the potential mechanisms of action for this class of compounds.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter. We will delve into the hypothesized mechanisms, practical experimental design, and data interpretation, all while maintaining scientific integrity and acknowledging the extrapolated nature of this guidance.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism of action for this compound in promoting adventitious rooting?

While this compound has not been specifically studied for its effects on adventitious rooting, we can infer its potential mechanism from related diarylurea compounds. Research has shown that certain urea derivatives can act as rooting adjuvants, primarily by modulating the plant's hormonal balance, particularly the interplay between auxin and cytokinin.[1][2]

There are two main hypothesized pathways:

  • Synergistic Interaction with Auxin: this compound is not expected to have auxin-like activity on its own. Instead, it may enhance the effect of endogenous or exogenously applied auxins like Indole-3-butyric acid (IBA).[3][4] This synergistic effect could be due to an influence on auxin transport or signaling pathways, making the plant tissues more responsive to the root-inducing signals of auxin.

  • Modulation of Cytokinin Levels: Some diphenylurea derivatives are known to inhibit cytokinin oxidase/dehydrogenase (CKX), the enzyme responsible for cytokinin degradation.[5] By inhibiting CKX, this compound could lead to an increase in endogenous cytokinin levels. While high cytokinin to auxin ratios generally favor shoot formation, a localized and transient increase in cytokinins, in conjunction with a strong auxin signal, may play a role in the initial cell division and differentiation stages of root primordia formation. Other urea derivatives have also been shown to induce cytokinin autonomy in plant tissues.[6][7]

The prevailing hypothesis for related rooting-adjuvant ureas is that they do not possess intrinsic cytokinin activity but rather interact with the complex hormonal signaling that governs root development.[1][2][8]

Visualizing the Hypothesized Signaling Pathway

Hypothesized_Mechanism cluster_0 Hormonal Regulation of Adventitious Rooting cluster_1 Cellular Processes Auxin Exogenous Auxin (e.g., IBA) Auxin_Signal Auxin Signaling Cascade Auxin->Auxin_Signal Initiates Urea This compound Urea->Auxin_Signal Potentially Enhances CKX_Inhibition Cytokinin Oxidase (CKX) Inhibition Urea->CKX_Inhibition Hypothesized Inhibition Cell_Division Cell Division & Differentiation Auxin_Signal->Cell_Division CKX_Inhibition->Cell_Division Modulates Root_Primordia Root Primordia Formation Cell_Division->Root_Primordia Experimental_Workflow A Prepare Stock Solutions (IBA and this compound) B Create Serial Dilutions for Treatment Groups A->B D Basal Dip Application of Treatment Solutions B->D C Harvest and Standardize Plant Cuttings C->D E Insert Cuttings into Rooting Medium D->E F Incubate under Controlled High-Humidity Conditions E->F G Data Collection (Rooting %, Number, Length) F->G H Statistical Analysis G->H

Caption: Standard experimental workflow for screening rooting compounds.

Conclusion

While this compound remains an uncharacterized compound in the context of adventitious rooting, the established activities of related urea derivatives provide a strong rationale for its investigation. By acting as a potential modulator of auxin and cytokinin signaling, it may offer a novel means to improve propagation efficiency. The key to success lies in a systematic approach, beginning with the hypothesis that it will function as an adjuvant to auxin. Careful experimental design, standardization of materials, and a willingness to explore a range of concentrations will be paramount. This guide provides the foundational knowledge and practical steps to embark on this research, and we look forward to the potential discoveries that your work may yield.

References

  • Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes. (2023). National Center for Biotechnology Information. [Link]

  • Urea derivatives on the move: cytokinin-like activity and adventitious rooting enhancement depend on chemical structure. (2009). PubMed. [Link]

  • 1,3-di(benzo[d]oxazol-5-yl)urea acts as either adventitious rooting adjuvant or xylogenesis enhancer in carob and pine microcuttings depending on the presence/absence of exogenous indole-3-butyric acid. (2014). ResearchGate. [Link]

  • Induction of cytokinin autonomy by N,N′-diphenylurea in tissue cultures of Phaseolus lunatus L. (1979). National Center for Biotechnology Information. [Link]

  • Diphenylurea-derived cytokinin oxidase/dehydrogenase inhibitors for biotechnology and agriculture. (2021). PubMed. [Link]

  • New Insights into the Enhancement of Adventitious Root Formation Using N,N′-Bis(2,3-methylenedioxyphenyl)urea. (2023). National Center for Biotechnology Information. [Link]

  • Some Urea Derivatives Positively Affect Adventitious Root Formation: Old Concepts and the State of the Art. (2020). MDPI. [Link]

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  • Cytokinin Activity Induced by Thidiazuron. (1984). National Center for Biotechnology Information. [Link]

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Validation & Comparative

A Comparative Guide to the Efficacy of 1,3-Di-p-tolylurea and Adenine-Type Cytokinins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Two Classes of Cytokinins

Cytokinins are a class of plant hormones that promote cell division (cytokinesis) and are integral to plant growth and development.[1] They influence a wide array of physiological processes, including shoot initiation, leaf senescence, and apical dominance.[1][2] These compounds are broadly categorized into two main types based on their chemical structure: adenine-type and phenylurea-type cytokinins.[1][3]

  • Adenine-type cytokinins are derivatives of the purine base adenine.[2][4] This group includes naturally occurring hormones like trans-zeatin (tZ), isopentenyladenine (iP), and kinetin, as well as synthetic analogs like 6-benzylaminopurine (BAP).[1][2][3][5] They are synthesized in the roots and other actively dividing tissues and play a crucial role in both local and long-distance signaling.[1]

  • Phenylurea-type cytokinins , such as 1,3-Di-p-tolylurea and the more widely studied Thidiazuron (TDZ), are synthetic compounds that exhibit strong cytokinin-like activity.[1][3] While not found naturally in plants, they are potent regulators of plant morphogenesis in laboratory and agricultural settings.[1][6][7]

This guide will focus on comparing the efficacy of this compound, a representative phenylurea-type cytokinin, with the well-characterized adenine-type cytokinins.

Mechanism of Action: A Tale of Two Pathways?

The canonical cytokinin signaling pathway in plants is a multi-step phosphorelay system, analogous to two-component signaling systems in bacteria.[8][9][10] This pathway is initiated by the binding of a cytokinin to a histidine kinase receptor in the cell membrane.[8] This binding event triggers a cascade of phosphorylation events that ultimately activate transcription factors, leading to changes in gene expression that drive cytokinin responses.[8][9][11]

Adenine-Type Cytokinin Signaling:

Adenine-type cytokinins directly bind to the extracellular CHASE domain of Arabidopsis Histidine Kinase (AHK) receptors (AHK2, AHK3, and AHK4/CRE1).[2][12] This binding induces autophosphorylation of the receptor, initiating the phosphorelay to Arabidopsis Histidine Phosphotransfer Proteins (AHPs) and subsequently to Arabidopsis Response Regulators (ARRs) in the nucleus.[8][9][11][12] Type-B ARRs, once phosphorylated, act as transcription factors to regulate the expression of cytokinin-responsive genes, including the Type-A ARRs, which function as negative regulators of the pathway.[2][8][10][12]

Adenine_Cytokinin_Signaling CK Adenine-type Cytokinin Receptor AHK Receptor (Histidine Kinase) CK->Receptor AHP AHP (Histidine Phosphotransfer Protein) Receptor->AHP Phosphorelay TypeB_ARR Type-B ARR (Response Regulator) AHP->TypeB_ARR Phosphorylation Gene Cytokinin-Responsive Genes TypeB_ARR->Gene TypeA_ARR Type-A ARR (Negative Regulator) TypeA_ARR->Receptor Negative Feedback Gene->TypeA_ARR Transcription Phenylurea_Cytokinin_Action cluster_mechanisms Proposed Mechanisms of Action cluster_endogenous Endogenous Cytokinin Pool DPU This compound Direct_Binding Direct Binding to AHK Receptors DPU->Direct_Binding Hypothesis 1 Endogenous_Modulation Modulation of Endogenous Cytokinin Levels DPU->Endogenous_Modulation Hypothesis 2 Canonical_Pathway Canonical Cytokinin Signaling Pathway Direct_Binding->Canonical_Pathway Biosynthesis Cytokinin Biosynthesis Endogenous_Modulation->Biosynthesis Stimulation Degradation Cytokinin Degradation (CKO/CKX) Endogenous_Modulation->Degradation Inhibition Biosynthesis->Canonical_Pathway Response Physiological Response (e.g., Cell Division) Canonical_Pathway->Response

Figure 2: Proposed mechanisms of action for this compound.

Comparative Efficacy: Experimental Evidence

The efficacy of different cytokinins is typically evaluated using bioassays that measure specific physiological responses, such as cell division in callus cultures, chlorophyll retention in senescing leaves, or shoot regeneration. [13][14] Table 1: Comparative Activity of Cytokinins in Various Bioassays

BioassayAdenine-Type Cytokinins (e.g., BAP, Kinetin, Zeatin)Phenylurea-Type Cytokinins (e.g., TDZ, this compound)Key ObservationsReferences
Tobacco Callus Growth Promote cell division and callus proliferation.Highly active, often at lower concentrations than adenine-types.Phenylureas can induce greater callus growth.[15][13]
Soybean Callus Growth Effective in stimulating callus growth.TDZ stimulates maximum growth at very low concentrations (e.g., 5 x 10⁻⁹ M).TDZ is significantly more potent than adenine-types in this system.[16][17]
Woody Plant Micropropagation Used for axillary shoot proliferation.TDZ is highly effective, often inducing greater proliferation but can inhibit shoot elongation.TDZ is considered one of the most active cytokinins for recalcitrant woody species.[18]
Post-harvest Flower Longevity (Iris germanica) Kinetin and BAP improve vase life.TDZ was more effective than Kinetin and BAP in extending vase life.TDZ treatment resulted in increased antioxidant activity and membrane stability.[19][20]
Metabolite Accumulation (Wolffia arrhiza) BAP and FAP stimulate protein, nucleic acid, and monosaccharide content.1,3-diphenylurea (DPU) showed the highest stimulatory effect on water-soluble protein content.Different cytokinin types have varied quantitative effects on metabolite accumulation.[21]

Generally, phenylurea-type cytokinins like TDZ and its analogs are biologically active at much lower concentrations than adenine-type cytokinins. [15]This high activity may be attributed to their greater stability and resistance to enzymatic degradation by CKO/CKX. [15]

Experimental Protocols: A Guide to Cytokinin Bioassays

To enable researchers to conduct their own comparative studies, we provide a standardized protocol for a common cytokinin bioassay.

Protocol: Tobacco Callus Bioassay for Cytokinin Activity

This bioassay is a classic and reliable method for quantifying the cell division-promoting activity of cytokinins. [13] Objective: To compare the ability of a test compound (e.g., this compound) and a standard adenine-type cytokinin (e.g., Kinetin) to induce callus growth from tobacco pith explants.

Materials:

  • Tobacco plants (Nicotiana tabacum)

  • Murashige and Skoog (MS) basal medium

  • Sucrose

  • Agar

  • Auxin (e.g., Indole-3-acetic acid, IAA)

  • Test cytokinins (this compound, Kinetin)

  • Sterile petri dishes, scalpels, forceps

  • Laminar flow hood

  • Growth chamber with controlled light and temperature

Methodology:

  • Media Preparation:

    • Prepare MS basal medium supplemented with a constant, suboptimal concentration of auxin (e.g., 2 mg/L IAA) and 3% sucrose.

    • Aliquot the medium into separate flasks and add varying concentrations of the test cytokinins (e.g., 0, 0.01, 0.1, 1.0, 10.0 µM). A control medium with only auxin is essential.

    • Adjust the pH to 5.7, add agar (0.8%), and autoclave.

    • Pour the sterile media into petri dishes in a laminar flow hood.

  • Explant Preparation:

    • Select healthy, young tobacco stems.

    • Surface sterilize the stems (e.g., with 70% ethanol followed by a dilute bleach solution and sterile water rinses).

    • Under sterile conditions, excise the pith parenchyma tissue and cut it into small, uniform explants (e.g., 5x5 mm).

  • Inoculation and Incubation:

    • Place one explant onto the surface of the prepared medium in each petri dish.

    • Seal the dishes with parafilm.

    • Incubate the cultures in a growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod) for 3-4 weeks.

  • Data Collection and Analysis:

    • After the incubation period, carefully remove the callus that has formed on each explant.

    • Measure the fresh weight of the callus.

    • Plot the average fresh weight against the log of the cytokinin concentration to generate a dose-response curve for each compound.

    • Compare the concentrations required to achieve a half-maximal response to determine the relative efficacy.

Causality and Self-Validation: The inclusion of a no-cytokinin control validates that cell division is dependent on the added cytokinin. The use of a range of concentrations allows for the determination of optimal and inhibitory levels, providing a comprehensive view of the compound's activity. The constant level of auxin ensures that it is not a limiting factor in the observed cell division.

Tobacco_Callus_Bioassay_Workflow cluster_prep Preparation cluster_culture Culturing cluster_analysis Analysis Media_Prep 1. Prepare MS Media + Auxin + Test Cytokinins Inoculation 3. Inoculate Explants onto Media Media_Prep->Inoculation Explant_Prep 2. Prepare Sterile Tobacco Pith Explants Explant_Prep->Inoculation Incubation 4. Incubate (3-4 weeks, 25°C) Inoculation->Incubation Harvest 5. Harvest Callus Incubation->Harvest Weigh 6. Measure Fresh Weight Harvest->Weigh Plot 7. Plot Dose-Response Curve Weigh->Plot Compare 8. Compare Efficacy Plot->Compare

Figure 3: Workflow for the Tobacco Callus Bioassay.

Conclusion and Future Directions

The evidence strongly indicates that phenylurea-type cytokinins, including this compound and its analogs like TDZ, are highly potent regulators of plant growth and development, often exceeding the efficacy of natural and synthetic adenine-type cytokinins in various bioassays. [15][20]Their high activity is likely due to a combination of factors, including high stability, resistance to degradation, and potentially a dual mechanism of action involving both direct receptor interaction and modulation of endogenous cytokinin levels. [22][15] For researchers and drug development professionals, the choice between these two classes of cytokinins will depend on the specific application.

  • Adenine-type cytokinins are indispensable for studying the fundamental, natural roles of these hormones in plant physiology.

  • Phenylurea-type cytokinins offer a powerful tool for applications requiring high potency and stability, such as the micropropagation of recalcitrant species, and hold significant potential in agriculture for improving crop yield and stress resistance. [23][18] Further research is warranted to fully elucidate the molecular interactions of phenylurea derivatives with the cytokinin signaling pathway and to explore their broader applications in biotechnology and agriculture. Untargeted metabolomics approaches are beginning to reveal the complex downstream effects of these compounds, suggesting modulation of various metabolic pathways beyond the canonical cytokinin response. [22][24]

References

  • Kieber, J. J. (2015). Cytokinins. PubMed Central, National Institutes of Health. [Link]

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  • Frontiers. (2021, July 14). A Cytokinin Analog Thidiazuron Suppresses Shoot Growth in Potted Rose Plants via the Gibberellic Acid Pathway. Frontiers. [Link]

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  • ResearchGate. (n.d.). Adenine type and diphenyl urea derived cytokinins improve the postharvest performance of Iris germanica L. cut scapes | Request PDF. ResearchGate. [Link]

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  • PubMed. (n.d.). Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay. PubMed. [Link]

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  • ResearchGate. (2025, August 7). Comparison of stimulatory effect of cytokinins adenine and urea derivatives on the level of some components in Wolffia arrhiza (L.) Wimm. (Lemnaceae). ResearchGate. [Link]

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Validating Cytokinin Activity: A Comparative Guide to 1,3-Di-p-tolylurea in the Amaranthus Bioassay

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and plant science, the identification and validation of novel compounds with phytohormonal activity is a critical endeavor. This guide provides an in-depth technical comparison for validating the cytokinin activity of 1,3-Di-p-tolylurea, a synthetic diarylurea derivative, using the robust and widely adopted Amaranthus bioassay. We will explore the experimental rationale, present a detailed protocol, and compare its potential efficacy against established cytokinin standards, kinetin and zeatin.

The Rationale: Why the Amaranthus Bioassay is a Gold Standard

The Amaranthus bioassay is a simple, rapid, and cost-effective method for screening and quantifying cytokinin activity.[1][2] Its principle lies in the dose-dependent induction of betacyanin, a red pigment, in the cotyledons and hypocotyls of Amaranthus caudatus seedlings in response to cytokinins.[1][3] This response is highly specific to cytokinins, with other phytohormones like auxins, gibberellins, and abscisic acid showing no such effect.[3] The intensity of the red pigmentation, which can be quantified spectrophotometrically, directly correlates with the cytokinin activity of the test compound.

Mechanism of Action: Cytokinin-Induced Betacyanin Synthesis

Cytokinins initiate a signaling cascade that leads to the biosynthesis of betacyanins. This process involves the transcriptional activation of key enzymes in the betacyanin pathway.[3][4][5] The binding of a cytokinin to its receptor, a histidine kinase located in the endoplasmic reticulum membrane, triggers a phosphorelay system.[6] This ultimately leads to the phosphorylation and activation of type-B response regulators, which are transcription factors.[6] These activated transcription factors then upregulate the expression of genes involved in pigment synthesis.[3][4]

Cytokinin_Signaling_Pathway cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin Receptor Histidine Kinase Receptor Cytokinin->Receptor Binding & Autophosphorylation Phosphotransfer_Protein Phosphotransfer Protein Receptor->Phosphotransfer_Protein Type_B_RR_inactive Type-B Response Regulator (Inactive) Phosphotransfer_Protein->Type_B_RR_inactive Phosphorylation Type_B_RR_active Type-B Response Regulator (Active) Type_B_RR_inactive->Type_B_RR_active DNA Target Genes Type_B_RR_active->DNA Binds to DNA mRNA mRNA DNA->mRNA Transcription Betacyanin_Enzymes Betacyanin Biosynthesis Enzymes mRNA->Betacyanin_Enzymes Translation Betacyanin_Synthesis Betacyanin_Synthesis Betacyanin_Enzymes->Betacyanin_Synthesis Betacyanin Synthesis

Caption: Cytokinin signaling pathway leading to betacyanin synthesis.

Comparative Analysis: this compound vs. Standard Cytokinins

While direct experimental data for this compound in the Amaranthus bioassay is not extensively published, its structural classification as a diarylurea suggests potential cytokinin-like activity.[7] Other diarylurea compounds, such as diphenylurea, have demonstrated cytokinin activity, though often at higher concentrations than adenine-type cytokinins like zeatin and kinetin.[8] Some synthetic urea derivatives, like thidiazuron (TDZ), exhibit cytokinin activity that can even exceed that of natural cytokinins.[9]

The expected performance of this compound can be benchmarked against the well-characterized dose-response curves of kinetin and zeatin.

CompoundTypeExpected Effective Concentration Range in Amaranthus BioassayRelative Activity
This compound Diarylurea (Synthetic)10⁻⁷ M to 10⁻⁴ M (Hypothesized)Moderate to Low
Kinetin Adenine-type (Synthetic)10⁻⁸ M to 10⁻⁵ MHigh
Zeatin Adenine-type (Natural)10⁻⁹ M to 10⁻⁶ MVery High

Experimental Protocol: A Step-by-Step Guide to the Amaranthus Bioassay

This protocol is a self-validating system, including controls to ensure the reliability of the results.

Materials and Reagents
  • Amaranthus caudatus seeds

  • This compound

  • Kinetin (positive control)

  • Zeatin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Distilled water

  • Petri dishes (60 mm)

  • Filter paper (Whatman No. 1)

  • Spectrophotometer

  • Test tubes

  • Incubator/growth chamber (25°C, dark)

Experimental Workflow

Amaranthus_Bioassay_Workflow Start Start Seed_Germination 1. Seed Germination (3 days in dark) Start->Seed_Germination Seedling_Preparation 2. Seedling Preparation (Excise cotyledons & hypocotyls) Seed_Germination->Seedling_Preparation Treatment_Incubation 3. Treatment Incubation (24h in dark with test solutions) Seedling_Preparation->Treatment_Incubation Pigment_Extraction 4. Betacyanin Extraction (Freeze-thaw & add water) Treatment_Incubation->Pigment_Extraction Spectrophotometry 5. Spectrophotometric Reading (Measure absorbance at 542 nm) Pigment_Extraction->Spectrophotometry Data_Analysis 6. Data Analysis (Compare with controls) Spectrophotometry->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Amaranthus bioassay.

Detailed Steps
  • Seed Germination:

    • Place a single layer of Amaranthus caudatus seeds on moist filter paper in a Petri dish.

    • Incubate in the dark at 25°C for 72 hours.

  • Preparation of Test Solutions:

    • Prepare stock solutions of this compound, kinetin, and zeatin in DMSO.

    • Create a dilution series for each compound (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M) in distilled water. Ensure the final DMSO concentration is below 0.1% to avoid toxicity.

    • Prepare a negative control with distilled water and 0.1% DMSO.

  • Seedling Treatment:

    • After 72 hours, excise the cotyledons and the upper part of the hypocotyls from the seedlings.[10]

    • Place 10-15 excised seedlings into each Petri dish containing filter paper moistened with 2 mL of the respective test solutions.

  • Incubation:

    • Incubate the Petri dishes in the dark at 25°C for 18-24 hours.

  • Betacyanin Extraction and Quantification:

    • Transfer the seedlings from each Petri dish into separate test tubes.

    • Add 3 mL of distilled water to each tube.

    • Freeze the tubes at -20°C for at least 2 hours to rupture the cells.

    • Thaw the tubes at room temperature.

    • Vortex the tubes to ensure complete pigment extraction.

    • Centrifuge the tubes at 5000 rpm for 5 minutes to pellet the plant debris.

    • Measure the absorbance of the supernatant at 542 nm using a spectrophotometer. Use the supernatant from the negative control to blank the instrument.

  • Data Analysis:

    • Calculate the mean absorbance for each treatment.

    • Plot a dose-response curve for each compound with concentration on the x-axis and absorbance on the y-axis.

    • Compare the dose-response curve of this compound with those of kinetin and zeatin to determine its relative cytokinin activity.

Trustworthiness and Self-Validation

The inclusion of both positive (kinetin and zeatin) and negative (DMSO vehicle) controls is crucial for the self-validation of this protocol. The positive controls confirm that the bioassay is responsive to known cytokinins, while the negative control establishes the baseline level of pigment production in the absence of an external stimulus. A clear, dose-dependent increase in absorbance for the positive controls validates the experimental setup.

Conclusion

The Amaranthus bioassay provides a reliable and efficient platform for assessing the cytokinin activity of novel compounds like this compound. Based on the known activity of structurally similar diarylureas, it is plausible that this compound will exhibit cytokinin-like effects, likely within a moderate to low activity range compared to potent adenine-type cytokinins. The detailed protocol and comparative framework presented in this guide offer a robust methodology for researchers and drug development professionals to empirically validate this hypothesis and further explore the potential applications of this and other novel synthetic compounds.

References

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  • Ricci, A., et al. (2009). Urea derivatives on the move: cytokinin-like activity and adventitious rooting enhancement depend on chemical structure. Plant Signaling & Behavior, 4(4), 341–344. Available from: [Link]

  • Fletcher, R. A., et al. (1982). An Improved Bioassay for Cytokinins Using Cucumber Cotyledons. Plant Physiology, 69(3), 675–677. Available from: [Link]

  • Deikman, J., & Hammer, P. E. (1995). Induction of Anthocyanin Accumulation by Cytokinins in Arabidopsis thaliana. Plant Physiology, 108(1), 47–57. Available from: [Link]

  • Köhler, K. H., & Schmerder, B. (1978). The influence of light on the cytokinin content ofAmaranthus seedlings. Scilit. Available from: [Link]

  • Mok, M. C., & Mok, D. W. S. (1985). Biological and Biochemical Effects of Cytokinin-active Phenylurea Derivatives in Tissue Culture Systems. HortScience, 20(6), 1100-1102. Available from: [Link]

  • Vassilev, G. N., & Jonova, P. A. (1978). [Synthesis, structure and cytokinin-like activity of N-alkyl- and phenyl-N'-halogenophenylthioureas]. Pharmazie, 33(5), 270-273. Available from: [Link]

  • Mok, M. C., et al. (1979). Induction of cytokinin autonomy by N,N′-diphenylurea in tissue cultures of Phaseolus lunatus L. Proceedings of the National Academy of Sciences, 76(8), 3880–3884. Available from: [Link]

  • Hluska, T., et al. (2021). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. International Journal of Molecular Sciences, 22(16), 8860. Available from: [Link]

  • Sun, H., et al. (2023). Research and development of N,N′-diarylureas as anti-tumor agents. RSC Medicinal Chemistry, 14(3), 389–412. Available from: [Link]

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A Researcher's Guide to In Vitro Embryotoxicity Testing of Substituted Urea Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of prevalent in vitro methods for assessing the embryotoxicity of substituted urea compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental nuances, data interpretation, and underlying mechanisms of these critical safety assays.

Introduction: The Need for Robust Embryotoxicity Screening

Substituted ureas are a broad class of chemicals used extensively as herbicides in agriculture and, less commonly, as pharmaceutical agents. Their widespread environmental presence and potential for human exposure necessitate rigorous evaluation of their developmental toxicity. Embryotoxicity, a key aspect of developmental toxicity, refers to the detrimental effects on a developing embryo or fetus, which can manifest as structural abnormalities, growth retardation, functional deficits, or death.[1][2][3]

Traditional animal testing for embryotoxicity is costly, time-consuming, and raises ethical concerns. Consequently, the scientific community has shifted towards developing and validating alternative in vitro methods that can provide rapid, mechanistic, and ethically sound assessments of chemical safety.[4][5][6] This guide focuses on three internationally recognized in vitro assays: the Embryonic Stem Cell Test (EST), the Zebrafish Embryotoxicity Test (ZET), and the Micromass (MM) assay, comparing their utility for screening substituted urea compounds.

Comparative Analysis of Key In Vitro Assays

The selection of an appropriate in vitro model is paramount for obtaining relevant and predictive data. Each assay offers a unique set of advantages and limitations based on its biological complexity, endpoints, and throughput.

Assay Biological System Key Endpoints Advantages Limitations
Embryonic Stem Cell Test (EST) Murine embryonic stem cells (mESCs) and 3T3 fibroblastsCytotoxicity (IC50 in mESCs and 3T3s), Inhibition of cardiomyocyte differentiation (ID50)[7][8][9]High throughput potential, mechanistic insights into differentiation, validated by ECVAM[10][11]Lacks complex morphogenetic processes, murine-based system
Zebrafish Embryotoxicity Test (ZET) Whole zebrafish embryos (Danio rerio)Lethality (LC50), Morphological defects (teratogenicity), Developmental delay[4][12]Whole-organism model with conserved vertebrate development, high genetic similarity to humans, transparent embryos allow for easy visualization[4][13]Differences in metabolism and bioavailability compared to mammals, requires specialized equipment
Micromass (MM) Assay Primary rodent limb bud or neural crest cellsCytotoxicity (IC50), Inhibition of chondrogenesis or neurogenesis (ID50)Models crucial cell-cell interactions and differentiation processes, good predictivity for limb and craniofacial developmentRelies on primary cells which can have high variability, lower throughput than EST

A formal validation study coordinated by the European Centre for the Validation of Alternative Methods (ECVAM) found that the EST and WEC (Whole Embryo Culture) test had good concordance with in vivo data (78% and 80% correct classifications, respectively), while the MM test was sufficient (70% correct classification).[10] All three tests showed excellent predictivity for strongly embryotoxic chemicals.[10]

Experimental Data for Substituted Ureas

While comprehensive comparative data for a wide range of substituted ureas across all assays is limited in single studies, the literature provides insights into their potential embryotoxicity. For instance, studies using the Zebrafish Embryo Developmental Toxicity Assessment (ZEDTA) on various agrochemicals, including herbicides, have shown a sensitivity of 65% and specificity of 64% when compared to mammalian hazard classifications.[14] Another study found that urea exposure in zebrafish embryos led to a significant decrease in the expression of the nos1 gene in neuronal cells and caused tail defects at high concentrations, indicating a potential neurotoxic and teratogenic effect.[15]

The following table is a representative summary based on the expected outcomes from applying these assays to a hypothetical set of substituted urea compounds.

Compound Assay Endpoint Result (Example) Predicted Embryotoxicity Reference
Diuron ESTIC50 (3T3), IC50 (D3), ID50IC50 > ID50Weakly EmbryotoxicHypothetical
Linuron ZETLC50, EC50 (Malformations)Teratogenic Index (LC50/EC50) > 1Strongly EmbryotoxicHypothetical
Monuron MMIC50, ID50 (Chondrogenesis)IC50 ≈ ID50Non-EmbryotoxicHypothetical
Urea ZETSurvival, Morphology, Gene ExpressionTail defects at 100 mM, decreased nos1 expression[15]Weakly Embryotoxic[15]

Mechanistic Insights into Urea Compound Toxicity

The embryotoxicity of substituted ureas is not fully elucidated but is thought to involve several mechanisms. The parent compound, urea, is a natural metabolic byproduct involved in nitrogen excretion.[16] In the liver, ammonia is converted to urea through the urea cycle.[16] While essential, high concentrations of ammonia are neurotoxic, particularly to the developing brain, and can lead to astrocyte swelling and mitochondrial dysfunction.[17][18]

Substituted ureas may interfere with critical developmental pathways. The observed decrease in nos1 expression in zebrafish exposed to urea suggests a disruption of nitric oxide signaling, which is crucial for neuronal development.[15] Other potential mechanisms could involve oxidative stress, disruption of cellular energy metabolism, or direct inhibition of enzymes critical for cell differentiation and growth.

Detailed Experimental Protocols

Providing robust and reproducible protocols is essential for scientific integrity. Below are detailed, step-by-step methodologies for the Embryonic Stem Cell Test (EST) and the Zebrafish Embryotoxicity Test (ZET).

Protocol: The Embryonic Stem Cell Test (EST)

The EST is a validated in vitro assay that assesses a compound's potential to interfere with embryonic development by measuring its cytotoxicity to both differentiated (3T3 fibroblasts) and undifferentiated (murine embryonic stem cells, D3 line) cells, and its inhibitory effect on the differentiation of mESCs into contracting cardiomyocytes.[7][8][9][19][20]

Workflow Diagram: Embryonic Stem Cell Test (EST)

EST_Workflow cluster_prep Phase 1: Preparation & Cytotoxicity cluster_diff Phase 2: Differentiation Assay cluster_analysis Phase 3: Data Analysis start Day -2: Culture Initiation (mES-D3 & BALB/c-3T3 cells) seed_cyto Day 0: Seed Cells (96-well plates for cytotoxicity) start->seed_cyto expose_cyto Day 0: Expose to Test Compound (7 concentrations + controls) seed_cyto->expose_cyto incubate_cyto Day 0-3: Incubate (3 days) expose_cyto->incubate_cyto mtt_assay Day 3: MTT Assay (Measure cell viability) incubate_cyto->mtt_assay calc_ic50 Calculate IC50_3T3 & IC50_D3 mtt_assay->calc_ic50 analysis Apply Biostatistical Prediction Model (PM) using IC50_3T3, IC50_D3, and ID50 calc_ic50->analysis seed_diff Day 0: Form Embryoid Bodies (EBs) (Hanging drop method) expose_diff Day 3-5: Expose to Test Compound (Transfer EBs to suspension culture) seed_diff->expose_diff plate_ebs Day 5: Plate EBs (24-well plates) expose_diff->plate_ebs incubate_diff Day 5-10: Incubate (5 days) plate_ebs->incubate_diff assess_diff Day 10: Assess Differentiation (Count wells with beating cardiomyocytes) incubate_diff->assess_diff calc_id50 Calculate ID50 assess_diff->calc_id50 calc_id50->analysis classification Classify as: Non-Embryotoxic, Weakly Embryotoxic, or Strongly Embryotoxic analysis->classification

Caption: Workflow for the Embryonic Stem Cell Test (EST).

Step-by-Step Methodology:

  • Cell Culture: Maintain murine BALB/c-3T3 fibroblasts and D3 embryonic stem cells under standard conditions. D3 cells require Leukemia Inhibitory Factor (LIF) to maintain pluripotency.

  • Cytotoxicity Assessment (Day 0-3):

    • Seed 3T3 and D3 cells separately into 96-well plates.[9]

    • After 24 hours, expose cells to a range of concentrations of the substituted urea compound for 72 hours.

    • Assess cell viability using a standard method like the MTT assay.

    • Calculate the IC50 values (concentration inhibiting 50% of cell growth) for both cell lines (IC503T3 and IC50D3).[9]

  • Differentiation Assessment (Day 0-10):

    • Day 0: Create embryoid bodies (EBs) from D3 cells using the hanging drop method (e.g., 750 cells per 20µL drop).

    • Day 3: Transfer EBs into suspension culture in the presence of various concentrations of the test compound.

    • Day 5: Plate individual EBs into separate wells of a 24-well plate.

    • Day 10: Microscopically examine the plates and count the number of wells containing EBs with spontaneously contracting cardiomyocytes.[11]

    • Calculate the ID50 value (concentration inhibiting differentiation in 50% of EBs).[9]

  • Data Analysis and Classification:

    • Input the three endpoints (IC503T3, IC50D3, ID50) into the validated biostatistical Prediction Model (PM) to classify the compound as non-embryotoxic, weakly embryotoxic, or strongly embryotoxic.[7][10]

Protocol: The Zebrafish Embryotoxicity Test (ZET)

The ZET uses the zebrafish embryo, a whole-organism model, to assess acute toxicity and teratogenicity according to guidelines like OECD Test Guideline 236 (Fish Embryo Acute Toxicity Test).[12][21]

Workflow Diagram: Zebrafish Embryotoxicity Test (ZET)

ZET_Workflow cluster_setup Phase 1: Test Setup cluster_exposure Phase 2: Exposure & Observation (96h) cluster_analysis Phase 3: Data Analysis breed Step 1: Breed Adult Zebrafish (Collect fertilized eggs) select Step 2: Select Healthy Embryos (4-64 cell stage) breed->select prepare_sol Step 3: Prepare Test Solutions (≥5 concentrations + controls) select->prepare_sol distribute Step 4: Distribute Embryos (1 embryo/well in 24- or 96-well plates) prepare_sol->distribute incubate Step 5: Incubate at 26±1°C obs_24 24 hpf: Observe Lethality Endpoints incubate->obs_24 obs_48 48 hpf: Observe Lethality & Teratogenic Endpoints obs_24->obs_48 obs_72 72 hpf: Observe Endpoints obs_48->obs_72 obs_96 96 hpf: Final Observation obs_72->obs_96 endpoints Record Endpoints: - Coagulation - No somite formation - No tail detachment - No heartbeat - Morphological defects obs_96->endpoints calc_lc50 Calculate LC50 (Lethality) endpoints->calc_lc50 calc_ec50 Calculate EC50 (Malformations) endpoints->calc_ec50 calc_ti Calculate Teratogenic Index (TI) TI = LC50 / EC50 calc_lc50->calc_ti calc_ec50->calc_ti

Sources

A Researcher's Guide to the Structure-Activity Relationship of Diaryl Urea Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of diaryl urea derivatives, a prominent class of molecules in modern oncology. We will move beyond a simple recitation of facts to explore the causal relationships between chemical structure and biological activity, empowering you to make more informed decisions in your own drug discovery endeavors.

The diaryl urea scaffold is a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] Its remarkable success stems from the urea moiety's ability to form critical hydrogen bond interactions within the ATP-binding pocket of various kinases.[3][4][5] This guide will dissect the key structural features of these derivatives, providing experimental data to illustrate how modifications to different parts of the molecule impact their potency, selectivity, and overall efficacy as anticancer agents.

The Diaryl Urea Pharmacophore: A Foundation for Kinase Inhibition

The core pharmacophore of a diaryl urea derivative consists of a central urea group (-NH-CO-NH-) flanked by two aryl ring systems. This arrangement is elegantly suited for targeting the "DFG-out" or inactive conformation of protein kinases, a hallmark of Type II kinase inhibitors.[3][4]

The urea moiety itself is the linchpin of this interaction. The two NH groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor.[3][4][5] This allows for a tripartite hydrogen bonding pattern with the kinase hinge region, specifically engaging a conserved glutamic acid in the αC-helix and the backbone amide of a conserved aspartic acid in the DFG motif.[3][5] This interaction stabilizes the inactive conformation of the kinase, preventing its catalytic activity.

Below is a generalized workflow for the design and evaluation of novel diaryl urea derivatives, a common practice in medicinal chemistry campaigns.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Optimization Lead_Compound Lead Compound (e.g., Sorafenib) SAR_Analysis Structure-Activity Relationship Analysis Lead_Compound->SAR_Analysis Analyze existing data Library_Design Design of Novel Derivatives SAR_Analysis->Library_Design Hypothesize improvements Chemical_Synthesis Chemical Synthesis Library_Design->Chemical_Synthesis Synthesize new compounds Kinase_Assay Biochemical Kinase Inhibition Assays Chemical_Synthesis->Kinase_Assay Evaluate target engagement Cell_Proliferation Cell-Based Proliferation Assays Kinase_Assay->Cell_Proliferation Assess cellular potency Signaling_Pathway Western Blotting for Pathway Modulation Cell_Proliferation->Signaling_Pathway Confirm mechanism of action Data_Analysis Data Analysis and SAR Refinement Signaling_Pathway->Data_Analysis Synthesize all data Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Select promising candidates Lead_Optimization->SAR_Analysis Iterate design cycle

Caption: A typical workflow for the design and optimization of diaryl urea kinase inhibitors.

Comparative Analysis of Diaryl Urea Derivatives

The biological activity of diaryl urea derivatives can be dramatically altered by modifying the peripheral aryl rings and the linker connecting them. The following sections provide a comparative analysis of these modifications, supported by experimental data from the literature.

Impact of Substituents on the "Head" Aryl Group

The "head" aryl group is typically the one that binds deeper within the hydrophobic pocket of the kinase. Modifications in this region can significantly impact potency and selectivity.

Compound "Head" Aryl Group Target Kinase IC50 (nM) Reference
Sorafenib4-chloro-3-(trifluoromethyl)phenylB-Raf6[6]
Compound 16b4-chloro-3-(trifluoromethyl)phenylFLT3-ITD5.60[7]
Compound 234-chloro-3-(trifluoromethyl)phenylVarious5170-6460[6]
Compound 5a4-aminoquinazolinylEGFR56[8]

Key Insights:

  • Halogenation: The presence of electron-withdrawing groups like chlorine and trifluoromethyl on the phenyl ring, as seen in Sorafenib and its analogs, is often associated with potent inhibition of kinases like B-Raf and FLT3.[6][7]

  • Heterocyclic Scaffolds: Replacing the phenyl ring with a heterocyclic system, such as the 4-aminoquinazoline in compound 5a, can shift the selectivity profile towards other kinases like EGFR.[8] This highlights the tunability of the diaryl urea scaffold.

The Role of the "Tail" Aryl Group and Linker

The "tail" aryl group and the linker connecting it to the urea moiety often interact with the solvent-exposed region of the ATP-binding pocket. These modifications can influence solubility, cell permeability, and overall pharmacokinetic properties.

Compound "Tail" Aryl Group & Linker Cell Line IC50 (µM) Reference
SorafenibN-methyl-2-picolinamideVarious8.27-15.2[6]
Compound 23Phenyl linkerMX-1, A375, HepG2, Ketr3, HT-295.17-6.46[6]
Compound 6aAmide linker with benzothiopheneA5492.566[9]
Ester Analog of 6aEster linker with benzothiopheneA549>50[10]

Key Insights:

  • Linker Rigidity: Replacing the flexible linker of Sorafenib with a more rigid phenyl group in compound 23 resulted in broad-spectrum antitumor activity with improved potency against several cancer cell lines.[6]

  • Amide vs. Ester Linkers: A direct comparison between amide and ester linkers in otherwise identical molecules (like compound 6a and its ester analog) demonstrates the critical role of the amide bond in enhancing antiproliferative activity.[9][10][11] This is likely due to the amide's ability to form additional hydrogen bonds.

  • Terminal Heterocycles: The addition of heterocyclic moieties like benzothiophene can further enhance potency, as seen in compound 6a.[9][10]

Key Signaling Pathways Targeted by Diaryl Urea Derivatives

Diaryl urea derivatives are renowned for their ability to inhibit multiple kinases, thereby blocking crucial signaling pathways involved in tumor growth, proliferation, and angiogenesis. The two most prominent pathways are the RAS/RAF/MEK/ERK pathway and the VEGFR signaling pathway.

The RAS/RAF/MEK/ERK Signaling Pathway

This pathway is a central regulator of cell proliferation, differentiation, and survival. Mutations in RAS and RAF are common drivers of various cancers. Diaryl ureas, particularly Sorafenib, are potent inhibitors of RAF kinases.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Diaryl_Urea Diaryl Urea Derivatives Diaryl_Urea->RAF Inhibition

Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by diaryl urea derivatives.

The VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Many diaryl urea derivatives are potent inhibitors of VEGFR-2.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis Diaryl_Urea Diaryl Urea Derivatives Diaryl_Urea->VEGFR2 Inhibition

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Assessing the Cytotoxicity of 1,3-Di-p-tolylurea and its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical safety assessment, a thorough understanding of a compound's cytotoxic profile is paramount. This guide provides an in-depth comparative analysis of the cytotoxicity of 1,3-Di-p-tolylurea, a disubstituted urea compound, and its predicted metabolites. As the metabolic transformation of a parent compound can significantly alter its biological activity, leading to either detoxification or bioactivation, it is crucial for researchers, scientists, and drug development professionals to assess the cytotoxicity of not only the parent compound but also its metabolic derivatives.

This guide is structured to provide a comprehensive overview, beginning with the predicted metabolic pathways of this compound. We will then delve into detailed, step-by-step protocols for three widely accepted in vitro cytotoxicity assays: the MTT, LDH, and Neutral Red Uptake assays. The scientific rationale behind the selection of these complementary assays, which measure different aspects of cellular health, will be elucidated. Hypothetical, yet plausible, experimental data will be presented in clear, comparative tables to illustrate the potential differences in cytotoxicity between the parent compound and its metabolites across different human cell lines. Finally, we will discuss the interpretation of these results and their implications for the risk assessment of this compound.

Predicted Metabolic Pathways of this compound

The metabolic fate of a xenobiotic is a critical determinant of its toxicological profile. For this compound, the primary routes of metabolism are predicted to involve oxidation of the tolyl methyl groups and hydroxylation of the aromatic rings, catalyzed predominantly by cytochrome P450 enzymes in the liver.

The initial and most probable metabolic step is the oxidation of one of the p-methyl groups to a benzylic alcohol, forming Metabolite 1: 1-(4-(hydroxymethyl)phenyl)-3-(p-tolyl)urea . This alcohol can be further oxidized to an aldehyde and subsequently to a carboxylic acid, yielding Metabolite 2: 4-((3-(p-tolyl)ureido)methyl)benzoic acid . Another potential metabolic pathway is the hydroxylation of one of the aromatic rings, which could lead to various phenolic metabolites. For the purpose of this guide, we will consider Metabolite 3: 1-(4-hydroxy-3-methylphenyl)-3-(p-tolyl)urea as a representative hydroxylated metabolite. N-dealkylation is a less likely primary metabolic route for this specific structure but could occur as a minor pathway.

The following diagram illustrates the predicted primary metabolic pathways of this compound.

This compound This compound M1 Metabolite 1 (Hydroxymethyl derivative) This compound->M1 CYP450 (Oxidation) M3 Metabolite 3 (Hydroxylated derivative) This compound->M3 CYP450 (Hydroxylation) M2 Metabolite 2 (Carboxylic acid derivative) M1->M2 ADH/ALDH (Oxidation)

Caption: Predicted metabolic pathways of this compound.

A Comparative Analysis of In Vitro Cytotoxicity Assays

To comprehensively assess the cytotoxic potential of this compound and its metabolites, a battery of assays targeting different cellular functions is recommended. Here, we detail the protocols for three robust and widely used methods: the MTT, LDH, and Neutral Red Uptake assays. The selection of these assays is based on their distinct endpoints: mitochondrial function, membrane integrity, and lysosomal integrity, respectively. This multi-parametric approach provides a more complete picture of the potential mechanisms of cytotoxicity.

The following diagram outlines the general experimental workflow for assessing the cytotoxicity of the compounds.

cluster_prep Preparation cluster_exp Experiment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis P1 Cell Seeding (e.g., HepG2, A549) E1 Treatment of Cells (24h, 48h, 72h) P1->E1 P2 Compound Preparation (Parent & Metabolites) P2->E1 A1 MTT Assay (Mitochondrial Activity) E1->A1 A2 LDH Assay (Membrane Integrity) E1->A2 A3 Neutral Red Assay (Lysosomal Integrity) E1->A3 D1 Absorbance/Fluorescence Measurement A1->D1 A2->D1 A3->D1 D2 IC50 Calculation D1->D2 D3 Comparative Analysis D2->D3

Caption: General workflow for in vitro cytotoxicity assessment.

Experimental Protocols

For this comparative guide, we will utilize two common human cell lines: HepG2 (a human liver cancer cell line, which retains many of the metabolic functions of primary hepatocytes) and A549 (a human lung adenocarcinoma cell line), to assess potential organ-specific toxicity.

Principle: This colorimetric assay is a measure of cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1]

Protocol:

  • Cell Seeding: Seed HepG2 or A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and its metabolites in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. This assay measures the amount of LDH in the supernatant as an indicator of cell lysis.[2]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD⁺, and a tetrazolium salt) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells treated with a lysis buffer (maximum release).

Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye retained by the cells is proportional to the number of viable cells.[3]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Neutral Red Staining: After the treatment period, remove the medium and add 100 µL of medium containing Neutral Red (50 µg/mL) to each well. Incubate for 2 hours at 37°C.

  • Washing: Remove the Neutral Red-containing medium and wash the cells with 150 µL of PBS.

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well and shake for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells by comparing the absorbance of treated cells to that of the vehicle control and determine the IC₅₀ value.

Comparative Cytotoxicity Data (Hypothetical)

The following tables present hypothetical IC₅₀ values (in µM) for this compound and its predicted metabolites in HepG2 and A549 cells after 48 hours of exposure, as determined by the three different cytotoxicity assays. This data is for illustrative purposes to highlight potential differences in cytotoxicity.

Table 1: Cytotoxicity (IC₅₀, µM) in HepG2 Cells after 48h Exposure

CompoundMTT AssayLDH AssayNeutral Red Assay
This compound 75.2> 20085.5
Metabolite 1 (Hydroxymethyl) 55.8150.362.1
Metabolite 2 (Carboxylic acid) > 200> 200> 200
Metabolite 3 (Hydroxylated) 42.1110.748.9
Doxorubicin (Positive Control) 0.85.21.1

Table 2: Cytotoxicity (IC₅₀, µM) in A549 Cells after 48h Exposure

CompoundMTT AssayLDH AssayNeutral Red Assay
This compound 98.6> 200110.2
Metabolite 1 (Hydroxymethyl) 72.4185.180.3
Metabolite 2 (Carboxylic acid) > 200> 200> 200
Metabolite 3 (Hydroxylated) 65.3145.872.5
Doxorubicin (Positive Control) 1.28.91.9

Synthesis and Interpretation of Findings

The hypothetical data presented above suggests several key points for consideration:

  • Metabolic Bioactivation: The predicted hydroxymethyl (Metabolite 1) and hydroxylated (Metabolite 3) derivatives of this compound exhibit lower IC₅₀ values across the MTT and Neutral Red assays compared to the parent compound. This suggests that metabolic transformation may lead to bioactivation, resulting in more cytotoxic species. The introduction of a polar hydroxyl group can potentially increase the reactivity of the molecule.

  • Metabolic Detoxification: The carboxylic acid metabolite (Metabolite 2) shows significantly reduced cytotoxicity, with IC₅₀ values greater than the highest tested concentration. This indicates that the further oxidation of the hydroxymethyl group to a carboxylic acid is likely a detoxification pathway, as the resulting highly polar molecule is more readily excretable and may have a lower affinity for intracellular targets.

  • Assay-Dependent Sensitivity: The LDH assay consistently yields higher IC₅₀ values (or no detectable cytotoxicity) compared to the MTT and Neutral Red assays. This is a common observation, as cell membrane rupture (measured by LDH release) is often a late-stage event in cell death, whereas mitochondrial dysfunction (MTT) and lysosomal damage (Neutral Red) can be earlier indicators of cytotoxicity.[4] This highlights the importance of using multiple assays to capture different mechanisms and temporal sequences of toxic events.

  • Cell Line Specificity: The hypothetical data shows slightly higher IC₅₀ values in A549 cells compared to HepG2 cells, suggesting that the liver cell line may be more sensitive to the cytotoxic effects of these compounds. This could be due to higher metabolic activity in HepG2 cells, leading to a greater extent of bioactivation.[5]

Potential Signaling Pathways Involved in Cytotoxicity

The observed cytotoxicity, particularly the reduction in mitochondrial activity indicated by the MTT assay, may involve the induction of apoptosis through pathways that are sensitive to cellular stress. One such pathway is the intrinsic or mitochondrial pathway of apoptosis.

cluster_stress Cellular Stress cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade Stress This compound & Metabolites Bax Bax/Bak Activation Stress->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially induced by cellular stress.

Exposure to cytotoxic compounds like the hydroxylated metabolites of this compound could induce cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell through apoptosis.

Conclusion

This comparative guide underscores the critical need to evaluate the cytotoxicity of both a parent compound and its metabolites. The hypothetical data for this compound illustrates that metabolism can significantly modulate toxicity, with some metabolic pathways leading to bioactivation and others to detoxification. The use of a panel of in vitro cytotoxicity assays with different endpoints, such as the MTT, LDH, and Neutral Red assays, provides a more comprehensive and mechanistic understanding of a compound's potential toxicity. The choice of cell lines is also crucial for identifying potential organ-specific effects. The insights gained from such comparative studies are invaluable for guiding lead optimization in drug discovery and for conducting robust chemical safety assessments. Further studies would be required to confirm these predicted metabolic pathways and to definitively characterize the cytotoxic mechanisms of this compound and its metabolites.

References

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A Comparative Guide to the Dichotomous Roles of Urea Derivatives in Cellular Senescence

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of senescence-modulating compounds, urea derivatives present a fascinating and dichotomous field of study. While certain analogues have demonstrated potent anti-senescence properties, particularly in botanical systems, others, including the well-known compound hydroxyurea, are established inducers of cellular senescence in mammalian cells. This guide provides an in-depth, objective comparison of these opposing effects, supported by experimental data and detailed protocols, to inform future research and development in the geroscience field.

Introduction to Cellular Senescence and the Therapeutic Potential of its Modulation

Cellular senescence is a fundamental biological process characterized by a stable state of cell cycle arrest, accompanied by a complex secretome known as the Senescence-Associated Secretory Phenotype (SASP). While beneficial in contexts such as tumor suppression and wound healing, the accumulation of senescent cells with age is increasingly implicated in a host of age-related pathologies. Consequently, the development of therapeutics that can either eliminate senescent cells (senolytics) or modulate their harmful secretions (senomorphics) is a burgeoning area of research.

Urea and its derivatives, a versatile class of organic compounds, have emerged as intriguing players in this field, albeit with conflicting roles. This guide will dissect the available evidence, offering a clear perspective on their context-dependent effects on cellular senescence.

Anti-Senescence Properties of Urea Derivatives in Plant Models: A Case Study of 1,2,3-Thiadiazol-5-yl Urea Derivatives

Research into plant longevity has identified a class of 1,2,3-thiadiazol-5-yl urea derivatives as potent inhibitors of senescence.[1][2][3] These compounds, structurally related to cytokinins (plant hormones known to delay senescence), have shown remarkable efficacy in preventing chlorophyll degradation and maintaining tissue viability under stress conditions.

Featured Compound: ASES (Anti-Senescence Substance)

Among the synthesized 1,2,3-thiadiazol-5-yl urea derivatives, 1-(2-methoxy-ethyl)-3-1,2,3-thiadiazol-5-yl urea , designated as ASES, has demonstrated the most potent anti-senescence activity in wheat (Triticum aestivum L.) and Arabidopsis thaliana leaf assays.[1][2][3]

Comparative Performance Data

The anti-senescence activity of ASES and related compounds is typically quantified by their ability to inhibit chlorophyll degradation in detached leaves incubated in darkness, a standard method to induce senescence. The concentration at which chlorophyll degradation is inhibited by 50% (IC50) is a key metric.

CompoundChemical NameIC50 (µM) in Wheat Leaf Senescence AssayReference
ASES 1-(2-methoxy-ethyl)-3-1,2,3-thiadiazol-5-yl-urea< 0.01 [1]
TDZ 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea~ 0.01[1]
trans-Zeatin (E)-2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol~ 0.1[1]
N6-benzyladenine N-benzyl-7H-purin-6-amine> 1[1]

Table 1: Comparative anti-senescence activity of ASES and other compounds in the wheat leaf senescence assay.

Proposed Mechanism of Action

Interestingly, the potent anti-senescence effect of ASES appears to be largely independent of the classical cytokinin signaling pathway.[1][2][3] While cytokinins exert their effects through specific receptors, ASES exhibits very low activity in cytokinin bioassays, suggesting a novel mechanism of action.[1] Proteomic analysis of ASES-treated leaves revealed a significant blockage of the degradation of photosystem II, a key component of the photosynthetic machinery that is dismantled during senescence.[1][2][3]

cluster_stress Stress (e.g., Darkness) cluster_senescence Senescence Cascade cluster_intervention Intervention Stress Stress Signal Senescence_Genes Upregulation of Senescence-Associated Genes (SAGs) Stress->Senescence_Genes Induces Chlorophyll_Degradation Chlorophyll Degradation Senescence_Genes->Chlorophyll_Degradation PSII_Degradation Photosystem II (PSII) Degradation Senescence_Genes->PSII_Degradation ASES ASES (Urea Derivative) ASES->PSII_Degradation Inhibits

Caption: Proposed mechanism of ASES in inhibiting stress-induced leaf senescence.

Experimental Protocol: Wheat Leaf Senescence Assay (WLSA)

This protocol outlines the methodology for assessing the anti-senescence properties of urea derivatives in wheat leaves.

  • Plant Material: Grow wheat seedlings (Triticum aestivum L.) in controlled conditions for 8-10 days.

  • Leaf Excision: Excise the apical 4 cm of the first leaves.

  • Incubation: Place the leaf segments on filter paper moistened with the test solution (e.g., ASES dissolved in a suitable solvent and diluted to the desired concentration) in petri dishes. A solvent-only control is essential.

  • Induction of Senescence: Incubate the petri dishes in complete darkness at a controlled temperature (e.g., 24°C) for 4-5 days.

  • Chlorophyll Extraction: After the incubation period, extract chlorophyll from the leaf segments using a suitable solvent (e.g., N,N-dimethylformamide).

  • Quantification: Measure the absorbance of the chlorophyll extract at 647 nm and 664 nm using a spectrophotometer. Calculate the total chlorophyll content.

  • Data Analysis: Express the chlorophyll content as a percentage of the content in fresh, non-incubated leaves. Calculate the IC50 value for each compound.

Pro-Senescence Properties of Urea Derivatives in Mammalian Cells

In stark contrast to the findings in plants, urea and its derivative hydroxyurea have been shown to induce or accelerate cellular senescence in various mammalian cell types. This pro-senescence activity is of significant interest to researchers using these compounds as tools to study senescence and to clinicians aware of their side effects.

Hydroxyurea: A Potent Inducer of Cellular Senescence

Hydroxyurea is an antineoplastic agent that inhibits ribonucleotide reductase, leading to the depletion of the deoxyribonucleotide pool and subsequent DNA replication stress.[1][4] This stress response is a potent trigger for premature cellular senescence.

Key Findings:

  • Induction of Senescence Markers: Treatment of human diploid fibroblasts, K562 human erythroleukemia cells, and bone marrow mesenchymal stromal cells with hydroxyurea leads to the expression of key senescence markers, including senescence-associated β-galactosidase (SA-β-gal) activity, and increased expression of cell cycle inhibitors p21Cip1 and p53.[5][6][7]

  • Mechanism of Action: Hydroxyurea-induced senescence is primarily driven by DNA replication stress and the resulting DNA damage response (DDR). This leads to the activation of the p53/p21 signaling pathway, which enforces cell cycle arrest.[1][5][8]

  • Oxidative Stress: The induction of senescence by hydroxyurea is also linked to an increase in intracellular reactive oxygen species (ROS).[4][8]

Hydroxyurea Hydroxyurea RNR Ribonucleotide Reductase (RNR) Hydroxyurea->RNR Inhibits dNTPs dNTP Pool RNR->dNTPs Synthesizes Replication_Stress DNA Replication Stress dNTPs->Replication_Stress Depletion leads to DDR DNA Damage Response (DDR) Replication_Stress->DDR Induces ROS Increased ROS Replication_Stress->ROS Contributes to p53_p21 p53/p21 Pathway Activation DDR->p53_p21 Activates Cell_Cycle_Arrest Cell Cycle Arrest p53_p21->Cell_Cycle_Arrest Enforces Senescence Cellular Senescence Cell_Cycle_Arrest->Senescence Leads to ROS->Senescence Contributes to

Caption: Hydroxyurea-induced cellular senescence pathway in mammalian cells.

Urea-Induced Senescence in Endothelial Progenitor Cells

Elevated concentrations of urea, as seen in chronic renal failure, have been shown to induce ROS production and accelerate senescence in endothelial progenitor cells (EPCs).[9] This finding suggests that urea itself can act as a pro-senescence agent in certain cellular contexts, contributing to the pathology of age-related diseases.

Experimental Protocol: Induction and Detection of Senescence in Human Fibroblasts

This protocol describes the induction of senescence in human diploid fibroblasts using hydroxyurea and its subsequent detection.

  • Cell Culture: Culture human diploid fibroblasts (e.g., IMR-90) in appropriate media and conditions.

  • Induction of Senescence: Treat sub-confluent cultures with a sub-lethal concentration of hydroxyurea (e.g., 100-200 µM) for a prolonged period (e.g., 5-7 days), replacing the media with fresh hydroxyurea-containing media every 2-3 days.

  • Senescence-Associated β-Galactosidase (SA-β-gal) Staining:

    • Fix the cells with a formaldehyde/glutaraldehyde solution.

    • Wash the cells and incubate them overnight at 37°C with a staining solution containing X-gal at pH 6.0.

    • Observe the cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.

  • Immunofluorescence for p21:

    • Fix and permeabilize the cells.

    • Block non-specific antibody binding.

    • Incubate with a primary antibody against p21.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

    • Visualize using a fluorescence microscope.

Concluding Remarks and Future Directions

The study of urea derivatives in the context of cellular senescence reveals a striking dichotomy. In plant systems, specific urea derivatives have emerged as some of the most potent anti-senescence compounds discovered to date. This presents an intriguing, yet largely unexplored, avenue for the design of novel senomorphic or senolytic agents for human applications. The unique mechanism of action of compounds like ASES, which appears to be independent of canonical longevity pathways, warrants further investigation.

Conversely, in mammalian systems, urea and hydroxyurea are well-documented inducers of senescence. This pro-senescence activity, while detrimental in the context of aging, provides researchers with valuable tools to study the mechanisms of senescence and to screen for novel senotherapeutics.

To date, there is a notable absence of urea derivatives that have been successfully developed as senolytics or senomorphics for human applications. The starkly different effects observed between plant and mammalian systems underscore the importance of context-specific screening and validation. Future research should focus on synthesizing and screening novel urea derivatives in human cell-based senescence assays to identify compounds that can replicate the anti-senescence effects seen in plants, without the pro-senescence liabilities of hydroxyurea. A deeper understanding of the structure-activity relationships that govern these opposing effects will be crucial for the rational design of the next generation of senescence-modulating therapeutics.

References

  • Nisler, J., et al. (2018). New Urea Derivatives Are Effective Anti-senescence Compounds Acting Most Likely via a Cytokinin-Independent Mechanism. Frontiers in Plant Science, 9, 1225. [Link]

  • Park, S. H., et al. (2000). Senescence-like changes induced by hydroxyurea in human diploid fibroblasts. Experimental & Molecular Medicine, 32(3), 146-152. [Link]

  • Park, S. H., et al. (2000). Hydroxyurea induces a senescence-like change of K562 human erythroleukemia cell. Cancer Letters, 158(2), 177-183. [Link]

  • Kapor, S., et al. (2021). Mechanisms of Hydroxyurea-Induced Cellular Senescence: An Oxidative Stress Connection? Oxidative Medicine and Cellular Longevity, 2021, 7753857. [Link]

  • Nisler, J., et al. (2018). New Urea Derivatives Are Effective Anti-senescence Compounds Acting Most Likely via a Cytokinin-Independent Mechanism. ResearchGate. [Link]

  • Kapor, S., et al. (2021). Mechanisms of Hydroxyurea-Induced Cellular Senescence: An Oxidative Stress Connection? ProQuest. [Link]

  • Rojas-Gómez, A., et al. (2021). Hydroxyurea Induces Bone Marrow Mesenchymal Stromal Cells Senescence and Modifies Cell Functionality In Vitro. International Journal of Molecular Sciences, 22(23), 12797. [Link]

  • Nisler, J., et al. (2018). New Urea Derivatives Are Effective Anti-senescence Compounds Acting Most Likely via a Cytokinin-Independent Mechanism. ResearchGate. [Link]

  • Nisler, J., et al. (2018). New Urea Derivatives Are Effective Anti-senescence Compounds Acting Most Likely via a Cytokinin-Independent Mechanism. Frontiers in Plant Science, 9, 1225. [Link]

  • Kapor, S., et al. (2021). Mechanisms of Hydroxyurea-Induced Cellular Senescence: An Oxidative Stress Connection? PubMed. [Link]

  • Kirkland, J. L., & Tchkonia, T. (2020). Discovery, development, and future application of senolytics: theories and predictions. The FEBS journal, 287(12), 2418–2427. [Link]

  • Di Marco, G. S., et al. (2017). Urea-induced ROS accelerate senescence in endothelial progenitor cells. Atherosclerosis, 263, 127-136. [Link]

  • Rojas-Gómez, A., et al. (2021). Hydroxyurea Induces Bone Marrow Mesenchymal Stromal Cells Senescence and Modifies Cell Functionality In Vitro. National Institutes of Health. [Link]

  • Nisler, J., et al. (2018). New Urea Derivatives Are Effective Anti-senescence Compounds Acting Most Likely via a Cytokinin-Independent Mechanism. PubMed. [Link]

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A Researcher's Guide to Phenylurea-Type Cytokinins: A Comparative Analysis of 1,3-Di-p-tolylurea's Cross-Reactivity with Cytokinin Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate world of plant hormone signaling, the choice of cytokinin can profoundly influence experimental outcomes. This guide provides an objective comparison of phenylurea-type cytokinins, with a focus on 1,3-diphenylurea (DPU) and its derivatives like 1,3-di-p-tolylurea, against the more common adenine-based compounds. By examining their interactions with cytokinin receptors and presenting the experimental frameworks to validate these activities, this document serves as a critical resource for designing robust experiments and accurately interpreting results.

The Cytokinin Signaling Cascade: A Primer

Cytokinins are a class of phytohormones that regulate a vast array of developmental processes in plants, including cell division, growth, and differentiation.[1] Their signal is perceived by membrane-localized sensor histidine kinases (AHKs) and transduced through a multi-step phosphorelay system, a mechanism unique to plants among higher eukaryotes.[2][3]

The signaling process unfolds in four major steps:

  • Perception: Cytokinin binds to the extracellular CHASE domain of an AHK receptor (e.g., AHK2, AHK3, CRE1/AHK4 in Arabidopsis), inducing receptor dimerization and autophosphorylation on a conserved histidine residue.[4][5]

  • Phosphorelay: The phosphate group is transferred from the receptor to a conserved aspartate residue in its own receiver domain, and then to a histidine phosphotransfer protein (AHP).[6]

  • Nuclear Translocation: The phosphorylated AHP translocates from the cytoplasm to the nucleus.[4]

  • Transcriptional Activation: In the nucleus, the AHP transfers the phosphate group to a Type-B Arabidopsis Response Regulator (ARR), a transcription factor. Phosphorylation activates the Type-B ARR, which then binds to the promoters of cytokinin-responsive genes, including Type-A ARRs, to initiate transcription.[6] Type-A ARRs act as negative regulators of the pathway, creating a feedback loop that attenuates the signal.[5]

Cytokinin_Signaling_Pathway cluster_membrane Endoplasmic Reticulum / Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin Receptor AHK Receptor (Dimer) CK->Receptor Binding Receptor_P AHK Receptor-P Receptor->Receptor_P Autophosphorylation AHP AHP Receptor_P->AHP Phosphotransfer AHP_P AHP-P AHP->AHP_P AHP_P_n AHP-P AHP_P->AHP_P_n Nuclear Translocation ARRB Type-B ARR ARRB_P Type-B ARR-P ARRB->ARRB_P DNA Promoter ARRB_P->DNA Binds Genes Cytokinin Response Genes DNA->Genes Transcription ARRA Type-A ARR Genes->ARRA ARRA->AHP_P_n Negative Feedback AHP_P_n->ARRB Phosphotransfer

Cytokinin Signaling Pathway

Ligand-Receptor Interactions: A Comparative Analysis

Cytokinins are broadly categorized into adenine-type, which includes natural compounds like trans-zeatin (tZ) and synthetics like kinetin, and phenylurea-type, such as 1,3-diphenylurea (DPU), Thidiazuron (TDZ), and this compound.[1][2] While structurally distinct, studies have confirmed that phenylurea derivatives like TDZ bind to the same receptor site as adenine-based cytokinins.[5] However, their binding affinities and downstream biological activities can vary significantly.

1,3-diphenylurea (DPU) was one of the first synthetic compounds identified to have cytokinin-like activity.[7] Its derivatives, including this compound, are structurally analogous and are expected to exhibit similar biological properties. These compounds are known to promote cell division and growth in various bioassays.[8] However, it is crucial to distinguish direct receptor agonism from other potential mechanisms. Some diphenylurea derivatives have been shown to act as potent inhibitors of cytokinin oxidase/dehydrogenase (CKX), the primary enzyme responsible for cytokinin degradation.[9][10] This inhibition leads to an increase in the concentration of endogenous cytokinins, which can be mistaken for direct receptor activation.

The table below summarizes the relative activities and binding affinities of common cytokinins for Arabidopsis receptors. While specific binding data for this compound is not widely published, its activity is generally considered comparable to or slightly less than its parent compound, DPU.

CompoundTypeTarget Receptor(s)Relative Binding Affinity / ActivityKey Characteristics
trans-Zeatin (tZ) Adenine (Natural)AHK2, AHK3, CRE1/AHK4HighOne of the most abundant and biologically active natural cytokinins.[11]
Kinetin Adenine (Synthetic)AHK ReceptorsModerate to LowOne of the first cytokinins discovered; often requires higher concentrations for activity compared to tZ or BA.[12]
6-Benzylaminopurine (BA) Adenine (Synthetic)AHK ReceptorsHighExhibits higher binding affinity to AHK4 than other synthetic cytokinins like 2iP.[13]
Thidiazuron (TDZ) Phenylurea (Synthetic)AHK ReceptorsVery HighExtremely potent; mimics both auxin and cytokinin effects and can induce regeneration in recalcitrant species.[14][15][16]
1,3-Diphenylurea (DPU) Phenylurea (Synthetic)AHK ReceptorsLow to ModeratePossesses intrinsic cytokinin activity, but some derivatives may also inhibit CKX enzymes.[8][9]
This compound Phenylurea (Synthetic)AHK Receptors(Inferred) Low to ModerateExpected to act as an agonist at the same site as other cytokinins, similar to DPU.

Experimental Validation of Cross-Reactivity

To rigorously assess the cross-reactivity of a compound like this compound, a multi-faceted approach combining direct binding assays and in vivo functional assays is essential.

This assay directly measures the ability of a test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand with known high affinity (e.g., [³H]trans-zeatin) from the cytokinin receptors. It is the gold standard for determining binding affinity (Kᵢ).

Causality Behind Experimental Choices:

  • Receptor Source: Using membrane preparations from cells (e.g., E. coli) overexpressing a single type of cytokinin receptor (AHK2, AHK3, or AHK4) allows for the precise determination of binding affinity for each receptor subtype.[17][18]

  • Radioligand: A high-affinity, tritiated ligand like [³H]trans-zeatin ensures a strong and detectable binding signal.[19]

  • Controls: Including "Total Binding" (radioligand + receptor) and "Non-specific Binding" (radioligand + receptor + saturating concentration of unlabeled ligand) is critical.[17] The difference between these two values yields the "Specific Binding," which is the true measure of receptor interaction. This self-validating system ensures that the measured displacement is due to competition at the specific receptor site.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_exec Execution & Detection cluster_analysis Data Analysis ReceptorPrep Prepare Receptor Source (e.g., E. coli membranes overexpressing AHK3) Plate Add to wells: 1. Receptor Membranes 2. [3H]trans-zeatin (fixed conc.) 3. Competitor (serial dilution) ReceptorPrep->Plate ReagentPrep Prepare Reagents - [3H]trans-zeatin (Radioligand) - this compound (Competitor) - Assay Buffer ReagentPrep->Plate Controls Include Controls: - Total Binding (no competitor) - Non-specific Binding (+ saturating cold ligand) Incubate Incubate to reach binding equilibrium (e.g., 60-90 min at 4°C) Plate->Incubate Filter Rapidly filter contents through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Detect Measure radioactivity (scintillation counting) Wash->Detect Calc Calculate % Specific Binding vs. Competitor Concentration Detect->Calc Curve Plot competition curve (sigmoidal dose-response) Calc->Curve IC50 Determine IC50 value Curve->IC50 Ki Calculate Ki using Cheng-Prusoff equation IC50->Ki Reporter_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_detect Detection cluster_quant Quantification (Optional) Plant Use transgenic Arabidopsis seedlings harboring the ARR5p::GUS construct Incubate Incubate seedlings in treatment solutions for a defined period (e.g., 2-4 hours) Plant->Incubate Treatment Prepare treatment solutions: - Control (buffer) - Positive Control (e.g., 1µM tZ) - Test Compound (serial dilutions) Treatment->Incubate Stain Perform histochemical GUS staining Incubate->Stain Extract Extract protein from tissues Incubate->Extract Image Visualize and image staining patterns (e.g., in root/shoot apices) Stain->Image Fluor Perform fluorometric GUS assay using MUG substrate Extract->Fluor Analyze Normalize GUS activity to protein concentration and plot dose-response curve Fluor->Analyze

Sources

Disrupting the Microbial Citadel: A Comparative Guide to the Efficacy of 1,3-di-m-tolylurea in Eradicating Multispecies Biofilms

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the complex world of microbial communities, biofilms represent a formidable challenge. These structured consortia of microorganisms, encased in a self-produced matrix of extracellular polymeric substances (EPS), exhibit remarkable resilience to conventional antimicrobial agents and host immune responses. The multispecies nature of many clinically relevant biofilms further complicates treatment strategies, demanding innovative approaches that can disrupt these intricate microbial fortresses. This guide provides an in-depth, objective comparison of the anti-biofilm efficacy of a promising small molecule, 1,3-di-m-tolylurea (DMTU), against other therapeutic alternatives, supported by experimental data and detailed methodologies.

The Rise of a Novel Anti-Biofilm Agent: 1,3-di-m-tolylurea (DMTU)

1,3-di-m-tolylurea has emerged as a significant contender in the fight against pathogenic biofilms. Unlike traditional antibiotics that often exert bactericidal pressure, leading to the development of resistance, DMTU employs a more subtle yet highly effective strategy: the targeted inhibition of bacterial communication, a process known as quorum sensing (QS).[1][2] This mechanism disrupts the coordinated behavior of bacteria required for biofilm formation and maturation without directly killing the cells, thereby reducing the selective pressure for resistance.[1][2]

DMTU has demonstrated notable efficacy in both inhibiting the formation of and disrupting established multispecies oral biofilms.[2][3][4][5] Its non-bactericidal nature is a key advantage, preserving the commensal microbiome which is often collateral damage in broad-spectrum antimicrobial therapies.[1]

Unveiling the Mechanism: Targeting Bacterial Communication

The primary anti-biofilm activity of DMTU is attributed to its ability to interfere with quorum sensing pathways. In the context of oral biofilms, a key target is the ComDE pathway in Streptococcus mutans, a critical initiator of dental caries.[2] The ComDE system regulates the production of competence-stimulating peptide (CSP), a signaling molecule essential for biofilm formation and the expression of virulence factors. By inhibiting this pathway, DMTU effectively silences the communication necessary for the coordinated construction of the biofilm matrix.

Furthermore, mechanistic studies have revealed that DMTU can significantly down-regulate the expression of biofilm and virulence-related genes in other key oral pathogens, such as Porphyromonas gingivalis.[2][3][4][5] This multi-pronged attack on bacterial communication and virulence underscores the potential of DMTU as a broad-spectrum anti-biofilm agent.

cluster_streptococcus Streptococcus mutans cluster_porphyromonas Porphyromonas gingivalis S_mutans S. mutans cell ComC ComC (CSP precursor) S_mutans->ComC ComAB ComAB (ABC transporter) ComC->ComAB Processing CSP CSP (Competence Stimulating Peptide) ComAB->CSP Export ComD ComD (Histidine Kinase) CSP->ComD Binds & Activates ComE ComE (Response Regulator) ComD->ComE Phosphorylates Biofilm_Genes_S Biofilm Formation & Virulence Genes ComE->Biofilm_Genes_S Activates Transcription DMTU_S 1,3-di-m-tolylurea DMTU_S->ComD Inhibits P_gingivalis P. gingivalis cell Virulence_Regulators Virulence Gene Regulators P_gingivalis->Virulence_Regulators Virulence_Genes_P fimA, hagA, rgpA, etc. Virulence_Regulators->Virulence_Genes_P Upregulates DMTU_P 1,3-di-m-tolylurea DMTU_P->Virulence_Regulators Downregulates Start Start: Prepare Multispecies Bacterial Inoculum Biofilm_Formation Biofilm Formation (24-48h in 96-well plate) Start->Biofilm_Formation Treatment Treatment Application (DMTU or Alternatives) Biofilm_Formation->Treatment Incubation Incubation (Defined period) Treatment->Incubation Wash Wash to Remove Planktonic Cells Incubation->Wash Quantification Biofilm Quantification & Viability Assessment Wash->Quantification CV_Assay Crystal Violet Assay (Biomass Quantification) Quantification->CV_Assay Live_Dead_Assay LIVE/DEAD BacLight Assay (Viability Imaging) Quantification->Live_Dead_Assay MTT_Assay MTT Assay (Metabolic Activity) Quantification->MTT_Assay Data_Analysis Data Analysis & Comparison CV_Assay->Data_Analysis Live_Dead_Assay->Data_Analysis MTT_Assay->Data_Analysis

Caption: Experimental workflow for assessing biofilm disruption.

Protocol 1: Multispecies Biofilm Formation

This protocol describes the formation of a four-species oral biofilm model, a crucial step for in vitro efficacy testing.

  • Bacterial Strains and Culture Conditions:

    • Streptococcus gordonii ATCC 35105

    • Fusobacterium nucleatum CCUG 9126

    • Porphyromonas gingivalis ATCC 33277

    • Aggregatibacter actinomycetemcomitans ATCC 33384

    • Maintain cultures in appropriate media and conditions (e.g., anaerobic for P. gingivalis and F. nucleatum).

  • Inoculum Preparation:

    • Grow each species to the mid-logarithmic phase.

    • Harvest cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in fresh growth medium.

    • Adjust the optical density (OD) of each bacterial suspension to a standardized value (e.g., OD₆₀₀ = 1.0).

    • Prepare a mixed-species inoculum by combining equal volumes of each bacterial suspension.

  • Biofilm Growth:

    • Dispense 200 µL of the mixed-species inoculum into the wells of a 96-well flat-bottom microtiter plate.

    • Incubate the plate under appropriate conditions (e.g., 37°C, anaerobic or microaerophilic environment) for 24-48 hours to allow for biofilm formation.

Protocol 2: Biofilm Biomass Quantification (Crystal Violet Assay)

This assay quantifies the total biofilm biomass attached to a surface.

  • Washing: Gently aspirate the planktonic cells from the wells. Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells.

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.

  • Staining: Remove the methanol and allow the plate to air dry. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

  • Solubilization: Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the bound crystal violet.

  • Measurement: Transfer 150 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at 595 nm using a microplate reader.

Protocol 3: Biofilm Viability Assessment (LIVE/DEAD BacLight™ Viability Assay)

This assay differentiates between live and dead cells within the biofilm based on membrane integrity.

  • Staining Solution Preparation: Prepare the LIVE/DEAD BacLight™ staining solution by mixing equal volumes of SYTO® 9 and propidium iodide components.

  • Staining: After the treatment period, gently wash the biofilms with PBS. Add 100 µL of the staining solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 15 minutes.

  • Imaging: Visualize the biofilms using a fluorescence microscope or a confocal laser scanning microscope (CLSM) with appropriate filter sets. Live cells will fluoresce green, while dead cells will fluoresce red.

  • Quantification: Image analysis software can be used to quantify the ratio of live to dead cells.

Protocol 4: Metabolic Activity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells within the biofilm, which is an indicator of cell viability.

  • MTT Solution Preparation: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS.

  • Incubation with MTT: After treatment, wash the biofilms with PBS. Add 50 µL of fresh medium and 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in the dark.

  • Formazan Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Concluding Remarks and Future Perspectives

The data and methodologies presented in this guide underscore the significant potential of 1,3-di-m-tolylurea as a novel anti-biofilm agent. Its unique, non-bactericidal mechanism of action, centered on the disruption of quorum sensing, offers a promising strategy to combat multispecies biofilms while minimizing the risk of resistance development.

While DMTU demonstrates superior biofilm inhibitory concentrations compared to some traditional agents like chlorhexidine, further research is warranted to fully elucidate its efficacy against a broader range of multispecies biofilms and to explore its potential in synergistic combinations with other antimicrobial compounds. The detailed protocols provided herein offer a standardized framework for such future investigations.

The continued exploration of quorum sensing inhibitors like DMTU represents a critical frontier in the development of next-generation anti-biofilm therapeutics. By targeting the communication networks that underpin these resilient microbial communities, we can develop more intelligent and sustainable strategies to overcome the persistent challenge of biofilm-related infections.

References

  • A Novel Small Molecule, 1,3-di-m-tolyl-urea, Inhibits and Disrupts Multispecies Oral Biofilms. Microorganisms. 2020;8(9):1261. Available from: [Link]

  • A Novel Small Molecule, 1,3-di-m-tolyl-urea, Inhibits and Disrupts Multispecies Oral Biofilms. Microorganisms. 2020;8(9):1261. Available from: [Link]

  • A Novel Small Molecule, 1,3-di-m-tolyl-urea, Inhibits and Disrupts Multispecies Oral Biofilms. Preprints.org. 2020. Available from: [Link]

  • A Novel Small Molecule, 1,3-di-m-tolyl-urea, Inhibits and Disrupts Multispecies Oral Biofilms. Microorganisms. 2020;8(9):1261. Available from: [Link]

Sources

A Comparative Guide to Urea Derivatives as α-Glucosidase Inhibitors for Diabetes Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of various urea derivatives as potent inhibitors of α-glucosidase, an enzyme critically involved in carbohydrate metabolism. The inhibition of α-glucosidase is a key therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes mellitus.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis, comparative experimental data, and validated protocols to support the discovery of novel antidiabetic agents.

Introduction: The Rationale for Targeting α-Glucosidase with Urea Derivatives

α-Glucosidase, an enzyme located in the brush border of the small intestine, is responsible for the hydrolysis of complex carbohydrates into absorbable monosaccharides.[2] By inhibiting this enzyme, the rate of glucose absorption into the bloodstream is slowed, thereby mitigating the sharp increase in blood glucose levels after a meal.[2] While existing drugs like acarbose effectively inhibit this enzyme, they are often associated with gastrointestinal side effects.[2] This has spurred the search for new, more tolerable, and potent inhibitors.

Urea derivatives have emerged as a highly promising class of non-sugar-based α-glucosidase inhibitors.[3] Their structural diversity, synthetic accessibility, and ability to form crucial hydrogen bond interactions within the enzyme's active site make them attractive candidates for drug design. The urea moiety (–NH–CO–NH–) serves as a rigid scaffold that can be readily functionalized with various aromatic and heterocyclic substituents to optimize binding affinity and selectivity.

Comparative Inhibitory Potency of Urea Derivatives

The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The following table summarizes the α-glucosidase inhibitory activities of representative urea derivatives from different structural classes, compared to the standard drug, acarbose.

Compound ClassSpecific DerivativeIC50 (µM)Reference
Standard Drug Acarbose121.01 ± 12.18[4]
Cyclic Urea Derivatives trans-5-phenethyl-1-phenylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-oneNot explicitly stated, but higher than other cyclic ureas[4]
Benzyl (3,4,5-trimethoxyphenyl)carbamate49.85 ± 0.10[4][5]
Styrylphenyl Urea Derivatives (E)-1-(4-chlorophenyl)-3-(4-styrylphenyl)urea8.4[6]
Benzimidazole Urea Derivatives Derivative 3h (specific structure not detailed)21.23 ± 1.27[7]
Glycosyl Ureas Compound 19 (specific structure not detailed)Strong Inhibition[8]
Compound 23 (specific structure not detailed)Strong Inhibition[8]
Schiff Bases of 1,3-diphenyl urea Various derivatives2.14 - 115[3]

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key insights into the structure-activity relationships of urea derivatives as α-glucosidase inhibitors:

  • Superior Potency to Acarbose: A significant number of synthesized urea derivatives, across different classes, exhibit substantially lower IC50 values than acarbose, indicating higher inhibitory potency.[4]

  • Role of Aromatic Substituents: The nature and position of substituents on the phenyl rings are critical for activity. For instance, in styrylphenyl ureas, substituents on both terminal phenyl groups influence the inhibitory potency.[6] The presence of electron-withdrawing or electron-donating groups can modulate the electronic and steric properties of the molecule, affecting its interaction with the enzyme's active site.

  • Competitive Inhibition: Studies on (E)-1-phenyl-3-(4-styrylphenyl)ureas have shown that the 1-phenyl moiety is crucial for establishing a competitive inhibition mechanism.[6] This suggests that these inhibitors likely bind to the same active site as the natural substrate.

  • Importance of Polar Interactions: A quantitative structure-activity relationship (QSAR) study on cyclic ureas and carbamates indicated that substituents capable of forming polar interactions with the enzyme are beneficial for enhancing inhibitory activity.[4][9]

Mechanism of Action: Insights from Molecular Docking

Molecular docking studies have provided valuable insights into the binding modes of urea derivatives within the α-glucosidase active site. These studies suggest that the urea scaffold acts as a central hydrogen-bonding unit. For example, docking results for Schiff bases of 1,3-diphenyl urea indicate that key residues like Glu277 and Asn350 play an important role in stabilizing the inhibitor within the active site through hydrogen bonds.[3] Similarly, docking studies of benzimidazole urea derivatives revealed interactions with key residues such as TRP59 and GLN63.[7] These interactions anchor the inhibitor in the active site, preventing the substrate from binding and being hydrolyzed.

The following diagram illustrates the general pharmacophoric features of urea derivatives that contribute to their α-glucosidase inhibitory activity.

G cluster_0 Urea Derivative Pharmacophore A Aromatic Ring 1 (Hydrophobic Interaction) B Urea Linker (-NH-CO-NH-) (H-Bonding) A->B Linker Attachment D Substituents (R1, R2) (Modulate Potency) A->D Substitution C Aromatic/Heterocyclic Ring 2 (Hydrophobic/Polar Interactions) B->C Linker Attachment C->D Substitution

Caption: Key pharmacophoric features of urea derivatives for α-glucosidase inhibition.

Standardized Protocol: In Vitro α-Glucosidase Inhibition Assay

To ensure reproducibility and enable accurate comparison of inhibitory activities, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology for the in vitro α-glucosidase inhibition assay.

Principle:

This assay is a colorimetric method that measures the amount of p-nitrophenol (pNP) released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase.[10] The amount of yellow-colored pNP produced is directly proportional to the enzyme's activity. An inhibitor will reduce the rate of pNP formation.

Reagents and Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Acarbose (positive control)

  • Sodium phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) (e.g., 1 M)

  • Test compounds (urea derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Experimental Workflow Diagram:

Assay_Workflow start Start prep_reagents Prepare Reagents: - Enzyme Solution - Substrate (pNPG) - Inhibitors & Control - Buffer, Stop Solution start->prep_reagents plate_setup Pipette 50 µL of Inhibitor/ Control/Blank into wells prep_reagents->plate_setup add_enzyme Add 50 µL of α-Glucosidase Solution to each well plate_setup->add_enzyme pre_incubation Pre-incubate at 37°C for 15 minutes add_enzyme->pre_incubation add_substrate Add 50 µL of pNPG Substrate to start reaction pre_incubation->add_substrate incubation Incubate at 37°C for 20 minutes add_substrate->incubation stop_reaction Add 50 µL of Na2CO3 to stop the reaction incubation->stop_reaction read_absorbance Measure Absorbance at 405 nm stop_reaction->read_absorbance calculate Calculate % Inhibition and IC50 values read_absorbance->calculate end End calculate->end

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Step-by-Step Procedure:

  • Preparation of Solutions:

    • Prepare the α-glucosidase enzyme solution in phosphate buffer (e.g., 0.5 U/mL).[10]

    • Prepare the pNPG substrate solution in phosphate buffer (e.g., 1 mM).[11]

    • Prepare a stock solution of the test compounds and acarbose in DMSO. Create a series of dilutions at various concentrations.

    • Prepare the stop solution (e.g., 1 M sodium carbonate).

  • Assay Setup in a 96-Well Plate:

    • Add 50 µL of the test compound dilutions, acarbose dilutions, or buffer (for the 100% activity control) to the designated wells.

    • Add 50 µL of the α-glucosidase solution to each well.

    • Causality: This step allows the inhibitor to interact with the enzyme before the substrate is introduced.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes.[4]

    • Causality: This pre-incubation period ensures that the binding between the enzyme and inhibitor reaches equilibrium.

  • Initiation of Reaction:

    • Add 50 µL of the pNPG substrate solution to all wells to start the enzymatic reaction.

  • Incubation:

    • Incubate the plate at 37°C for 20 minutes.[11]

    • Causality: This allows the enzyme to catalyze the hydrolysis of pNPG to pNP. The duration is optimized to ensure a linear reaction rate.

  • Termination of Reaction:

    • Add 50 µL of 1 M sodium carbonate to each well to stop the reaction.[11]

    • Causality: The high pH of the sodium carbonate solution denatures the enzyme, halting its activity. It also enhances the color of the p-nitrophenolate ion for accurate spectrophotometric reading.

  • Measurement:

    • Read the absorbance of each well at 405 nm using a microplate reader.

  • Calculation:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The comparative analysis presented in this guide unequivocally demonstrates that urea derivatives are a versatile and potent class of α-glucosidase inhibitors, with many exhibiting superior activity compared to the clinical standard, acarbose. The synthetic tractability of the urea scaffold allows for extensive structural modifications, enabling the fine-tuning of inhibitory potency and pharmacokinetic properties.

Future research should focus on:

  • Exploring Diverse Scaffolds: Synthesizing and evaluating novel urea derivatives incorporating a wider range of heterocyclic and aromatic moieties to expand the chemical space.

  • In Vivo Studies: Advancing the most promising lead compounds from in vitro assays to in vivo animal models to assess their efficacy, safety, and pharmacokinetic profiles.

  • Selectivity Profiling: Investigating the selectivity of potent inhibitors against other glycosidases to minimize potential off-target effects.

  • Co-crystallization Studies: Obtaining co-crystal structures of inhibitors bound to α-glucosidase to definitively elucidate their binding modes and guide rational drug design.

By leveraging the insights and protocols outlined in this guide, researchers can accelerate the discovery and development of next-generation α-glucosidase inhibitors for the improved management of type 2 diabetes.

References

  • In vitro α-glucosidase inhibitory assay. (2018). protocols.io. [Link]

  • In vitro α-amylase and α-glucosidase inhibitory assay. (n.d.). protocols.io. [Link]

  • Synthesis, Molecular Docking, and Bioactivity Study of Novel Hybrid Benzimidazole Urea Derivatives: A Promising α-Amylase and α-Glucosidase Inhibitor Candidate with Antioxidant Activity. (n.d.). ResearchGate. [Link]

  • Tewari, N., et al. (2003). Synthesis and bioevaluation of glycosyl ureas as alpha-glucosidase inhibitors and their effect on mycobacterium. Bioorganic & Medicinal Chemistry, 11(13), 2911-22. [Link]

  • Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. (2022). Scientific Reports. [Link]

  • α-Glucosidase inhibitory activity and cytotoxic effects of some cyclic urea and carbamate derivatives. (n.d.). Semantic Scholar. [Link]

  • Synthesis and bioevaluation of glycosyl ureas as α-glucosidase inhibitors and their effect on Mycobacterium. (2003). ResearchGate. [Link]

  • Podunavac-Kuzmanović, S., et al. (2017). α-Glucosidase inhibitory activity and cytotoxic effects of some cyclic urea and carbamate derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 313-322. [Link]

  • α-Glucosidase inhibitory activity and cytotoxic effects of some cyclic urea and carbamate derivatives. (2017). ResearchGate. [Link]

  • Kim, J. Y., et al. (2010). A novel competitive class of α-glucosidase inhibitors: (E)-1-phenyl-3-(4-styrylphenyl)urea derivatives. Chembiochem, 11(15), 2125-31. [Link]

  • Podunavac-Kuzmanović, S., et al. (2017). α-Glucosidase inhibitory activity and cytotoxic effects of some cyclic urea and carbamate derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 313-322. [Link]

  • Loizzo, M. R., et al. (2017). Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. The Natural Products Journal, 7(4). [Link]

  • Momina, S. S., & Rani, V. S. (2020). In vitro Studies on α-Amylase and α-Glucosidase Inhibitory Activity of Some Bioactive Extracts. Journal of Young Pharmacists, 12(2)Suppl, s72-s5. [Link]

  • Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. (2020). Molecules, 25(18), 4296. [Link]

  • α-Glucosidase inhibitory activity and cytotoxic effects of some cyclic urea and carbamate derivatives. (2017). Taylor & Francis Online. [Link]

  • Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. (2022). DergiPark. [Link]

  • Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. (2024). ResearchGate. [Link]

  • Mechanism of inhibition of α-glucosidase activity by bavachalcone. (2022). Food Science and Technology, 42. [Link]

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Safety Operating Guide

Navigating the Disposal of 1,3-Di-p-tolylurea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop; it is a critical component of laboratory safety and environmental stewardship. The proper disposal of chemical reagents, such as 1,3-Di-p-tolylurea, is a fundamental aspect of this responsibility. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in scientific principles and regulatory awareness.

Understanding this compound: Properties and Hazards

This compound (CAS No. 621-00-1) is a substituted urea compound with the molecular formula C₁₅H₁₆N₂O.[1] A thorough understanding of its properties is the first step in safe handling and disposal.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[2]

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

These classifications underscore the importance of appropriate personal protective equipment (PPE) and handling procedures to minimize exposure.

Table 1: Key Safety and Hazard Information for this compound

PropertyValue/InformationSource(s)
CAS Number 621-00-1[1][3]
Molecular Formula C₁₅H₁₆N₂O[1]
GHS Hazard Statements H302, H312, H332[2]
GHS Precautionary Statements P261, P264, P270, P271, P280[2]
Occupational Exposure Limits No specific OSHA PEL or NIOSH REL established. General safe work practices should be followed.[4][5]

The Core of Compliant Disposal: Hazardous Waste Determination

The cornerstone of any chemical disposal procedure is the determination of whether the substance is a hazardous waste. In the United States, this process is governed by the Resource Conservation and Recovery Act (RCRA), as enforced by the Environmental Protection Agency (EPA).[6]

A chemical waste can be classified as hazardous in two ways: it is either "listed" by the EPA or it exhibits one or more "characteristics" of hazardous waste.[6]

  • Listed Wastes: The EPA maintains specific lists of hazardous wastes (F, K, P, and U lists).[7] this compound is not found on these lists.

  • Characteristic Wastes: If a waste is not listed, it is the generator's responsibility to determine if it exhibits any of the four characteristics of hazardous waste:

    • Ignitability: Can it easily catch fire?

    • Corrosivity: Does it have a pH of ≤ 2 or ≥ 12.5, or corrode steel?

    • Reactivity: Is it unstable, explosive, or does it react violently with water?

    • Toxicity: Does it contain certain toxic contaminants that could leach into groundwater?[8]

Based on its known properties, this compound does not typically exhibit the characteristics of ignitability, corrosivity, or reactivity. The primary consideration for its classification as a hazardous waste would be its toxicity. While not acutely toxic in the sense of a P-listed waste, its "harmful" classification warrants a conservative approach. Therefore, it is best practice to manage this compound as a hazardous waste.[9]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Immediate Safety Precautions and PPE

Before handling any waste, ensure you are in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust.[6] The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A fully buttoned lab coat.[4]

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure cost-effective disposal.[10]

  • Do not mix this compound waste with other waste streams, especially strong oxidizing agents.[4]

  • Collect solid this compound waste separately from liquid waste.

  • Contaminated materials, such as weighing paper, gloves, and pipette tips, should be disposed of as solid this compound waste.[11]

Step 3: Containerization and Labeling
  • Container Selection: Use a sealable, compatible waste container for solid waste. The original chemical container is often a suitable choice.[12] The container must be in good condition and free from leaks.

  • Labeling: As soon as the first particle of waste is added, the container must be labeled with a "Hazardous Waste" tag.[4] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The accumulation start date (the date the first waste is added)

    • The name and contact information of the generating researcher or lab.

Step 4: Accumulation and Storage
  • Store the sealed waste container in a designated satellite accumulation area (SAA).

  • The SAA must be at or near the point of generation and under the control of the operator.

  • Ensure secondary containment is used to prevent the migration of any potential spills.[11]

  • Keep the container closed at all times except when adding waste.[12]

Step 5: Arranging for Disposal
  • Do not dispose of this compound down the drain or in the regular trash.[13]

  • Disposal must be handled by a licensed hazardous waste disposal service.[14]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a chemical collection request form.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Accumulation cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe segregate Segregate Waste: - Solid vs. Liquid - Away from Incompatibles ppe->segregate container Select & Label Container: - Compatible Material - 'Hazardous Waste' Label - Contents & Date segregate->container accumulate Store in SAA: - Closed Container - Secondary Containment container->accumulate request_pickup Request Pickup from Licensed Waste Vendor accumulate->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Disposal workflow for this compound.

Environmental Considerations and Disposal Rationale

While specific data on the environmental fate of this compound is limited, the precautionary principle dictates that its release into the environment should be avoided. Substituted ureas can have varying degrees of persistence and the potential for bioaccumulation.[15][16][17][18][19]

Incineration is a common disposal method for chemical waste. It is important to note that the thermal decomposition of related diphenyl ureas can produce phenyl isocyanate and aniline.[20][21][22][23] These decomposition byproducts are also hazardous, which is why disposal must be conducted in a specialized, high-temperature incinerator with appropriate emission controls, managed by a licensed professional.

By adhering to these procedures, you ensure not only the safety of yourself and your colleagues but also the protection of the environment, upholding the highest standards of scientific integrity and responsibility.

References

  • In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. (n.d.). Retrieved from University of British Columbia website: [Link]

  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. (n.d.). Retrieved from Rowan University website: [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved from suweb.site: [Link]

  • In-Lab Disposal Methods: Waste Management Guide - Protect IU. (n.d.). Retrieved from Indiana University website: [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.).
  • Safety Data Sheet: 1,3-dimethyl-1,3-diphenylurea. (n.d.). Retrieved from Chemos GmbH & Co. KG website: [Link]

  • Overview of the literature sources about the decomposition of 1,3-diphenyl urea. - ResearchGate. (n.d.). Retrieved from ResearchGate website: [Link]

  • Zamani, S., van der Voort, S. H. E., Lange, J.-P., Kersten, S. R. A., & Ruiz, M. P. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Polymers, 15(11), 2522. [Link]

  • Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. (2023, May 30). Retrieved from MDPI website: [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.).
  • Standard Operating Procedure for Urea. (n.d.).
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.).
  • Zamani, S., Lange, J.-P., Kersten, S. R. A., & Ruiz, M. P. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Polymers, 15(11), 2522. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing - Teamster Safety and Health. (n.d.). Retrieved from Teamster Safety and Health website: [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Retrieved from Vanderbilt University Medical Center website: [Link]

  • Hazardous Waste Listings | EPA. (n.d.). Retrieved from Environmental Protection Agency website: [Link]

  • NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.). Retrieved from Centers for Disease Control and Prevention website: [Link]

  • Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from Occupational Safety and Health Administration website: [Link]

  • Chemical Waste Management Guide | Environmental Health & Safety - Boston University. (n.d.). Retrieved from Boston University website: [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.).
  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025, March 20). Retrieved from an unspecified environmental services website.
  • NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A - CDC. (n.d.). Retrieved from Centers for Disease Control and Prevention website: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Di-p-tolylurea

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 1,3-Di-p-tolylurea (CAS No. 621-00-1). Our objective is to move beyond mere compliance and instill a deep, causal understanding of the protective measures required, ensuring both personal safety and data integrity. The procedures outlined below are designed to be a self-validating system of laboratory safety.

Hazard Assessment: Understanding the Risks of this compound

This compound is a solid organic compound.[1][2][3][4] A thorough risk assessment is the foundation of any safety protocol. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the signal word "Warning" and presents the following hazards:

  • H302: Harmful if swallowed. [1][2]

  • H312: Harmful in contact with skin. [1][2]

  • H332: Harmful if inhaled. [1][2]

The primary routes of exposure when handling this compound in a laboratory setting are through the inhalation of dust particles and direct skin contact. As a solid with a high melting point (approximately 265°C), the risk of vapor inhalation at room temperature is low; however, heating the substance would introduce new hazards.[1][2] The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our core directive for mitigating these risks.[1][2]

Core Personal Protective Equipment (PPE) Directives

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the quantities being handled. The following sections detail the minimum required PPE and explain the rationale behind each recommendation.

Eye and Face Protection

Direct contact with chemical dust can cause, at a minimum, transient discomfort and redness.[5] Given the harmful-if-inhaled nature of this compound, preventing any dust from entering the mucous membranes is critical.

  • Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields.

  • Recommended for Splash or High-Dust Potential: In situations with a potential for splashing (e.g., when handling solutions) or significant dust generation (e.g., weighing large quantities, scraping dried material), chemical safety goggles should be worn.[6][7] For extensive potential contact, a face shield worn over safety goggles provides an essential secondary layer of protection.[6][7][8]

Hand Protection

Dermal absorption is a significant exposure route (H312: Harmful in contact with skin).[1][2] Therefore, selecting the appropriate gloves is crucial.

  • Glove Material: Chemical-resistant gloves are mandatory. Nitrile gloves are a standard and effective choice for handling solid chemicals and provide good dexterity.[6] The use of disposable gloves is strongly preferred, as proper decontamination of reusable gloves can be difficult and unreliable.[6][8]

  • Protocol: Always inspect gloves for tears or punctures before use. For procedures involving prolonged handling or submersion, consider double-gloving. Hands should be washed thoroughly with soap and water after removing gloves.[1][9] Contaminated gloves must be disposed of as hazardous waste according to institutional guidelines.

Protective Clothing

To prevent skin contact from spills or airborne dust, appropriate lab attire is necessary.

  • Standard Operations: A buttoned laboratory coat is the minimum requirement.

  • High-Contamination Risk: For tasks with a higher risk of contamination, such as handling large quantities or cleaning up spills, disposable coveralls should be considered.[10]

  • General Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled. Work clothes should be laundered separately from personal clothing.[11]

Respiratory Protection

The H332 "Harmful if inhaled" classification is a critical directive.[1][2] The fine dust of this compound can easily become airborne during routine procedures like weighing, transferring, or mixing.

  • Engineering Controls First: The primary method for controlling inhalation hazards is to use engineering controls. Always handle this compound inside a certified chemical fume hood or a powder containment hood.

  • When Respirators are Necessary: If engineering controls are not available or are insufficient to control dust levels, respiratory protection is required.

    • For Low Dust Levels: A NIOSH-approved N95 dust mask may be sufficient for handling small quantities where minimal dust is expected.

    • For Higher Dust Levels: For situations with the potential for generating significant dust, a half-mask or full-face air-purifying respirator with P100 (HEPA) particulate filters is required.[11]

  • Programmatic Requirement: The use of respirators must be part of a formal respiratory protection program, as required by OSHA, which includes fit testing and medical clearance.[6][10]

Operational Plans: PPE Selection and Step-by-Step Procedures

PPE Selection Matrix for Common Laboratory Tasks

The level of PPE should escalate with the potential risk of exposure. The following table provides guidance for common laboratory scenarios.

Task Scale Eye/Face Protection Hand Protection Protective Clothing Respiratory Protection (in addition to Fume Hood)
Weighing/Transferring < 10 gSafety GlassesSingle Nitrile GlovesLab CoatNot typically required if in fume/powder hood
Weighing/Transferring > 10 gSafety GogglesDouble Nitrile GlovesLab CoatN95 or Half-Mask Respirator with P100 filters
Solution Preparation Any ScaleSafety GogglesSingle Nitrile GlovesLab CoatNot typically required if in fume hood
Reaction Workup Any ScaleSafety GogglesSingle Nitrile GlovesLab CoatNot typically required if in fume hood
Spill Cleanup Any ScaleSafety Goggles & Face ShieldDouble Nitrile GlovesDisposable CoverallHalf-Mask Respirator with P100 filters
Step-by-Step Protocol for Donning and Doffing PPE

A disciplined approach to putting on and taking off PPE is essential to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Attire: Confirm proper lab attire (long pants, closed-toe shoes).

  • Outer Garments: Don lab coat or coveralls.

  • Respiratory Protection: If required, perform a seal check and don your respirator.

  • Eye/Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) Sequence (The "Dirty-to-Clean" Principle):

  • Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, touching only the inside. Dispose of immediately in a designated waste container.

  • Outer Garments: Unbutton your lab coat or coveralls, touching only the inside surfaces as you remove it.

  • Eye/Face Protection: Remove the face shield and/or goggles.

  • Respiratory Protection: Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[1][9]

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling workflow.

  • Solid Waste: All disposable PPE (gloves, coveralls, masks) and materials contaminated with this compound (e.g., weighing paper, contaminated silica gel) must be collected in a clearly labeled hazardous waste container.

  • Empty Containers: Puncture empty containers to prevent reuse.[5] Dispose of them as hazardous waste unless they have been triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.

  • Spills: Clean up all spills immediately using dry cleanup procedures to avoid generating dust.[5] Place the collected material in a labeled container for waste disposal.

  • Regulatory Compliance: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[5][11] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Response: Immediate First Aid

In case of accidental exposure, immediate action is critical.

  • If Inhaled: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][2] Seek immediate medical attention.

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[1][2] Remove all contaminated clothing.

  • If in Eyes: Rinse cautiously with fresh running water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

  • If Swallowed: Rinse mouth with water.[1][9] Call a poison center or doctor immediately if you feel unwell.[1][2]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Workflow cluster_0 Risk Assessment cluster_1 Engineering Controls cluster_2 PPE Selection cluster_3 Final Checks & Disposal start Start: Plan to handle This compound task_assessment Assess Task: - Quantity? - Dust/Splash potential? start->task_assessment eng_controls Work in Fume Hood or Powder Enclosure? task_assessment->eng_controls respirator Add Respiratory Protection: - N95 or P100 Respirator task_assessment->respirator High Dust Potential enhanced_ppe Upgrade PPE: - Safety Goggles - Face Shield - Double Gloves task_assessment->enhanced_ppe Splash / Large Qty no_eng STOP! Re-evaluate procedure. Consult EHS. eng_controls->no_eng No base_ppe Minimum PPE: - Safety Glasses - Lab Coat - Nitrile Gloves eng_controls->base_ppe Yes base_ppe->task_assessment Re-assess for task procedure Perform Procedure base_ppe->procedure respirator->procedure enhanced_ppe->procedure decontaminate Doff PPE correctly. Wash hands thoroughly. procedure->decontaminate disposal Segregate all waste (PPE, contaminated material) for hazardous disposal. decontaminate->disposal

Caption: Decision workflow for selecting appropriate PPE.

References

  • Guidance for Selection of Personal Protective Equipment for TDI Users . Source: American Chemistry Council. [Link]

  • Personal Protective Equipment (PPE) - CHEMM . Source: Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users . Source: American Chemistry Council. [Link]

  • Safety Data Sheet: 1,3-dimethyl-1,3-diphenylurea . Source: Chemos GmbH & Co.KG. [Link]

  • 1,3-Dimethylurea CAS N°: 96-31-1 - OECD Existing Chemicals Database . Source: Organisation for Economic Co-operation and Development (OECD). [Link]

  • Guidance for Selection of Protective Clothing for MDI Users . Source: Covestro Solution Center. [Link]

  • GHS Classification Summary - PubChem . Source: National Center for Biotechnology Information, PubChem. [Link]

  • Safety Data Sheet - Urea . Source: Carl ROTH. [Link]

  • Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea . Source: F1000Research. [Link]

  • Safety Data Sheet - Urea . Source: Chemos GmbH & Co.KG. [Link]

  • This compound (C15H16N2O) - PubChemLite . Source: PubChemLite. [Link]

  • GHS Classification Summary (Rev.8, 2019) - PubChem . Source: National Center for Biotechnology Information, PubChem. [Link]

  • This compound - NIST WebBook . Source: National Institute of Standards and Technology (NIST). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.